Product packaging for Aurofusarin(Cat. No.:CAS No. 13191-64-5)

Aurofusarin

Cat. No.: B079076
CAS No.: 13191-64-5
M. Wt: 570.5 g/mol
InChI Key: VSWWTKVILIZDGX-UHFFFAOYSA-N
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Description

Aurofusarin is a specialized naphthoquinone mycotoxin and a red pigment produced predominantly by Fusarium species fungi. This compound is of significant research interest in the fields of mycology, agriculture, and chemical biology. Its primary application lies in the study of fungal pathogenesis and mycotoxin contamination in grain crops, where it serves as a key virulence factor and a biomarker for fungal infection. Beyond its role as a mycotoxin, this compound has been identified as a potent and selective inhibitor of certain protein kinases, including GSK-3β, making it a valuable pharmacological tool for probing kinase-mediated signaling pathways in cellular and biochemical research. The mechanism of action involves the competitive inhibition of ATP binding to the kinase's active site, thereby modulating downstream phosphorylation events critical for cell cycle regulation, metabolism, and apoptosis. Researchers utilize this compound to investigate the molecular basis of fungal-plant interactions, to develop diagnostic methods for mycotoxin detection, and to explore novel therapeutic targets in diseases such as cancer and neurological disorders where kinase dysregulation is implicated. Its distinctive chromophoric properties also facilitate its use in spectroscopic and imaging-based assays. This high-purity compound is essential for advancing our understanding of fungal biochemistry and cellular signal transduction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H18O12 B079076 Aurofusarin CAS No. 13191-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-7-(5-hydroxy-8-methoxy-2-methyl-4,6,9-trioxobenzo[g]chromen-7-yl)-8-methoxy-2-methylbenzo[g]chromene-4,6,9-trione
Source PubChem
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InChI

InChI=1S/C30H18O12/c1-9-5-13(31)19-15(41-9)7-11-17(25(19)35)27(37)21(29(39-3)23(11)33)22-28(38)18-12(24(34)30(22)40-4)8-16-20(26(18)36)14(32)6-10(2)42-16/h5-8,35-36H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWWTKVILIZDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2O)C(=O)C(=C(C3=O)OC)C4=C(C(=O)C5=CC6=C(C(=O)C=C(O6)C)C(=C5C4=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50157250
Record name Aurofusarin
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Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13191-64-5
Record name Aurofusarin
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Record name Aurofusarin
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Record name Aurofusarin
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Record name Aurofusarin
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Record name AUROFUSARIN
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Foundational & Exploratory

An In-depth Technical Guide to the Aurofusarin Biosynthesis Pathway in Fusarium graminearum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a red polyketide pigment produced by the plant pathogen Fusarium graminearum, has garnered significant interest due to its potential biological activities and its role in the fungus's lifecycle. The biosynthesis of this complex secondary metabolite is orchestrated by a dedicated gene cluster, known as the PKS12 cluster, which encodes a suite of enzymes responsible for its step-wise synthesis from simple precursors. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, the chemical intermediates, and the regulatory networks that govern its production. The guide is intended for researchers in mycology, natural product chemistry, and drug development, offering a foundational understanding of this intricate metabolic pathway and providing detailed experimental protocols for its investigation.

The this compound Biosynthesis Gene Cluster (PKS12 Cluster)

The genetic blueprint for this compound biosynthesis is located within a well-defined gene cluster on the fungal chromosome. This cluster, often referred to as the PKS12 cluster, comprises a set of co-regulated genes encoding the polyketide synthase, tailoring enzymes, a transporter, and regulatory proteins.[1][2][3]

Table 1: Genes of the this compound (PKS12) Biosynthesis Gene Cluster in F. graminearum

GeneLocus ID (FGDB)Proposed Function
PKS12FGSG_02324Polyketide Synthase
AurZFGSG_02325Dehydratase
AurJFGSG_02326O-methyltransferase
AurFFGSG_02327Monooxygenase
Gip1 (AurL1)FGSG_02328Laccase
AurSFGSG_02329Hypothetical protein, involved in dimerization
AurOFGSG_02322Oxidoreductase
AurTFGSG_02321Major Facilitator Superfamily (MFS) transporter
AurR1 (Gip2)FGSG_02323Zn(II)2Cys6 transcription factor (positive regulator)
AurR2FGSG_02320Zn(II)2Cys6 transcription factor (co-regulator)
AurL2FGSG_02330Laccase (not essential for this compound biosynthesis)

The this compound Biosynthesis Pathway: A Step-by-Step Enzymatic Cascade

The synthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone and proceeds through a series of enzymatic modifications, including cyclization, dehydration, methylation, and dimerization. The proposed pathway is based on the functional characterization of genes within the PKS12 cluster through targeted gene deletion and analysis of the resulting metabolic profiles.[1][3]

Intracellular Steps: Formation of Rubrofusarin
  • Polyketide Chain Synthesis: The pathway is initiated by the polyketide synthase PKS12, which catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to produce a heptaketide chain. This nascent polyketide undergoes a series of cyclization and aromatization reactions while still bound to the enzyme, leading to the formation of the first stable intermediate, YWA1 .[3]

  • Dehydration: The dehydratase AurZ then acts on YWA1, removing a water molecule to form nor-rubrofusarin .[3]

  • Methylation: Subsequently, the O-methyltransferase AurJ catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nor-rubrofusarin, yielding the yellow pigment rubrofusarin .[1]

Extracellular Steps: Dimerization to this compound
  • Export: The MFS transporter AurT is proposed to pump rubrofusarin across the fungal cell membrane into the extracellular space.[3]

  • Oxidative Dimerization: In the extracellular environment, a complex of enzymes is believed to catalyze the final step of the pathway. This complex, which includes the laccase Gip1, the monooxygenase AurF, the oxidoreductase AurO, and the hypothetical protein AurS, facilitates the oxidative dimerization of two molecules of rubrofusarin to form the final red pigment, This compound .[1][3]

Aurofusarin_Biosynthesis_Pathway cluster_intracellular Intracellular cluster_membrane Cell Membrane cluster_extracellular Extracellular Acetyl-CoA + 6x Malonyl-CoA Acetyl-CoA + 6x Malonyl-CoA YWA1 YWA1 Acetyl-CoA + 6x Malonyl-CoA->YWA1 PKS12 Nor_rubrofusarin Nor_rubrofusarin YWA1->Nor_rubrofusarin AurZ Rubrofusarin_intra Rubrofusarin Nor_rubrofusarin->Rubrofusarin_intra AurJ AurT AurT Rubrofusarin_intra->AurT Rubrofusarin_extra Rubrofusarin AurT->Rubrofusarin_extra This compound This compound Rubrofusarin_extra->this compound Enzyme_complex Gip1, AurF, AurO, AurS Enzyme_complex->this compound

Caption: The this compound biosynthesis pathway in F. graminearum.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factor AurR1.[1][4] Environmental cues and global regulatory networks also play a significant role in modulating the expression of the PKS12 gene cluster.

Pathway-Specific Regulation
  • AurR1: This Zn(II)2Cys6 transcription factor is the primary positive regulator of the this compound gene cluster. Deletion of aurR1 results in the complete loss of this compound production, while its overexpression leads to a significant increase in pigment synthesis.[4][5]

  • AurR2: This second transcription factor within the cluster is thought to act as a co-regulator. Deletion of aurR2 leads to an altered ratio of rubrofusarin to this compound, suggesting a role in fine-tuning the expression of the biosynthetic genes.[1]

Global Regulatory Networks
  • Chromatin Remodeling: The expression of the this compound gene cluster is influenced by the chromatin state. Histone modifications, such as methylation, play a crucial role in maintaining the transcriptional silencing or activation of the cluster.[6]

  • MAPK Signaling: Mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in sensing and responding to environmental stress, have been shown to regulate secondary metabolism in F. graminearum. The Gpmk1 MAPK pathway, for instance, is implicated in the regulation of various cellular processes, including pigment production.[7]

Aurofusarin_Regulation cluster_signals Environmental Signals cluster_global_regulators Global Regulators cluster_pathway_regulators Pathway-Specific Regulators Stress Stress (e.g., nutrient limitation, pH) MAPK_pathway MAPK Signaling (e.g., Gpmk1) Stress->MAPK_pathway Light Light Light->MAPK_pathway AurR1 AurR1 MAPK_pathway->AurR1 Chromatin_remodeling Chromatin Remodeling (Histone modifications) PKS12_cluster This compound Gene Cluster (PKS12) Chromatin_remodeling->PKS12_cluster epigenetic control AurR1->PKS12_cluster + AurR2 AurR2 AurR2->PKS12_cluster +/- This compound This compound Biosynthesis PKS12_cluster->this compound

Caption: Regulatory network of this compound biosynthesis.

Quantitative Data on this compound Production

The quantification of this compound and its precursors is essential for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications.

Table 2: this compound Production in Wild-Type and Genetically Modified F. graminearum

StrainGenetic ModificationThis compound Production (mg/L)Fold Change vs. Wild-TypeReference
Wild-Type-8.9 - 13.71[5]
OE::aurR1Overexpression of aurR136.3 - 39.7~2.6 - 3.4[5]
Δpks12Deletion of PKS12Not detected-[2]
ΔaurR1Deletion of aurR1Not detected-[4]

Table 3: Relative Protein Abundance of this compound Biosynthesis Enzymes in Wild-Type and OE::aurR1 Strains

ProteinFunctionLog2 Fold Change (OE::aurR1 vs. WT)p-valueReference
PKS12Polyketide Synthase2.5< 0.05[4]
AurJO-methyltransferase2.8< 0.05[4]
AurFMonooxygenase2.1< 0.05[4]
Gip1Laccase2.3< 0.05[4]
AurOOxidoreductase2.6< 0.05[4]
AurTTransporter1.5> 0.05[4]
AurSHypothetical proteinNot detected-[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound biosynthesis pathway.

Fungal Strains and Culture Conditions
  • Strain: Fusarium graminearum wild-type strain PH-1 and its derivatives.

  • Growth Medium: For routine growth, use Potato Dextrose Agar (PDA) or Yeast Extract Peptone Dextrose (YEPD) medium.

  • This compound Production Medium: Czapek Dox medium is commonly used to induce this compound production.[5]

  • Incubation: Cultures are typically incubated at 25°C in the dark.

Gene Deletion via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol describes a general workflow for creating gene deletion mutants in F. graminearum.

ATMT_Workflow start Start construct_vector Construct Gene Replacement Vector (with selection marker, e.g., hygromycin resistance) start->construct_vector prepare_fungal_spores Prepare F. graminearum conidia start->prepare_fungal_spores transform_agrobacterium Transform A. tumefaciens with the vector construct_vector->transform_agrobacterium co_cultivation Co-cultivate A. tumefaciens and F. graminearum conidia transform_agrobacterium->co_cultivation prepare_fungal_spores->co_cultivation selection Select transformants on medium with antibiotic (e.g., hygromycin B) and cefotaxime co_cultivation->selection purify_transformants Purify single-spore isolates selection->purify_transformants verify_deletion Verify gene deletion by PCR and Southern blot purify_transformants->verify_deletion end End verify_deletion->end

Caption: Workflow for gene deletion in F. graminearum using ATMT.

Protocol Steps:

  • Vector Construction: A gene replacement cassette is constructed containing the upstream and downstream flanking regions of the target gene, with a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) in between. This cassette is cloned into a binary vector suitable for Agrobacterium tumefaciens.

  • Agrobacterium Transformation: The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL1) by electroporation.

  • Fungal Spore Preparation: F. graminearum conidia are harvested from a sporulating culture and their concentration is determined.

  • Co-cultivation: The transformed A. tumefaciens is grown in induction medium and then mixed with the F. graminearum conidia on a cellophane membrane placed on co-cultivation agar. The plates are incubated for 2-3 days.

  • Selection: The cellophane membranes are transferred to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent for the fungal transformants (e.g., hygromycin B).

  • Purification and Verification: Putative transformants are transferred to fresh selective medium to obtain pure cultures. Genomic DNA is extracted, and the successful gene replacement is confirmed by PCR and Southern blot analysis.

Metabolite Extraction and HPLC Analysis

This protocol outlines the extraction and analysis of this compound and its precursors.

Extraction:

  • Fungal mycelium is harvested from liquid culture by filtration or scraped from agar plates.

  • The mycelium is freeze-dried and ground to a fine powder.

  • The powder is extracted with a suitable organic solvent, such as ethyl acetate or a mixture of methanol and dichloromethane.

  • The solvent is evaporated, and the residue is redissolved in a solvent compatible with HPLC analysis (e.g., methanol).

HPLC-DAD Analysis:

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both often containing a small amount of formic acid to improve peak shape.

  • Detection: A diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths. This compound has a characteristic absorption spectrum with maxima around 220, 280, and 430 nm.

  • Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound.

RNA Extraction and qRT-PCR for Gene Expression Analysis

This protocol describes the quantification of gene expression levels of the this compound biosynthesis genes.

RNA Extraction:

  • Fungal mycelium is harvested and immediately frozen in liquid nitrogen to preserve RNA integrity.

  • The frozen mycelium is ground to a fine powder under liquid nitrogen.

  • Total RNA is extracted using a commercial kit or a Trizol-based method.

  • The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

cDNA Synthesis and qRT-PCR:

  • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative real-time PCR (qRT-PCR) is performed using gene-specific primers for the target genes and a reference gene (e.g., β-tubulin or GAPDH) for normalization.

  • The relative expression levels of the target genes are calculated using the ΔΔCt method.

Conclusion

The this compound biosynthesis pathway in Fusarium graminearum is a well-characterized example of fungal secondary metabolism. The elucidation of the PKS12 gene cluster and the functional characterization of its constituent genes have provided a detailed roadmap for the synthesis of this complex polyketide. This knowledge not only deepens our understanding of fungal biology but also provides a platform for the bio-engineering of novel compounds with potential applications in medicine and biotechnology. The experimental protocols provided in this guide offer a practical framework for researchers to further explore this fascinating pathway and to harness its potential.

References

The Aurofusarin Gene Cluster: A Technical Guide to Identification and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin, a dimeric naphthoquinone pigment, is a secondary metabolite produced by several species of the filamentous fungus Fusarium, including the significant plant pathogen Fusarium graminearum. This pigment is responsible for the characteristic reddish-pink coloration of infected grains and fungal mycelia. The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster, a common feature for secondary metabolite production in fungi. Understanding the intricacies of the this compound gene cluster, its regulation, and the functional roles of its constituent genes is of paramount importance for various fields, including mycotoxin research, antifungal drug development, and the production of natural pigments.

This technical guide provides an in-depth overview of the this compound gene cluster, detailing its identification, the functions of its key genes, and a comprehensive analysis of its biosynthetic pathway. Furthermore, this document outlines detailed experimental protocols for the investigation of this gene cluster, presenting quantitative data in a clear, tabular format and utilizing diagrams to illustrate complex biological processes and workflows.

The this compound Gene Cluster: Organization and Gene Functions

The this compound biosynthetic gene cluster in Fusarium graminearum is a well-characterized system. The genes within this cluster are co-regulated and collectively responsible for the entire biosynthetic pathway, from the initial polyketide backbone synthesis to the final dimerization step. The core of this cluster is the polyketide synthase gene, PKS12.[1] Disruption of PKS12 results in an albino phenotype, confirming its essential role in pigment production.[1]

The cluster comprises a suite of genes encoding enzymes with various functions, including a polyketide synthase, a dehydratase, an O-methyltransferase, oxidoreductases, laccases, and regulatory proteins.[2][3][4] Key genes and their putative or confirmed functions are summarized in the table below.

GeneProtein Product/FunctionReference(s)
PKS12Polyketide Synthase: Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.[1][5]
aurZDehydratase: A novel dehydratase that acts on hydroxylated γ-pyrones, converting the initial PKS12 product, YWA1, to nor-rubrofusarin.[3]
aurJO-methyltransferase: Involved in the methylation of nor-rubrofusarin to form rubrofusarin.[2][6]
gip1Laccase: A putative laccase proposed to be involved in the oxidative dimerization of two rubrofusarin molecules to form this compound.[2][6]
aurFMonooxygenase: Part of a proposed extracellular enzyme complex involved in the conversion of rubrofusarin to this compound.[2][3]
aurOOxidoreductase: Also a component of the proposed extracellular enzyme complex for the final dimerization step.[2][3]
aurSHypothetical protein: A member of the extracellular enzyme complex responsible for converting rubrofusarin to this compound.[3]
aurTMajor Facilitator Superfamily (MFS) transporter: A putative pump responsible for transporting rubrofusarin across the plasma membrane.[3][4]
aurR1Transcription Factor: A positively acting, pathway-specific transcription factor of the binuclear zinc cluster class, essential for the expression of the biosynthetic genes in the cluster.[2][6][7]
aurR2Transcription Factor: A putative co-regulator of the gene cluster. Deletion of aurR2 leads to an altered ratio of rubrofusarin to this compound.[2][4][8]
aurL2Laccase: Not required for this compound biosynthesis.[4]

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the synthesis of a polyketide chain by PKS12. This is followed by a series of enzymatic modifications including dehydration, methylation, and oxidation, culminating in the dimerization of two rubrofusarin molecules to form the final product, this compound.[2][3]

Aurofusarin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA ywa1 YWA1 acetyl_coa->ywa1 Polyketide Synthesis nor_rubrofusarin Nor-rubrofusarin ywa1->nor_rubrofusarin Dehydration rubrofusarin Rubrofusarin nor_rubrofusarin->rubrofusarin Methylation aurt AurT (Pump) rubrofusarin->aurt oxidized_rubrofusarin Oxidized Rubrofusarin This compound This compound oxidized_rubrofusarin->this compound Dimerization pks12 PKS12 aurz AurZ aurj AurJ extracellular_complex Extracellular Enzyme Complex (Gip1, AurF, AurO, AurS) aurt->oxidized_rubrofusarin Oxidation

Caption: Proposed biosynthetic pathway of this compound in Fusarium graminearum.

Quantitative Analysis of this compound and Intermediates

The production of this compound and its precursor, rubrofusarin, can be quantified using High-Performance Liquid Chromatography (HPLC). The levels of these metabolites are significantly altered in various gene deletion mutants and can also be influenced by the overexpression of regulatory genes.

Table 1: this compound and Rubrofusarin Production in F. culmorum over Time

Time (hours)This compound (ppm)Rubrofusarin (ppm)Mycelial PigmentationReference
484,717 ± 0.00113,443 ± 0.001Milky White[2]
722,355 ± 0.0010.098 ± 0.001Yellow[2]
1204,742 ± 0.0020.068 ± 0.001Carmine Red[2]
16827,350 ± 0.0030.063 ± 0.002Carmine Red[2]

Table 2: this compound Production in Wild-Type and Overexpression Mutant of F. graminearum

StrainThis compound Concentration (mg/L)Fold IncreaseReference
Wild-Type8.9 - 13.7-[4]
OE::aurR136.3 - 39.7~2.6 - 3.4[4]

Experimental Protocols

Fungal Transformation: Gene Knockout and Overexpression

A fundamental technique for studying gene function is the creation of knockout mutants. Agrobacterium tumefaciens-mediated transformation (ATMT) and protoplast-PEG based methods are commonly employed for genetic manipulation in Fusarium.

Gene_Knockout_Workflow construct Construct Replacement Cassette (e.g., hygromycin resistance gene flanked by homologous regions) transformation Transformation (PEG-mediated or ATMT) construct->transformation protoplast Prepare Fungal Protoplasts protoplast->transformation selection Select Transformants (e.g., on hygromycin-containing medium) transformation->selection verification Verify Gene Replacement (PCR and Southern Blot) selection->verification analysis Phenotypic and Chemotypic Analysis verification->analysis

Caption: General workflow for gene knockout in Fusarium.

Protoplast-PEG Transformation Protocol (Adapted for Fusarium graminearum)

  • Protoplast Preparation:

    • Germinate 1.5 x 10^5 spores for 6 hours.

    • Treat the germlings with 10 ml of an enzyme solution (e.g., containing lysing enzymes from Trichoderma harzianum and driselase) for 3 hours to digest the cell walls.

  • Transformation:

    • Mix approximately 10^6 protoplasts with 20 µg of the DNA construct (e.g., a plasmid containing the hygromycin resistance cassette flanked by sequences homologous to the target gene).

    • Add a 30% (w/v) PEG solution and incubate at room temperature.

  • Regeneration and Selection:

    • Plate the protoplasts on a regeneration medium.

    • After an initial incubation period, overlay with a medium containing the selective agent (e.g., 100 µg/ml hygromycin B).

  • Verification:

    • Isolate genomic DNA from putative transformants.

    • Confirm the gene replacement event by PCR using primers flanking the insertion site and by Southern blot analysis.

HPLC Analysis of this compound and Rubrofusarin

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust method for the separation and quantification of this compound and its precursors.

HPLC-DAD Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid

    • B: Methanol with 0.1% trifluoroacetic acid

  • Elution Program: A linear gradient from 50% B to 100% B over 14 minutes, followed by a return to 50% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µl.[2]

  • Detection: UV absorbance at 250 nm.[2]

  • Quantification: Compare peak areas to a standard curve generated from pure this compound and rubrofusarin standards.

Gene Expression Analysis by Quantitative PCR (qPCR)

Quantitative PCR is used to measure the transcript levels of the this compound biosynthetic genes under different conditions or in different mutant backgrounds.

qPCR_Workflow rna_extraction Total RNA Extraction from Fungal Mycelia cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis qpcr Quantitative PCR (with gene-specific primers) cdna_synthesis->qpcr data_analysis Data Analysis (e.g., ΔΔCt method) qpcr->data_analysis

Caption: Workflow for quantitative PCR analysis of gene expression.

qPCR Protocol

  • RNA Extraction:

    • Harvest fungal mycelia from liquid cultures at desired time points.

    • Extract total RNA using a suitable method (e.g., Trizol-based or column-based kits).

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

  • qPCR Reaction:

    • Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target genes (e.g., PKS12, aurR1) and a reference gene (e.g., β-tubulin or actin).

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The this compound gene cluster in Fusarium species presents a fascinating model system for studying the biosynthesis and regulation of fungal secondary metabolites. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to delve into the functional genomics of this important pigment. A thorough understanding of this gene cluster not only contributes to our knowledge of fungal biology but also opens avenues for the development of novel antifungal strategies and the biotechnological production of natural colorants. The experimental protocols outlined here offer a starting point for the robust and reproducible investigation of the this compound biosynthetic pathway and its intricate regulatory networks.

References

The Role of the PKS12 Gene in Aurofusarin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the PKS12 gene and its central role in the biosynthesis of aurofusarin, a polyketide pigment produced by several species of the fungus Fusarium, most notably Fusarium graminearum. This document details the genetic organization, biosynthetic pathway, regulation, and experimental methodologies used to elucidate the function of the PKS12 gene cluster, presenting a comprehensive resource for professionals in mycology, natural product chemistry, and drug development.

Introduction: PKS12 and the this compound Pigment

This compound is a red, dimeric naphthoquinone pigment produced by fungi of the genus Fusarium, the causative agents of stem and head blight in cereals.[1] The biosynthesis of this complex secondary metabolite is orchestrated by a cluster of co-regulated genes, at the core of which lies the PKS12 gene.[1][2] This gene encodes a Type I polyketide synthase (PKS), a large, multi-domain enzyme that catalyzes the crucial first step in the this compound pathway.[3][4] Deletion of the PKS12 gene results in an albino phenotype, confirming its essential role in pigment production.[1][5] Understanding the function of PKS12 and its associated gene cluster is critical for comprehending fungal secondary metabolism and offers potential avenues for controlling pathogenic fungi and harnessing their biosynthetic capabilities.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound synthesis are physically linked in the fungal genome, forming the PKS12 gene cluster.[1][2] This cluster in F. graminearum comprises 11 co-regulated genes encoding the polyketide synthase, tailoring enzymes, transporters, and transcription factors necessary for the complete pathway.[6]

Table 1: Genes of the F. graminearum PKS12 Cluster and Their Functions

Gene Name(s)Putative FunctionRole in this compound Biosynthesis
PKS12 Type I Polyketide SynthaseCatalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide backbone, YWA1.[3][6]
AurZ / Gip6 DehydrataseA novel dehydratase that converts the initial PKS product, YWA1, into nor-rubrofusarin.[3][6]
AurJ / Gip7 O-methyltransferaseCatalyzes the methylation of nor-rubrofusarin to produce rubrofusarin.[7][8]
Gip1 LaccaseDimerizes two oxidized rubrofusarin molecules to form this compound.[2][5]
AurF MonooxygenaseInvolved in the modification and dimerization of rubrofusarin.[6]
AurO OxidoreductaseInvolved in the modification and dimerization of rubrofusarin.[6]
Gip3 / Gip8 Metabolic EnzymesEssential for the conversion of the intermediate rubrofusarin to the final this compound product.[7][9]
AurS Hypothetical ProteinBelieved to be part of an extracellular enzyme complex responsible for converting rubrofusarin.[6]
AurT Major Facilitator PumpTransports the intermediate rubrofusarin across the plasma membrane for extracellular conversion.[6]
AurR1 / Gip2 Transcription FactorA pathway-specific positive regulator required for the expression of all other cluster genes.[2][5]
AurR2 Transcription FactorA putative co-regulator; its absence alters the ratio of rubrofusarin to this compound.[2][8]

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step enzymatic process initiated by PKS12. The pathway involves both intracellular and extracellular steps, culminating in the formation of the dimeric pigment.

  • Polyketide Chain Assembly: The Type I polyketide synthase, PKS12, catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. This reaction forms the initial polyketide product, a yellow pigment identified as YWA1.[3][4]

  • Dehydration: The novel dehydratase AurZ (also known as Gip6) acts on YWA1, removing a water molecule to form nor-rubrofusarin.[3][6]

  • Methylation: The O-methyltransferase AurJ (Gip7) transfers a methyl group to nor-rubrofusarin, yielding the key intermediate, rubrofusarin.[7][8]

  • Export: The major facilitator pump, AurT, transports rubrofusarin across the fungal cell membrane into the extracellular space.[6]

  • Oxidative Dimerization: Extracellularly, a complex of enzymes including the laccase Gip1, monooxygenase AurF, oxidoreductase AurO, and others (Gip3, Gip8, AurS) catalyze the final steps.[2][6][7] This involves the oxidation of two rubrofusarin molecules, which then undergo a radical-mediated dimerization to form the final red pigment, this compound.[2]

Aurofusarin_Pathway cluster_intra Intracellular cluster_extra Extracellular precursors 1x Acetyl-CoA + 6x Malonyl-CoA ywa1 YWA1 precursors->ywa1 PKS12 nor_rubro Nor-rubrofusarin ywa1->nor_rubro AurZ (Gip6) rubro Rubrofusarin nor_rubro->rubro AurJ (Gip7) membrane Plasma Membrane rubro->membrane AurT (Pump) rubro_dimer 2x Rubrofusarin auro This compound rubro_dimer->auro Gip1, AurF, AurO, Gip3, Gip8, AurS membrane->rubro_dimer

Fig. 1: The this compound Biosynthetic Pathway in F. graminearum.

Regulation of the PKS12 Gene Cluster

The expression of the PKS12 gene cluster is tightly controlled, primarily by the pathway-specific transcription factor AurR1.[2][5]

  • Positive Regulation by AurR1: AurR1 is a positively acting transcription factor that is essential for the expression of PKS12 and other structural genes within the cluster, including aurJ, aurF, and gip1.[2][5] Deletion of aurR1 abolishes pigment production entirely, while its overexpression leads to a significant increase in this compound yield.[10][11]

  • Modulation by AurR2: The second putative transcription factor, AurR2, appears to modulate the pathway. Mutants lacking aurR2 show an increased ratio of the precursor rubrofusarin to the final product this compound, suggesting a role in regulating the later steps of the pathway.[2][8]

Regulation_Pathway AurR1 AurR1 (Transcription Factor) PKS12 PKS12 AurR1->PKS12 + AurJ AurJ AurR1->AurJ + AurF AurF AurR1->AurF + Gip1 Gip1 AurR1->Gip1 + Other_Genes Other Cluster Genes... AurR1->Other_Genes +

Fig. 2: Positive regulation of the PKS12 gene cluster by AurR1.

Quantitative Data on this compound Production

Studies involving genetic modification of the PKS12 cluster have provided quantitative data on its impact on fungal metabolism.

Table 2: Summary of Quantitative Data from Genetic Mutant Studies

Strain / ConditionObservationQuantitative ChangeReference
F. graminearum OE::aurR1Overexpression of the positive regulator AurR1.> 3-fold increase in this compound production (up to 270 mg/L).[10][11]
F. graminearum ΔPKS12Deletion of the polyketide synthase gene.10-fold increase in conidia (asexual spore) production.[1]
F. graminearum ΔPKS12Deletion of the polyketide synthase gene.Increased levels of the mycotoxin zearalenone.[1]
F. culmorum Wild-TypeTime-course analysis of pigment production.This compound: 2.355 ppm (72h) to 27.350 ppm (168h).[3][9]
F. culmorum Wild-TypeTime-course analysis of precursor levels.Rubrofusarin: 0.098 ppm (72h) to 0.063 ppm (168h).[3][9]

Key Experimental Protocols

The function of the PKS12 gene cluster has been elucidated through a combination of genetic, molecular, and analytical chemistry techniques.

This is the standard method for creating targeted gene knockouts in Fusarium.[2][5]

  • Vector Construction: A gene replacement vector is constructed. This typically involves cloning ~1 kb fragments corresponding to the regions immediately upstream (5' flank) and downstream (3' flank) of the target gene (e.g., PKS12). These flanks are inserted into a vector on either side of a selectable marker cassette, such as the hygromycin B phosphotransferase gene (hygB), which confers resistance to the antibiotic hygromycin B.[2]

  • Transformation of A. tumefaciens: The resulting binary vector is transformed into a competent strain of A. tumefaciens via electroporation or heat shock.

  • Co-cultivation: Freshly harvested F. graminearum spores are mixed with the transformed A. tumefaciens cells and plated on an induction medium (e.g., IMAS) containing acetosyringone to induce the transfer of the T-DNA from the bacterium to the fungus.

  • Selection: After co-cultivation for 2-3 days, the plates are overlaid with a selective medium containing hygromycin B to select for fungal transformants that have integrated the T-DNA, and an antibiotic like cefotaxime to kill the A. tumefaciens.

  • Verification: Putative mutants are grown on selective media and subjected to diagnostic PCR.[6] Primers are designed to amplify junctions outside the integrated cassette and within the marker gene. A successful double-crossover homologous recombination event is confirmed by the presence of expected PCR products and the absence of the wild-type gene amplicon.

High-Performance Liquid Chromatography (HPLC) is used to separate, identify, and quantify this compound and its precursors.[1][7]

  • Culture and Extraction: The fungal strain (wild-type or mutant) is grown in a suitable liquid or solid medium. The mycelium and/or the medium are harvested and extracted with an organic solvent like methanol or an acetone mixture.[12]

  • Sample Preparation: The crude extract is filtered, dried using a rotary evaporator, and then redissolved in a small volume of a suitable solvent (e.g., methanol) for analysis.[12]

  • HPLC Analysis: The sample is injected into an HPLC system equipped with a C18 reverse-phase column and a detector, typically a Photodiode Array (PDA) detector that can measure absorbance across a range of wavelengths.

  • Separation and Detection: A solvent gradient (e.g., water/acetonitrile with a formic acid modifier) is used to separate the compounds. This compound, rubrofusarin, and nor-rubrofusarin are identified by comparing their retention times and UV-Vis spectra to those of authentic standards.[7]

  • Quantification: The concentration of each compound is determined by integrating the area under its corresponding peak in the chromatogram and comparing it to a standard curve generated with known concentrations of the purified compound.

Experimental_Workflow cluster_genetics Genetic Modification cluster_analysis Mutant Analysis v_construct 1. Construct Replacement Vector ag_transform 2. A. tumefaciens Transformation v_construct->ag_transform fg_transform 3. Fungal Co-cultivation ag_transform->fg_transform selection 4. Selection of Transformants fg_transform->selection pcr 5. PCR Verification selection->pcr phenotype A. Phenotypic Analysis (e.g., Pigmentation) pcr->phenotype hplc B. Metabolite Analysis (HPLC) pcr->hplc qpcr C. Gene Expression (qPCR) pcr->qpcr

Fig. 3: General experimental workflow for PKS12 gene knockout and analysis.

Conclusion and Future Perspectives

The PKS12 gene is unequivocally the central component in the biosynthesis of this compound in Fusarium graminearum. As the polyketide synthase, it initiates a complex, multi-step enzymatic cascade governed by a tightly regulated gene cluster. Elucidation of this pathway not only deepens our fundamental understanding of fungal secondary metabolism but also presents opportunities for practical application. For drug development professionals, the enzymes within this pathway represent novel targets for antifungal agents. Furthermore, the genetic components, particularly the strong promoter and regulatory elements like AurR1, can be repurposed in synthetic biology platforms for the heterologous production of high-value polyketides. Future research may focus on the precise biochemical characterization of the less understood tailoring enzymes and the intricate regulatory networks that connect this compound production with fungal development and pathogenicity.

References

An In-depth Technical Guide to Aurofusarin: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment produced by various Fusarium species, has garnered significant scientific interest due to its distinct chemical structure and diverse biological activities.[1] This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, biosynthetic pathway, and biological implications. It is intended to serve as a technical resource for professionals engaged in mycotoxin research, natural product chemistry, and drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a homodimeric polyketide characterized by a complex naphthoquinone structure.[2] First described in 1937, its chemical structure was fully elucidated in 1966.[3][4] It is a golden yellow to red micro-crystalline pigment, with its color being pH-dependent, appearing yellow in acidic conditions and reddish in alkaline environments.[2][5]

The molecule is formed through the dimerization of two rubrofusarin monomers.[6] Spectroscopic and degradative studies have confirmed that this compound is a dimeric quinone composed of substituted naphthopyran units.[1]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₃₀H₁₈O₁₂[5][7][8]
Molecular Weight 570.5 g/mol [5][7][8]
CAS Number 13191-64-5[7]
Melting Point > 360 °C[5][7]
Appearance Golden yellow-orange or red micro-crystalline prism[5][7]
Solubility Moderately soluble in organic solvents; insoluble in water[5][9]
Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on various spectroscopic techniques.

While specific NMR data for this compound itself is not detailed in the provided search results, ¹H-NMR has been utilized for its quantification.[3][4] For its precursor, rubrofusarin, the following ¹H and ¹³C NMR data have been reported in CDCl₃ with a drop of DMSO.[10]

Table 2: NMR Spectroscopic Data for Rubrofusarin [10]

¹H NMR ¹³C NMR
Chemical Shift (δ) Description Chemical Shift (δ) Assignment
2.24 ppm(3H, s, Me)20.6 ppmMe
5.85 ppm(1H, s, H-3)100.0 ppmC-10
6.29 ppm(1H, d, J=2.14, H-7)100.8 ppmC-7, C-9
6.45 ppm(1H, d, J=2.17, H-9)101.8 ppmC-12
6.73 ppm(1H, s, H-10)105.5 ppmC-13
9.5 ppm(1H, s, OH-6)105.8 ppmC-3
15.9 ppm(1H, s, OH-5)140.1 ppmC-14
151.9 ppmC-11
158.6 ppmC-6
160.9 ppmC-8
161.9 ppmC-5
168.5 ppmC-2
183.6 ppmC-4

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a key technique for the quantification of this compound.[11] In positive electrospray ionization mode, the precursor ion ([M+H]⁺) is observed at m/z 571.0865.[8]

Table 3: Mass Spectrometry Data for this compound [8]

ParameterValue
Ionization Mode ESI Positive
Precursor Adduct [M+H]⁺
Precursor m/z 571.0865
Fragmentation Mode HCD
Key Fragment Ions (m/z) 556.0636, 541.0401, 539.0609, 511.0659

Biosynthesis of this compound

This compound biosynthesis is a complex, multi-step enzymatic process originating from a polyketide pathway. The genes responsible for this process are located in a gene cluster, often referred to as the PKS12 gene cluster in Fusarium graminearum.[3][6][12] This cluster contains genes encoding the polyketide synthase (PKS12), transcription factors (AurR1, AurR2), and various tailoring enzymes.[12]

The biosynthesis begins with the condensation of one acetyl-CoA and six malonyl-CoA units by the PKS12 enzyme to form the naphthopyrone YWA1.[13] YWA1 then undergoes a series of modifications, including dehydrogenation and methylation, to form the monomer rubrofusarin.[13] The final step is the dimerization of two oxidized rubrofusarin molecules, a reaction catalyzed by a putative laccase, Gip1, to form this compound.[6][14] The transcription factor AurR1 positively regulates the expression of several genes within the cluster.[3]

Aurofusarin_Biosynthesis acetyl_coa Acetyl-CoA + 6x Malonyl-CoA pks12 PKS12 acetyl_coa->pks12 ywa1 YWA1 pks12->ywa1 tailoring_enzymes AurZ (Dehydrogenation) AurJ (Methylation) ywa1->tailoring_enzymes rubrofusarin Rubrofusarin tailoring_enzymes->rubrofusarin dimerization Gip1 (Laccase) Oxidative Dimerization rubrofusarin->dimerization This compound This compound dimerization->this compound aurR1 AurR1 (Transcription Factor) aurR1->pks12 aurR1->tailoring_enzymes aurR1->dimerization

Caption: Biosynthetic pathway of this compound in Fusarium graminearum.

Biological Activities and Significance

This compound exhibits a range of biological activities, making it a molecule of interest for both its potential applications and its role in toxicology.

  • Antibiotic Properties: this compound has demonstrated antibiotic activity, particularly against probiotic bacteria.[3][4] This suggests a role in the competitive saprophytic ability of the producing fungus.[9]

  • Cytotoxicity and Genotoxicity: Studies have shown that this compound is cytotoxic and genotoxic to human colon cells, where it induces oxidative stress.[4]

  • Toxicity in Animals: this compound has been shown to negatively impact the development of eggs and embryos in poultry and reduces the quality of chicken meat.[9][13]

  • Relationship with Mycotoxin Production: There is evidence suggesting a link between this compound biosynthesis and the production of other mycotoxins like deoxynivalenol (DON) and zearalenone (ZEA). Mutants unable to produce this compound have been observed to produce increased amounts of ZEA.[9]

Experimental Protocols

Extraction and Purification

A common method for the extraction of this compound involves using a benzene-acetone (4:1) solvent system, followed by purification using chromatography on silica gel impregnated with oxalic acid.[9]

Quantification by HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification of this compound and its precursor, rubrofusarin.

  • System: Shimadzu HPLC system with LC-20AD pumps, DGU-20A degasser, SIL-20 HT autosampler, CTO-10AS column oven, and SPD-M20A diode array detector.[15]

  • Column: Mediterranean Sea 18 column.[15]

  • Detection: Peaks are identified by comparison to this compound and rubrofusarin standards.[15]

The following diagram outlines a general workflow for the analysis of this compound.

Experimental_Workflow start Fungal Culture (e.g., Fusarium graminearum) extraction Solvent Extraction (e.g., Benzene-Acetone) start->extraction purification Chromatographic Purification (e.g., Silica Gel) extraction->purification analysis Instrumental Analysis purification->analysis hplc HPLC-DAD (Quantification) analysis->hplc lcms LC-MS/MS (Quantification & Structure) analysis->lcms nmr NMR Spectroscopy (Structure Elucidation) analysis->nmr data Data Interpretation hplc->data lcms->data nmr->data

Caption: General experimental workflow for this compound analysis.

Gene Deletion and Replacement in Fusarium

Investigating the function of genes in the this compound biosynthetic cluster often involves targeted gene replacement. Agrobacterium tumefaciens-mediated transformation is a commonly used technique for this purpose.[6] This allows for the creation of knockout mutants, which can then be analyzed to determine the effect of the deleted gene on the production of this compound and its intermediates.[6]

Conclusion

This compound remains a significant secondary metabolite in the study of Fusarium species. Its well-defined chemical structure, complex biosynthetic pathway, and notable biological activities present numerous avenues for future research. This guide provides a foundational understanding of this compound, intended to support further investigation into its properties and potential applications, as well as the mitigation of its toxic effects. The detailed data and protocols herein should serve as a valuable resource for researchers in the field.

References

The Biological Function of Aurofusarin in Fusarium Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a dimeric naphthoquinone pigment, is a prominent secondary metabolite produced by numerous species of the fungal genus Fusarium. Responsible for the characteristic reddish pigmentation of these fungi, this compound's biological significance extends far beyond coloration. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and multifaceted biological functions of this compound. It delves into its role in fungal development, stress adaptation, and ecological interactions, including its interplay with mycotoxin production. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers investigating fungal secondary metabolism and its potential applications in drug development.

Introduction

Fusarium species are globally significant plant pathogens and contaminants of food and feed, notorious for their production of a diverse array of mycotoxins. Among the secondary metabolites synthesized by these fungi, this compound stands out due to its vibrant red color.[1] First described in the 1930s, this compound is a polyketide derived from the PKS12 gene cluster.[1][2] Its biosynthesis is intricately regulated and is influenced by various environmental cues. While initially considered merely a pigment, research has unveiled its involvement in crucial physiological processes, including fungal development, stress response, and defense against predators.[3][4] Furthermore, a compelling inverse relationship between the production of this compound and the mycotoxin zearalenone has been observed, suggesting a complex regulatory network governing secondary metabolism in Fusarium.[2][5] This guide aims to consolidate the current understanding of this compound's biological functions, providing researchers with the necessary technical details to further explore its potential.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a set of genes located in the PKS12 gene cluster.[1] The pathway initiates with the synthesis of a polyketide backbone by the polyketide synthase PKS12.[1][6] This is followed by a series of enzymatic modifications, including cyclization, dehydration, methylation, and oxidation, to form the monomer rubrofusarin.[6][7] The final step involves the dimerization of two rubrofusarin molecules to yield this compound, a reaction catalyzed by a laccase.[6]

The key genes and their functions within the PKS12 cluster are summarized below:

GeneProtein FunctionPhenotype of Deletion Mutant
PKS12Polyketide SynthaseAlbino, no this compound or rubrofusarin production[1][6]
aurR1Positive-acting Transcription FactorAlbino, no this compound or rubrofusarin production[6][8]
aurR2Putative Transcription FactorIncreased rubrofusarin to this compound ratio[6]
aurJO-methyltransferaseAccumulation of nor-rubrofusarin[8]
aurFMonooxygenaseAccumulation of rubrofusarin[7]
gip1LaccaseAccumulation of rubrofusarin[6][7]
aurOOxidoreductaseAccumulation of rubrofusarin[7]
aurZDehydrataseAccumulation of YWA1[7]
aurSUnknown function, part of extracellular complexAccumulation of rubrofusarin[7]
AurTMajor Facilitator Superfamily (MFS) TransporterIncreased rubrofusarin to this compound ratio[7]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, primarily by the pathway-specific transcription factor AurR1, which positively regulates the expression of most genes in the PKS12 cluster.[6][8] Another putative transcription factor, AurR2, appears to modulate the ratio of rubrofusarin to this compound.[6]

Beyond the cluster-specific regulators, this compound biosynthesis is integrated into broader cellular signaling networks, particularly those responding to environmental stress. The Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) MAP kinase pathways have been implicated in the regulation of pigmentation in Fusarium graminearum.[9] The MAP kinase kinase FgMkk1 is an upstream component that positively regulates the phosphorylation of the MAP kinases Mgv1 (CWI pathway) and FgOs-2 (HOG pathway), both of which are involved in regulating pigmentation, among other cellular processes.[9]

G Simplified Signaling Pathway Regulating this compound Biosynthesis Environmental_Stress Environmental Stress (e.g., cell wall, osmotic) FgMkk1 FgMkk1 (MAPKK) Environmental_Stress->FgMkk1 Mgv1 Mgv1 (MAPK - CWI) FgMkk1->Mgv1 regulates phosphorylation FgOs2 FgOs-2 (MAPK - HOG) FgMkk1->FgOs2 regulates phosphorylation AurR1 AurR1 (Transcription Factor) Mgv1->AurR1 downstream regulation FgOs2->AurR1 downstream regulation PKS12_cluster PKS12 Gene Cluster Expression AurR1->PKS12_cluster activates This compound This compound Biosynthesis PKS12_cluster->this compound

Signaling pathway for this compound regulation.

Biological Functions of this compound

This compound plays a multifaceted role in the biology of Fusarium species.

Pigmentation and Fungal Development

The most apparent function of this compound is as a pigment, imparting a characteristic red hue to the fungal mycelium.[1] The color intensity can vary depending on the species, strain, and environmental conditions such as pH.[2][8] Studies have shown that mutants deficient in this compound production (e.g., ΔPKS12) exhibit an albino phenotype.[1] Interestingly, these mutants also display altered developmental characteristics, including an increased growth rate and a significant, up to 10-fold, increase in conidia production.[1] This suggests that this compound, or the metabolic flux towards its synthesis, may have a repressive effect on sporulation.

Stress Response

This compound production is often induced under suboptimal conditions, indicating a role in stress adaptation.[8] Its biosynthesis is linked to the CWI and HOG MAP kinase signaling pathways, which are central to the fungal stress response.[9] While a direct role in protecting against specific stresses like UV radiation has not been conclusively demonstrated, its regulation by stress-responsive pathways suggests it is part of a broader strategy to cope with adverse environments.[1]

Ecological Interactions: A Defense Against Predators

A significant biological function of this compound is its role as a non-toxic antifeedant against a range of fungivorous predators, including springtails, woodlice, and mealworms.[3][10] Grazing by these predators induces the synthesis of this compound, which in turn deters further consumption.[3] This chemical defense mechanism is crucial for the survival of the fungus in its natural habitat.

Interplay with Mycotoxin Production

A noteworthy aspect of this compound's biology is its inverse relationship with the production of the mycotoxin zearalenone (ZEA).[2][5][11] Mutants unable to produce this compound, such as those with a deleted PKS12 gene, have been shown to produce significantly higher levels of ZEA.[2][5][11] This suggests a metabolic or regulatory trade-off between the two secondary metabolite pathways. The precise mechanism for this inverse correlation is yet to be fully elucidated but points towards a complex regulatory network that balances the production of different secondary metabolites.

Quantitative Data on this compound Production and Effects

The following tables summarize key quantitative data from studies on this compound.

Table 1: this compound Production in F. graminearum Wild-Type and Mutants

StrainGenetic ModificationThis compound Production (mg/L)Fold Change vs. Wild-TypeReference
Wild-Type (wt)-8.9 - 13.7-[12]
OE::aurR1Overexpression of aurR136.3 - 270~2.6 - 20[12][13]
KO::aurR1Knockout of aurR1Not detected-[14]
ΔPKS12Deletion of PKS12Not detected-[1]

Table 2: Phenotypic Effects of Altered this compound Biosynthesis

StrainGenetic ModificationPhenotypeQuantitative EffectReference
ΔPKS12Deletion of PKS12Increased conidiation~10-fold increase in conidia production[1]
ΔPKS12Deletion of PKS12Increased zearalenone (ZEA) productionSignificantly higher levels of ZEA compared to wt[2][5]
ΔaurR2Deletion of aurR2Altered rubrofusarin to this compound ratioIncreased accumulation of rubrofusarin relative to this compound[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of this compound.

Gene Replacement in Fusarium via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is a generalized procedure based on methodologies described for Fusarium species.[6][7][15][16][17]

G Workflow for Agrobacterium-Mediated Transformation Vector_Construction 1. Construct Binary Vector (with gene deletion cassette) Agrobacterium_Transformation 2. Transform A. tumefaciens with binary vector Vector_Construction->Agrobacterium_Transformation Agrobacterium_Culture 3. Culture A. tumefaciens (induce with acetosyringone) Agrobacterium_Transformation->Agrobacterium_Culture Co_cultivation 5. Co-cultivate A. tumefaciens and Fusarium spores Agrobacterium_Culture->Co_cultivation Fusarium_Spore_Prep 4. Prepare Fusarium macroconidia suspension Fusarium_Spore_Prep->Co_cultivation Selection 6. Select transformants on selective medium (e.g., hygromycin B) Co_cultivation->Selection Verification 7. Verify gene replacement (PCR, Southern blot) Selection->Verification

Gene replacement workflow via ATMT.
  • Vector Construction:

    • Amplify the 5' and 3' flanking regions of the target gene from Fusarium genomic DNA.

    • Clone the flanking regions into a binary vector (e.g., pRF-HU2) on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph).

  • Agrobacterium tumefaciens Transformation:

    • Introduce the constructed binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation or heat shock.

    • Select for transformed A. tumefaciens on LB agar containing appropriate antibiotics (for the binary vector and the A. tumefaciens strain).

  • Preparation of A. tumefaciens for Co-cultivation:

    • Inoculate a single colony of transformed A. tumefaciens into liquid LB medium with antibiotics and grow overnight.

    • Pellet the cells, wash, and resuspend in induction medium (e.g., IM) supplemented with acetosyringone (e.g., 200 µM).

    • Incubate the culture with shaking until it reaches an OD600 of 0.5-0.7.

  • Preparation of Fusarium Spores:

    • Grow the Fusarium wild-type strain on a suitable medium (e.g., PDA or CMC) to induce sporulation.

    • Harvest macroconidia by flooding the plate with sterile water and filtering through Miracloth.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

  • Co-cultivation:

    • Mix the induced A. tumefaciens culture with the Fusarium spore suspension.

    • Spread the mixture onto induction medium plates overlaid with a cellophane membrane.

    • Incubate the plates in the dark at a suitable temperature (e.g., 25°C) for 48-72 hours.

  • Selection of Transformants:

    • Transfer the cellophane membrane to a selective medium (e.g., PDA) containing an appropriate concentration of the selective agent (e.g., 150 µg/mL hygromycin B) and a bactericide (e.g., cefotaxime) to inhibit A. tumefaciens growth.

    • Incubate the plates until resistant fungal colonies appear.

    • Subculture individual colonies onto fresh selective medium to obtain pure cultures.

  • Verification of Gene Replacement:

    • Extract genomic DNA from putative transformants.

    • Confirm the targeted gene deletion by PCR using primers flanking the insertion site and internal to the selectable marker.

    • Further confirmation can be achieved by Southern blot analysis.

Extraction and Quantification of this compound

A. Extraction from Liquid Culture: [12]

  • Grow Fusarium in a liquid medium (e.g., Czapek-Dox) for the desired period.

  • Filter the culture through Miracloth to separate the mycelium from the medium.

  • Acidify the culture medium with HCl (e.g., to a final concentration of ~0.2 M).

  • Extract the acidified medium with an equal volume of an organic solvent (e.g., ethyl acetate) by vigorous shaking.

  • Separate the organic phase and repeat the extraction of the aqueous phase.

  • Pool the organic phases and evaporate to dryness under reduced pressure.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

B. Quantification by HPLC-MS/MS: [12][18]

  • Chromatographic System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., Waters Prep Nova-Pak HR C-18).

  • Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid (e.g., 0.1%).

  • Detection:

    • UV-Vis detector set to monitor at wavelengths where this compound absorbs (e.g., 244 nm, 268 nm, and a broad peak around 381 nm).[12]

    • Mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive quantification.

  • Quantification: Generate a standard curve using purified this compound of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.

C. Quantification by ¹H-NMR: [12][14]

  • For higher concentration samples, quantitative ¹H-NMR (qNMR) can be used.

  • Dissolve the dried extract in a deuterated solvent (e.g., CDCl₃ with a drop of DMSO-d₆).

  • Add a known amount of an internal standard with a distinct NMR signal.

  • Acquire the ¹H-NMR spectrum.

  • Integrate the signals corresponding to this compound and the internal standard.

  • Calculate the concentration of this compound based on the integral values and the known concentration of the internal standard.

Gene Expression Analysis by RT-qPCR

This is a general protocol for analyzing the expression of this compound biosynthetic genes.[19][20]

  • RNA Extraction:

    • Grow Fusarium under the desired conditions.

    • Harvest mycelium by filtration and immediately freeze in liquid nitrogen.

    • Grind the frozen mycelium to a fine powder.

    • Extract total RNA using a suitable method, such as a Trizol-based reagent or a commercial RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

    • Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers for the target genes (e.g., PKS12, aurR1) and one or more stable reference (housekeeping) genes (e.g., EF1α, ubiquitin).

    • Prepare qPCR reactions containing cDNA, primers, and a suitable SYBR Green or probe-based master mix.

    • Perform the qPCR in a real-time PCR cycler.

    • Analyze the data using the 2^-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene(s).

Conclusion and Future Perspectives

This compound is a key secondary metabolite in Fusarium species with a diverse range of biological functions. It is not merely a pigment but plays an active role in fungal development, stress response, and ecological interactions. The intricate regulation of its biosynthesis, particularly its inverse relationship with zearalenone production, highlights the complexity of secondary metabolism in these fungi. The detailed experimental protocols provided in this guide offer a foundation for further research into the molecular mechanisms underlying this compound's functions and its regulation.

Future research should focus on elucidating the precise molecular link between the this compound and zearalenone biosynthetic pathways. Understanding this regulatory switch could have significant implications for controlling mycotoxin contamination in agriculture. Furthermore, the antifeedant properties of this compound could be explored for the development of novel, natural bio-pesticides. For drug development professionals, the naphthoquinone scaffold of this compound presents an interesting starting point for the synthesis of novel bioactive compounds with potential therapeutic applications. A deeper understanding of the signaling pathways that control this compound production may also reveal novel targets for antifungal drug discovery.

References

Aurofusarin: A Comprehensive Technical Guide on the Fungal Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurofusarin, a visually striking red pigment, is a dimeric naphthoquinone secondary metabolite produced by various species of the fungal genus Fusarium, most notably Fusarium graminearum.[1][2] This polyketide possesses a range of biological activities, from antibiotic to cytotoxic, marking it as a compound of significant interest for further research and potential therapeutic application. This technical guide provides an in-depth exploration of this compound, covering its biosynthesis, the intricate signaling pathways that regulate its production, its chemical properties, and its diverse biological effects. Detailed experimental protocols for its study are also provided, alongside quantitative data presented for comparative analysis.

Chemical and Physical Properties

This compound is a dimeric metabolite belonging to the naphthoquinone group of polyketides.[2][3] Its distinctive golden-yellow to deep red coloration is pH-dependent, appearing golden yellow in acidic conditions and red to purple in alkaline environments.[1][2]

PropertyValueReference
Molecular FormulaC₃₀H₁₈O₁₂[3][4]
Molecular Weight570.5 g/mol [3][4]
CAS Number13191-64-5[3]
Melting Point> 360 °C[3]
AppearanceGolden yellow-orange or red micro-crystalline prism[2][3]
SolubilityModerately soluble in organic solvents; insoluble in water.[2]

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium graminearum is a multi-step enzymatic process orchestrated by a dedicated gene cluster known as the PKS12 cluster.[1][5][6] This cluster contains the genes encoding all the necessary enzymes for the synthesis and modification of the polyketide backbone, culminating in the formation of this compound. The precursor molecule, rubrofusarin, is synthesized intracellularly and then transported out of the cell for the final dimerization step.[7][8]

The key steps in the biosynthetic pathway are as follows:

  • Polyketide Synthesis: The pathway is initiated by the polyketide synthase PKS12, which synthesizes the initial polyketide chain.[5][6]

  • Formation of YWA1: The polyketide product of PKS12 is processed into the intermediate compound YWA1.[7][8]

  • Dehydration to Nor-rubrofusarin: The dehydratase AurZ catalyzes the dehydration of YWA1 to form nor-rubrofusarin.[7][8]

  • Methylation to Rubrofusarin: The O-methyltransferase AurJ methylates nor-rubrofusarin to produce rubrofusarin.[6][8]

  • Export of Rubrofusarin: The major facilitator superfamily (MFS) transporter AurT is responsible for pumping rubrofusarin across the plasma membrane to the extracellular space.[7]

  • Dimerization to this compound: Extracellularly, a complex of enzymes including the laccase Gip1, the monooxygenase AurF, the oxidoreductase AurO, and the hypothetical protein AurS, catalyzes the oxidative dimerization of two rubrofusarin molecules to form the final product, this compound.[6][7]

Aurofusarin_Biosynthesis cluster_intra Intracellular cluster_membrane Plasma Membrane cluster_extra Extracellular PKS12 PKS12 YWA1 YWA1 PKS12->YWA1 synthesis Nor_rubrofusarin Nor_rubrofusarin YWA1->Nor_rubrofusarin dehydration AurZ AurZ AurZ Rubrofusarin_intra Rubrofusarin Nor_rubrofusarin->Rubrofusarin_intra methylation AurJ AurJ AurJ AurT AurT (Transporter) Rubrofusarin_intra->AurT Rubrofusarin_extra Rubrofusarin AurT->Rubrofusarin_extra This compound This compound Rubrofusarin_extra->this compound dimerization Enzyme Complex Enzyme_Complex Gip1, AurF, AurO, AurS

Caption: this compound Biosynthetic Pathway.

Regulation of this compound Production

The biosynthesis of this compound is tightly regulated at the transcriptional level by pathway-specific transcription factors also encoded within the PKS12 gene cluster.[1][6] The primary regulator is AurR1, a positively acting transcription factor that is essential for the expression of the biosynthetic genes.[6][9][10] Another transcription factor, AurR2, is thought to act as a co-regulator, influencing the ratio of rubrofusarin to this compound.[6][11] Overexpression of aurR1 has been shown to significantly increase the production of this compound.[9][12]

Aurofusarin_Regulation AurR1 AurR1 (Transcription Factor) PKS12_cluster PKS12 Gene Cluster (PKS12, aurJ, aurF, gip1, etc.) AurR1->PKS12_cluster positively regulates AurR2 AurR2 (Transcription Factor) Rubrofusarin_Aurofusarin_Ratio Rubrofusarin/Aurofusarin Ratio AurR2->Rubrofusarin_Aurofusarin_Ratio influences Aurofusarin_Biosynthesis This compound Biosynthesis PKS12_cluster->Aurofusarin_Biosynthesis

Caption: Regulation of this compound Biosynthesis.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a mycotoxin of concern in contaminated food and feed.[13] It has been shown to be cytotoxic to mammalian cells, including human colon adenocarcinoma cells, and can induce oxidative stress and DNA damage.[11][14] Additionally, this compound has inhibitory effects on the growth of some molds, yeasts, and probiotic bacteria.[11][13]

Production Yields

The production of this compound can be significantly influenced by genetic and culture conditions. Overexpression of the aurR1 transcription factor in F. graminearum has been shown to dramatically increase yields.

Strain/ConditionThis compound Concentration (mg/L)Reference
F. graminearum Wild Type8.9 - 13.7[11]
F. graminearum OE::aurR1 mutant36.3 - 39.7[11]
F. graminearum OE::aurR1 mutant (optimized)up to 270[9][11][12][15]
Time-Course Production in Fusarium culmorum

A study on F. culmorum tracked the production of this compound and its precursor, rubrofusarin, over time.

Time (hours)This compound (ppm)Rubrofusarin (ppm)Reference
484,71713,443[16][17][18]
722,3550.098[16][17][18]
1204,7420.068[16]
16827,3500.063[16][17]

Experimental Protocols

Fungal Cultivation and Pigment Production
  • Organism : Fusarium graminearum or Fusarium culmorum.

  • Media : Czapek-Dox (Cz) agar medium or liquid Cz medium for pigment production.[9][11] For time-course studies, cultivation can be carried out in a suitable liquid medium.[18]

  • Incubation : Cultures are typically grown at 25-28°C in the dark for 3 to 14 days, depending on the experimental goals.[7][11]

Extraction of this compound
  • Acidify the culture supernatant with a strong acid (e.g., 5 M HCl).

  • Perform liquid-liquid extraction with an organic solvent mixture such as methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v).[7]

  • Separate the organic phase containing the pigments.

  • Evaporate the solvent to obtain the crude extract.

  • Freeze-dry the fungal mycelia.

  • Pack the dried material into an extraction cell.

  • Perform sequential extractions with solvents of increasing polarity (e.g., heptane, ethyl acetate, methanol).

  • The ethyl acetate and methanol fractions will contain this compound and its precursors.

  • Combine the relevant fractions and evaporate the solvent.

Purification of this compound[7]
  • Subject the crude extract to flash chromatography on a silica gel column.

  • Elute with a solvent system such as dichloromethane:methanol:acetic acid (e.g., 95:5:0.1).

  • Monitor fractions using thin-layer chromatography (TLC) or HPLC-DAD.

  • For higher purity, perform preparative HPLC on a C18 column with a water:acetonitrile gradient containing an acid modifier (e.g., trifluoroacetic acid).

Quantification of this compound
  • System : A standard HPLC system equipped with a C18 reversed-phase column and a DAD detector.

  • Mobile Phase : A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small percentage of an acid like formic or acetic acid.

  • Detection : Monitor the absorbance at a wavelength where this compound has a maximum, such as 250 nm.[18]

  • Quantification : Use a standard curve prepared from purified this compound of a known concentration.

  • Method : Dissolve a known amount of the purified this compound or crude extract in a deuterated solvent.

  • Standard : An internal standard with a known concentration and distinct NMR signals is added.

  • Analysis : Integrate the signals of this compound and the internal standard to determine the absolute quantity of this compound in the sample.

Genetic Manipulation (Gene Deletion/Overexpression)[6][7]
  • Method : Agrobacterium tumefaciens-mediated transformation (ATMT) is a common method for genetic manipulation in Fusarium.

  • Vector Construction :

    • For gene deletion, a replacement cassette containing a selectable marker (e.g., hygromycin B resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed.

    • For overexpression, the gene of interest (e.g., aurR1) is cloned into a vector under the control of a strong constitutive promoter (e.g., the TEF promoter).[11]

  • Transformation : The constructed vector is introduced into A. tumefaciens, which is then co-cultivated with fungal protoplasts or conidia.

  • Selection and Verification : Transformants are selected on a medium containing the appropriate antibiotic. Correct integration of the construct is verified by PCR and Southern blot analysis.

Experimental_Workflow Start Start Fungal_Cultivation Fungal Cultivation Start->Fungal_Cultivation Genetic_Manipulation Genetic Manipulation (ATMT) Start->Genetic_Manipulation Extraction Extraction (LLE or ASE) Fungal_Cultivation->Extraction Purification Purification (Chromatography) Extraction->Purification Quantification Quantification (HPLC-DAD or qNMR) Purification->Quantification Analysis Analysis & Characterization Quantification->Analysis Genetic_Manipulation->Fungal_Cultivation

Caption: General Experimental Workflow for this compound Research.

Conclusion

This compound stands out as a fungal secondary metabolite with a well-characterized biosynthetic pathway and a range of biological effects. The availability of the genome sequence for F. graminearum and the development of efficient genetic tools have greatly facilitated the study of its production and regulation. For researchers in natural products chemistry, mycotoxicology, and drug development, this compound presents both challenges, due to its toxicity, and opportunities for exploring novel bioactive compounds. The methodologies and data presented in this guide offer a solid foundation for further investigation into this fascinating fungal pigment.

References

Regulating the Crimson Tide: A Technical Guide to the Transcriptional Control of Aurofusarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the intricate regulatory networks governing the biosynthesis of aurofusarin, a prominent polyketide pigment produced by various Fusarium species, most notably Fusarium graminearum. Understanding the transcriptional control of this secondary metabolite is crucial for applications ranging from agricultural pathogen control to the potential development of novel bioactive compounds. This document synthesizes current research on the key transcription factors, signaling pathways, and experimental methodologies involved in regulating the this compound gene cluster.

The this compound Biosynthetic Gene Cluster (PKS12)

This compound biosynthesis is orchestrated by a set of genes co-located in a specific genomic region known as the PKS12 gene cluster.[1][2][3][4] This cluster contains the core polyketide synthase gene, PKS12, along with genes encoding tailoring enzymes, transporters, and, critically, transcription factors that control the expression of the entire cluster.[1][5] The primary product of PKS12 is not this compound itself, but a precursor that undergoes a series of enzymatic modifications, including oxidation and dimerization, to form the final red pigment.[2][6] Rubrofusarin is a key intermediate in this pathway.[6]

Key Transcription Factors in this compound Regulation

The expression of the PKS12 gene cluster is a tightly controlled process, primarily managed by dedicated transcription factors located within the cluster itself. These regulators act as molecular switches, turning gene expression on or off in response to developmental or environmental cues.

AurR1: The Master Activator

AurR1 is a pathway-specific transcription factor containing a binuclear zinc cluster (Zn2Cys6) domain, characteristic of many fungal transcription factors.[7] It functions as the primary positive regulator of the this compound gene cluster.[2][6][8]

  • Function: Deletion of aurR1 results in a complete loss of pigmentation, yielding an albino phenotype, and the inability to produce this compound and its precursor, rubrofusarin.[2][6][8] This demonstrates that AurR1 is essential for the transcription of PKS12 and other key genes within the cluster, including aurJ, aurF, and gip1.[2][6]

  • Overexpression: Conversely, overexpression of aurR1 leads to a significant increase in this compound production, highlighting its role as a rate-limiting control point in the pathway.[8][9]

AurR2: The Modulatory Co-regulator

AurR2, another putative transcription factor within the cluster, also plays a regulatory role, though its function is more nuanced than that of AurR1.[6][7]

  • Function: Unlike the aurR1 deletion, the replacement of aurR2 does not abolish pigment production entirely. Instead, it leads to an altered ratio of rubrofusarin to this compound, with an increased relative level of the rubrofusarin intermediate.[6][8] This suggests that AurR2 may act as a co-regulator, possibly influencing the efficiency of the later steps in the biosynthetic pathway rather than being an absolute requirement for initial gene expression.[8][10]

GIP2: A Putative Regulatory Factor

Early studies also identified GIP2 as a putative transcription factor that regulates the this compound biosynthetic gene cluster in Gibberella zeae (the teleomorph of Fusarium graminearum).[3][7] Its precise role in relation to AurR1 and AurR2 continues to be an area of investigation.

Environmental and Global Regulatory Inputs

Beyond the dedicated regulators within the PKS12 cluster, this compound synthesis is also influenced by broader environmental signals, such as light and pH, which are integrated through global regulatory networks.

Light-Mediated Repression via Fgwc-1 and Fgwc-2

Light is a significant environmental cue that negatively impacts this compound production. This regulation is mediated by the White Collar (WC) complex orthologs, Fgwc-1 and Fgwc-2.

  • Function: In F. graminearum, Fgwc-1 and Fgwc-2 act as negative regulators of this compound biosynthesis.[11] Deletion of either Fgwc-1 or Fgwc-2 leads to an increased production of this compound in both constant light and darkness.[11] This indicates that the White Collar complex represses the expression of the PKS12 gene cluster.[2]

  • Light Spectrum Effects: The specific wavelength of light also has a differential impact. Red light has been shown to significantly enhance the production of polyketide-derived metabolites, including this compound.[12] In one study, this compound levels increased 3.6-fold under red light compared to white light when using a 12-hour light/dark cycle.[12]

pH Regulation

The ambient pH is another critical factor influencing this compound production, which is often enhanced under conditions of high or low pH.[7] While the specific transcription factors mediating this response in F. graminearum are not fully elucidated, it is hypothesized that a global pH regulatory factor, analogous to PacC in Aspergillus species, could be involved.[7]

Quantitative Analysis of this compound Regulation

The effects of transcription factor manipulation and environmental conditions on this compound synthesis have been quantified in several studies. The following tables summarize key findings.

Genetic Modification Organism Effect on this compound Production Reference
Overexpression of aurR1Fusarium graminearum>3-fold increase; levels reached 270 mg/L.[8][9][13]
Deletion of aurR1Fusarium graminearumComplete absence of this compound and rubrofusarin.[2][6][8]
Deletion of aurR2Fusarium graminearumIncreased ratio of rubrofusarin to this compound.[6][8]
Deletion of Fgwc-1Fusarium graminearumIncreased production compared to wild-type.[11]
Deletion of Fgwc-2Fusarium graminearumIncreased production compared to wild-type.[11]
Deletion of PKS12Fusarium graminearumAlbino phenotype; absence of this compound.[4]
Environmental Condition Organism Effect on this compound Production Reference
Red Light (627 nm) vs. White LightFusarium graminearum3.6-fold increase in this compound levels.[12]
Constant Light vs. Darkness (in ΔFgwc mutants)Fusarium graminearumDe-repression (increased production) in both conditions.[11]

Signaling and Regulatory Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key regulatory pathways and workflows.

Aurofusarin_Regulation cluster_PKS12 PKS12 Gene Cluster cluster_Regulators Regulatory Factors cluster_Products Biosynthetic Pathway PKS12 PKS12 Heptaketide Heptaketide Precursor PKS12->Heptaketide Synthesis Gip1 Gip1 AurF AurF AurJ AurJ AurO AurO AurT AurT Other_Genes Other Cluster Genes AurR1 AurR1 AurR1->PKS12 Positive Regulation AurR1->Gip1 Positive Regulation AurR1->AurF Positive Regulation AurR1->AurJ Positive Regulation AurR2 AurR2 Rubrofusarin Rubrofusarin AurR2->Rubrofusarin Modulates Conversion This compound This compound AurR2->this compound Heptaketide->Rubrofusarin Tailoring (AurJ, etc.) Rubrofusarin->this compound Dimerization (Gip1, etc.)

Caption: Transcriptional regulation of the this compound biosynthetic pathway.

Light_Signaling Light Light WC_Complex Fgwc-1 / Fgwc-2 (White Collar Complex) Light->WC_Complex Activates PKS12_Cluster This compound Gene Cluster (PKS12, Gip1, etc.) WC_Complex->PKS12_Cluster Represses This compound This compound Synthesis PKS12_Cluster->this compound

Caption: Light-mediated repression of this compound synthesis.

Experimental_Workflow Start Identify Putative Regulatory Gene (e.g., AurR1) Gene_Deletion Gene Deletion/Replacement (A. tumefaciens mediated) Start->Gene_Deletion Overexpression Gene Overexpression (Constitutive Promoter) Start->Overexpression Mutant_Culture Culture Mutant and Wild-Type Strains Gene_Deletion->Mutant_Culture Overexpression->Mutant_Culture Phenotype Phenotypic Analysis (e.g., Pigmentation) Mutant_Culture->Phenotype HPLC Metabolite Extraction & Quantification (HPLC, NMR) Mutant_Culture->HPLC RNA_Seq Gene Expression Analysis (qRT-PCR, RNA-Seq) Mutant_Culture->RNA_Seq Proteomics Proteomic Analysis Mutant_Culture->Proteomics

Caption: Workflow for functional analysis of regulatory genes.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols cited in the study of this compound regulation.

Fungal Strains and Culture Conditions
  • Strains: Fusarium graminearum wild-type strains (e.g., PH-1) and derived mutants are commonly used.

  • Media: Strains are typically grown on complete medium (CM) for general growth and RNA extraction or on specialized media like Czapek-Dox (Cz) for pigment production analysis.[8] Liquid cultures are grown with shaking to ensure aeration.[14]

Targeted Gene Deletion and Overexpression
  • Method: Agrobacterium tumefaciens-mediated transformation is a standard and effective method for creating targeted gene deletion and replacement mutants in F. graminearum.[2][6][7]

  • Protocol Outline:

    • Vector Construction: A binary replacement vector is constructed. This typically involves cloning the flanking regions (5' and 3') of the target gene on either side of a selectable marker gene (e.g., hygromycin B phosphotransferase, hygB).

    • Transformation: The constructed vector is introduced into A. tumefaciens. The Agrobacterium is then co-cultivated with fungal protoplasts or conidia.

    • Selection: Transformants are selected on a medium containing the appropriate antibiotic (e.g., hygromycin B).

    • Verification: Correct gene replacement events (via double crossover homologous recombination) are confirmed using PCR and Southern blot analysis. For overexpression mutants, the gene of interest is placed under the control of a strong constitutive promoter (e.g., TEF promoter) and inserted into the genome.[8]

Analysis of Gene Expression
  • RNA Extraction: Total RNA is extracted from fungal mycelia grown under specific conditions (e.g., different time points, light conditions, or genetic backgrounds). Mycelia are typically ground in liquid nitrogen, and RNA is extracted using Trizol or commercial kits.[15][16]

  • Reverse Transcriptase PCR (RT-PCR): Used to determine the presence or absence of transcripts for genes in the PKS12 cluster in various mutants.[7]

  • Quantitative Real-Time PCR (qRT-PCR): Used for accurate quantification of relative transcript levels of target genes. Expression levels are normalized to a housekeeping gene (e.g., β-tubulin or EF1α).[15][17][18]

  • RNA-Seq and Microarray Analysis: These genome-wide techniques are used to obtain a comprehensive profile of gene expression.[15][19] For microarrays, labeled cDNA is hybridized to a GeneChip containing probes for all predicted genes in the F. graminearum genome.[14][20][21] For RNA-Seq, extracted RNA is converted to a cDNA library and sequenced, allowing for quantification of transcript abundance.[15]

Metabolite Analysis (this compound and Rubrofusarin Quantification)
  • Extraction: Metabolites are extracted from fungal mycelia or the culture medium using an organic solvent (e.g., ethyl acetate).

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) is the most common method for separating and quantifying this compound and its precursors.[4] The compounds are identified by their characteristic retention times and UV-Vis spectra.

    • Nuclear Magnetic Resonance (NMR): 1H-NMR can also be used for the quantification of purified compounds.[8]

Chromatin Immunoprecipitation (ChIP)

While not explicitly detailed for AurR1 in the search results, ChIP is a powerful technique to identify the direct DNA binding targets of a transcription factor.

  • Protocol Outline for F. graminearum: [22]

    • Cross-linking: Fungal mycelia are treated with formaldehyde to cross-link proteins (including transcription factors) to DNA.

    • Sonication: The chromatin is sheared into small fragments using sonication.

    • Immunoprecipitation: An antibody specific to the transcription factor of interest (often tagged with an epitope like GFP) is used to pull down the transcription factor and its bound DNA fragments.

    • DNA Purification: The cross-links are reversed, and the DNA is purified.

    • Analysis: The enriched DNA fragments are analyzed by qPCR (ChIP-qPCR) to test for binding to specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify binding sites across the entire genome.[22]

References

The Molecular Genetics of Aurofusarin Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular genetics governing the biosynthesis of aurofusarin, a dimeric naphthoquinone pigment produced by various Fusarium species, most notably the plant pathogen Fusarium graminearum. Understanding the intricate genetic machinery behind this compound production is pivotal for developing novel antifungal strategies, exploring its potential as a natural colorant, and investigating its interactions with other secondary metabolite pathways, such as those for mycotoxins like zearalenone. This document details the this compound biosynthetic gene cluster, the functions of its constituent genes, the regulatory networks that control its expression, and the experimental protocols utilized to elucidate these mechanisms.

The this compound Biosynthetic Gene Cluster: A Coordinated Assembly Line

The production of this compound is orchestrated by a well-defined gene cluster, often referred to as the PKS12 cluster in Fusarium graminearum.[1][2] This cluster comprises a suite of co-regulated genes encoding the enzymes, transcription factors, and transporters necessary for the stepwise synthesis of the final pigment.[1][3] The core of this pathway is the polyketide synthase PKS12, which initiates the assembly of the carbon backbone of the this compound monomer.[1][2][4]

Key Genes and Their Functions in this compound Biosynthesis

The this compound gene cluster in F. graminearum consists of eleven genes that have been functionally characterized to varying extents.[1] The table below summarizes the key genes and their roles in the biosynthetic pathway.

GeneEncoded ProteinPutative FunctionPhenotype of Deletion MutantReference
PKS12 (FgPKS12)Polyketide SynthaseCatalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone, leading to the intermediate YWA1.Albino phenotype, unable to produce this compound and its precursors.[1][2][4][5]
AurZ (Gip6)DehydrataseA novel class of dehydratase that converts YWA1 to nor-rubrofusarin.Brown/green mycelium, accumulation of YWA1.[1][5]
AurJ (GIP7)O-methyltransferaseCatalyzes the methylation of nor-rubrofusarin to form rubrofusarin.Accumulation of nor-rubrofusarin.[1][6]
AurTMajor Facilitator Superfamily (MFS) TransporterPutative pump for transporting rubrofusarin across the plasma membrane for extracellular conversion to this compound.Pink to red mycelium, altered rubrofusarin-to-aurofusarin ratio.[1]
GIP1LaccasePart of an extracellular enzyme complex responsible for the oxidative dimerization of rubrofusarin to this compound.Yellow pigmentation, accumulation of rubrofusarin.[1][3][6]
AurFMonooxygenaseMember of the extracellular enzyme complex for this compound formation.Yellow pigmentation, accumulation of rubrofusarin.[1][3]
AurOOxidoreductaseComponent of the extracellular enzyme complex for this compound synthesis.Accumulation of rubrofusarin.[1][3]
AurSHypothetical ProteinA member of the extracellular enzyme complex involved in converting rubrofusarin to this compound.Yellow pigmentation, accumulation of rubrofusarin.[1]
AurR1Transcription FactorA positively acting, cluster-specific transcription factor required for the expression of the this compound biosynthetic genes.Albino phenotype, no production of this compound.[1][3][7]
AurR2Transcription FactorA putative co-regulator that influences the ratio of rubrofusarin to this compound.Increased rubrofusarin to this compound ratio.[1][3][7]
AurL2LaccaseA second laccase in the cluster with a less defined role, but likely involved in the final dimerization step.Not explicitly detailed in the provided search results.[1]

Quantitative Analysis of this compound Production in Mutants

Genetic manipulation of the this compound gene cluster has provided quantitative insights into the roles of individual genes. The following tables summarize the production of this compound and its precursor, rubrofusarin, in various mutant strains of Fusarium.

Table 1: this compound and Rubrofusarin Production in F. culmorum over Time [5][8][9][10]

Time (hours)Mycelial PigmentationThis compound (ppm)Rubrofusarin (ppm)
48Milky White4,717 ± 0,00113,443 ± 0,001
72Yellow2,355 ± 0,0010,098 ± 0,001
168Carmine Red27,350 ± 0,0010,063 ± 0,001

Table 2: Impact of AurR1 Overexpression on this compound Production in F. graminearum [7][11][12][13][14]

StrainConditionThis compound Concentration (mg/L)
Wild Type3 days in liquid Cz medium8.9 - 13.7
OE::aurR1 (Overexpression)3 days in liquid Cz medium36.3 - 39.7
OE::aurR1 (Overexpression)7 days with 10 µM CuSO₄270

Experimental Protocols

The characterization of the this compound biosynthetic pathway has relied on a combination of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Fungal Transformation and Gene Deletion

Targeted gene deletion is a fundamental technique for elucidating gene function. In Fusarium, this is often achieved through Agrobacterium tumefaciens-mediated transformation (ATMT).

Protocol for Targeted Gene Deletion via ATMT:

  • Vector Construction:

    • A gene replacement cassette is constructed using fusion PCR or Gibson assembly.

    • This cassette typically consists of a selectable marker gene (e.g., hygromycin B phosphotransferase, hph) flanked by the upstream and downstream regions (approx. 1 kb each) of the target gene.

    • The entire cassette is then cloned into a binary vector suitable for Agrobacterium transformation (e.g., pPK2).

  • Agrobacterium tumefaciens Transformation:

    • The binary vector is introduced into a competent A. tumefaciens strain (e.g., AGL1) via electroporation or heat shock.

    • Transformed Agrobacterium is selected on appropriate antibiotic-containing medium (e.g., LB with kanamycin and spectinomycin).

  • Co-cultivation of Fusarium and Agrobacterium:

    • Fusarium conidia are harvested and adjusted to a concentration of 1 x 10⁶ conidia/mL.

    • A. tumefaciens is grown in induction medium (e.g., IM) containing acetosyringone to induce the expression of virulence genes.

    • Equal volumes of the conidial suspension and the induced Agrobacterium culture are mixed and plated onto a cellophane membrane placed on a co-cultivation medium.

    • The plates are incubated at 25°C for 48-72 hours.

  • Selection of Transformants:

    • The cellophane membrane is transferred to a selective medium containing an antibiotic to kill the Agrobacterium (e.g., cefotaxime) and a selective agent for the fungal transformants (e.g., hygromycin B).

    • Hygromycin-resistant colonies are subcultured onto fresh selective medium for purification.

  • Verification of Gene Deletion:

    • Genomic DNA is extracted from the putative transformants.

    • PCR analysis is performed using primers flanking the target gene and primers internal to the selectable marker to confirm homologous recombination.

    • Southern blot analysis is used to confirm single-copy integration of the replacement cassette and the absence of the wild-type gene.

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to quantify the production of this compound and its precursors in fungal cultures.

Protocol for HPLC Analysis of this compound and Rubrofusarin:

  • Sample Preparation:

    • Fungal mycelium is harvested from liquid or solid culture, freeze-dried, and ground to a fine powder.

    • A known amount of the powdered mycelium is extracted with a suitable solvent (e.g., methanol or a mixture of methanol and phosphoric acid).[1]

    • The extract is vortexed, sonicated, and then centrifuged to pellet the cell debris.

    • The supernatant is filtered through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-DAD Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

    • Flow Rate: A typical flow rate is 1 mL/min.[1]

    • Detection: A diode-array detector (DAD) is used to monitor the absorbance at specific wavelengths for this compound (e.g., 480 nm) and rubrofusarin (e.g., 420 nm).

    • Quantification: The concentration of the metabolites is determined by comparing the peak areas to a standard curve generated from pure compounds. Ergosterol can be used as an internal standard to normalize for fungal biomass.[1]

Gene Expression Analysis by Quantitative PCR (qPCR)

qPCR is used to measure the transcript levels of the this compound biosynthetic genes under different conditions or in different genetic backgrounds.

Protocol for qPCR Analysis:

  • RNA Extraction and cDNA Synthesis:

    • Total RNA is extracted from fungal mycelium using a commercial kit or a Trizol-based method.

    • The quality and quantity of the RNA are assessed using a spectrophotometer and gel electrophoresis.

    • First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.[5][8]

  • qPCR Reaction:

    • The qPCR reaction is set up in a 96-well plate containing the cDNA template, gene-specific primers, and a SYBR Green or probe-based master mix.

    • A housekeeping gene with stable expression (e.g., β-tubulin or actin) is used as an internal control for normalization.

    • The reaction is run on a real-time PCR cycler.

  • Data Analysis:

    • The relative expression of the target gene is calculated using the ΔΔCt method.[5][8]

    • The expression level is normalized to the housekeeping gene and expressed as a fold change relative to a control condition or strain.

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is a multi-step process involving both intracellular and extracellular enzymatic reactions. The entire process is under the tight control of dedicated transcription factors. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

Aurofusarin_Biosynthesis_Pathway cluster_intracellular Intracellular cluster_extracellular Extracellular Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA YWA1 YWA1 Acetyl-CoA + Malonyl-CoA->YWA1 PKS12 Nor_rubrofusarin Nor_rubrofusarin YWA1->Nor_rubrofusarin AurZ Rubrofusarin_intra Rubrofusarin Nor_rubrofusarin->Rubrofusarin_intra AurJ Rubrofusarin_extra Rubrofusarin Rubrofusarin_intra->Rubrofusarin_extra AurT (Transporter) This compound This compound Rubrofusarin_extra->this compound GIP1, AurF, AurO, AurS

Caption: The biosynthetic pathway of this compound, depicting the intracellular and extracellular steps.

Aurofusarin_Regulatory_Pathway cluster_genes This compound Biosynthetic Genes AurR1 AurR1 PKS12 PKS12 AurR1->PKS12 AurZ AurZ AurR1->AurZ AurJ AurJ AurR1->AurJ AurT AurT AurR1->AurT GIP1 GIP1 AurR1->GIP1 AurF AurF AurR1->AurF AurO AurO AurR1->AurO AurS AurS AurR1->AurS AurR2 AurR2 Aurofusarin_Production This compound Production AurR2->Aurofusarin_Production Modulates Rubrofusarin/Aurofusarin Ratio

Caption: The regulatory network controlling the expression of the this compound gene cluster.

Experimental_Workflow start Hypothesis: Gene X is involved in This compound biosynthesis gene_deletion Targeted Gene Deletion of Gene X (ATMT) start->gene_deletion phenotype_analysis Phenotypic Analysis (Mycelial Color) gene_deletion->phenotype_analysis metabolite_extraction Metabolite Extraction gene_deletion->metabolite_extraction qPCR Gene Expression Analysis (qPCR) gene_deletion->qPCR conclusion Conclusion: Functional Role of Gene X in this compound Biosynthesis phenotype_analysis->conclusion hplc HPLC Analysis (Quantification of this compound and Precursors) metabolite_extraction->hplc hplc->conclusion qPCR->conclusion

Caption: A typical experimental workflow for the functional characterization of a gene in the this compound biosynthetic pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Aurofusarin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of aurofusarin from fungal cultures. This compound is a dimeric naphthoquinone pigment produced by various species of the genus Fusarium, notably Fusarium graminearum and Fusarium culmorum.[1][2] This document outlines the necessary steps for obtaining this compound for research and potential drug development applications, supported by quantitative data and a visual representation of the experimental workflow.

Introduction

This compound (C₃₀H₁₈O₁₂) is a golden-yellow micro-crystalline pigment with a molecular weight of 570.5 g/mol .[3][4] It belongs to the polyketide class of secondary metabolites and is known for its antibiotic properties.[4][5] The production of this compound is linked to the PKS12 gene cluster in Fusarium graminearum.[1][6] The biosynthetic pathway involves the dimerization of the precursor rubrofusarin.[6] The color of this compound is pH-dependent, appearing yellow in acidic conditions and reddish in alkaline environments.[2][3] Understanding the extraction and purification of this compound is crucial for further investigation into its biological activities and potential therapeutic uses.

Data Presentation

Table 1: this compound and Rubrofusarin Production in Fusarium culmorum over Time
Time (hours)This compound (ppm)Rubrofusarin (ppm)Mycelium PigmentationGrowth Phase
484,717 ± 0.00113,443 ± 0.001Milky WhiteLag
722,355 ± 0.0010.098 ± 0.001YellowLog
1204,742 ± 0.0020.068 ± 0.001Carmine RedStationary
16827,350 ± 0.0030.063 ± 0.002Carmine RedStationary

Data sourced from HPLC-DAD analysis of F. culmorum cultures.[7][8]

Table 2: Enhanced this compound Production in Fusarium graminearum
StrainThis compound Yield (mg/L)Fold Increase (approx.)
Wild Type8.9 - 13.7-
OE::aurR1 Mutant36.3 - 39.72.6 - 3.4
OE::aurR1 Mutant (Optimized)270> 3

Data obtained through quantitative ¹H-NMR and HPLC-DAD analysis. The overexpression of the transcription factor AurR1 significantly increases this compound production.[1][9]

Experimental Protocols

This section details the methodologies for the cultivation of Fusarium, extraction of crude this compound, and subsequent purification.

Protocol 1: Fungal Cultivation for this compound Production
  • Strain Selection: Utilize a known this compound-producing strain, such as Fusarium graminearum or Fusarium culmorum.

  • Media Preparation: Prepare a suitable liquid medium, such as Czapek-Dox (Cz) medium or Potato Dextrose Broth (PDB). For enhanced production in F. graminearum, a modified Cz medium can be used.

  • Inoculation: Inoculate the sterile liquid medium with fungal spores or mycelial plugs from a fresh agar plate culture.

  • Incubation: Incubate the culture in darkness at room temperature (approximately 25°C) with shaking for 7 to 14 days. Pigmentation of the mycelium and medium (from yellow to deep red) indicates this compound production.[2]

Protocol 2: Extraction of Crude this compound

This protocol is a synthesis of methods described in the literature.[1][5][10]

  • Harvesting: Separate the fungal biomass from the culture broth by filtration through Miracloth or a similar filter.

  • Acidification: Acidify the culture filtrate by adding 5 M HCl.

  • Solvent Extraction from Liquid Medium:

    • Transfer the acidified medium to a separatory funnel.

    • Add an equal volume of chloroform and shake vigorously.

    • Allow the layers to separate and collect the lower organic (chloroform) layer.

    • Repeat the extraction process two more times to maximize the yield.

    • Combine the chloroform extracts.

  • Solvent Extraction from Mycelium (Alternative):

    • The freeze-dried mycelium can be extracted with methanol or a benzene-acetone (4:1) mixture.[3][5]

    • Filter the extract to remove cellular debris.

  • Concentration: Remove the solvent from the combined extracts using a rotary evaporator at 40°C in vacuo. This will yield a dark brown or reddish oily residue.[1]

Protocol 3: Purification of this compound
  • Silica Gel Chromatography:

    • Subject the crude extract to flash chromatography using a silica gel column.[5]

    • A suitable eluent system is dichloromethane:methanol:acetic acid (95:5:0.1).[5]

    • Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) or LC-MS.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the fractions containing this compound can be further purified by preparative HPLC.

    • A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • The elution program can be optimized based on the specific column and system, for example: 0-14 min, 50% to 100% B; 14-18 min, 100% to 50% B.[7]

    • Monitor the elution at a wavelength of 250 nm.[7]

Protocol 4: Quantification of this compound
  • High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

    • Prepare a standard stock solution of purified this compound of a known concentration.

    • Generate a calibration curve by injecting a series of dilutions of the standard solution.

    • Inject the extracted and purified samples.

    • Identify and quantify the this compound peak based on retention time and UV-Vis spectrum in comparison to the standard.

  • Quantitative ¹H-NMR (qNMR):

    • Dissolve a known amount of the dried extract in a deuterated solvent (e.g., chloroform-d) with a known amount of an internal standard.

    • Acquire a ¹H-NMR spectrum.

    • Calculate the concentration of this compound by comparing the integral of a characteristic this compound proton signal to the integral of the internal standard signal.[1]

Visualizations

This compound Biosynthesis and Extraction Workflow

The following diagrams illustrate the key stages in the biosynthesis of this compound and the general workflow for its extraction and purification.

Aurofusarin_Biosynthesis cluster_biosynthesis This compound Biosynthesis Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS12 PKS12 AcetylCoA->PKS12 Condensation YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Dehydration Nor_rubrofusarin Nor-rubrofusarin AurZ->Nor_rubrofusarin AurJ AurJ (O-methyltransferase) Nor_rubrofusarin->AurJ Methylation Rubrofusarin Rubrofusarin AurJ->Rubrofusarin Extracellular_Complex Extracellular Enzyme Complex (Gip1, etc.) Rubrofusarin->Extracellular_Complex Dimerization This compound This compound Extracellular_Complex->this compound

Caption: Simplified biosynthetic pathway of this compound in Fusarium.

Aurofusarin_Extraction_Workflow cluster_workflow Extraction and Purification Workflow Start Fungal Culture (*Fusarium* sp.) Filtration Filtration Start->Filtration Mycelium Mycelium Filtration->Mycelium Biomass Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Liquid Extraction Solvent Extraction (e.g., Chloroform) Culture_Filtrate->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification Purification Crude_Extract->Purification Silica_Chromatography Silica Gel Chromatography Purification->Silica_Chromatography Prep_HPLC Preparative HPLC Silica_Chromatography->Prep_HPLC Further Purification Pure_this compound Pure this compound Silica_Chromatography->Pure_this compound Prep_HPLC->Pure_this compound Analysis Analysis & Quantification Pure_this compound->Analysis HPLC_DAD HPLC-DAD Analysis->HPLC_DAD NMR NMR Analysis->NMR

Caption: General workflow for this compound extraction and purification.

References

Application Note: Quantitative Analysis of Aurofusarin using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aurofusarin is a dimeric naphthoquinone pigment produced by various species of the fungus Fusarium, including Fusarium graminearum and Fusarium culmorum.[1][2] This red pigment is a polyketide-derived secondary metabolite and its biosynthesis is of significant interest in the study of fungal genetics and secondary metabolism.[1][3] The production of this compound is linked to the PKS12 gene cluster.[2] Given its potential biological activities and its role as a visible marker in fungal cultures, accurate quantification of this compound is crucial for research in mycology, natural product chemistry, and agricultural sciences.

This application note provides a detailed protocol for the quantitative analysis of this compound in fungal extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The method is suitable for determining the concentration of this compound in complex biological matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol is adapted for the extraction of this compound from Fusarium species grown on solid agar medium.

Materials:

  • Fungal culture grown on agar plates

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • Formic acid

  • Sterile scalpel or spatula

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Using a sterile scalpel, excise several agar plugs (approximately 4 mm in diameter) from the fungal culture, covering the area from the center to the edge of the plate.[4]

  • Place the agar plugs into a 2 mL microcentrifuge tube.

  • Add 1 mL of extraction solvent mixture (methanol:dichloromethane:ethyl acetate in a 1:2:3 v/v/v ratio).[4]

  • Add formic acid to the extraction solvent to a final concentration of 1%.[4]

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and extraction.

  • Centrifuge the tube at 12,000 rpm for 5 minutes to pellet the agar and mycelial debris.[5]

  • Carefully transfer the supernatant to a clean HPLC vial.

  • If necessary, dilute the extract with methanol to fall within the linear range of the calibration curve.[5]

HPLC-DAD Analysis

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-14 min: 50% B to 100% B; 14-18 min: 100% B to 50% B; 18-20 min: Hold at 50% B.[6][7]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[6][7]
Injection Volume 20 µL[6][7]
Detection DAD, monitoring at 250 nm for quantification. Full spectra (200-600 nm) should be recorded for peak identification.[6][7]

This compound Identification:

This compound can be identified by its characteristic UV-Vis spectrum, which exhibits absorption maxima at approximately 244 nm, 268 nm, and a broad peak around 381 nm.[5] The retention time for this compound is typically around 14.5 minutes under the specified conditions, but may vary depending on the specific column and system.[8]

Preparation of Standard Solutions and Calibration Curve
  • Prepare a stock solution of purified this compound (e.g., 100 mg/L) in methanol or acetic acid.[6][7]

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).

  • Inject each standard solution into the HPLC-DAD system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: Chromatographic and Spectral Data for this compound

AnalyteRetention Time (min)λmax 1 (nm)λmax 2 (nm)λmax 3 (nm)
This compound~14.5244268381 (broad)

Table 2: Method Validation Parameters

ParameterResult
Linearity Range0.019 - 10 mg/L[5]
Correlation Coefficient (R²)≥ 0.999
Limit of Detection (LOD)To be determined empirically
Limit of Quantification (LOQ)To be determined empirically
Precision (%RSD)< 2%
Accuracy (Recovery %)95 - 105%

Table 3: Example Quantification of this compound in Fusarium culmorum Cultures [6][7]

Culture Time (hours)This compound Concentration (ppm)
484,717 ± 0.001
722,355 ± 0.001
1204,742 ± 0.002
16827,350 ± 0.003

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing FungalCulture Fungal Culture on Agar Extraction Solvent Extraction (MeOH:CH2Cl2:EtOAc) FungalCulture->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution (if necessary) Supernatant->Dilution Injection Inject Sample into HPLC Dilution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection (250 nm & Full Scan) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Quantification Quantification of this compound PeakIntegration->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

aurofusarin_biosynthesis PKS12 Polyketide Synthase (PKS12) YWA1 YWA1 PKS12->YWA1 Synthesis NorRubrofusarin Nor-rubrofusarin YWA1->NorRubrofusarin Dehydration AurZ Dehydratase (AurZ) Rubrofusarin Rubrofusarin NorRubrofusarin->Rubrofusarin Methylation AurJ O-methyltransferase (AurJ) This compound This compound Rubrofusarin->this compound Dimerization Gip1_AurF_AurO_AurS Enzyme Complex (Gip1, AurF, AurO, AurS)

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes and Protocols for LC-MS Detection and Quantification of Aurofusarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin, a dimeric naphthoquinone mycotoxin, is a secondary metabolite produced by several Fusarium species, notably Fusarium graminearum, a common pathogen of cereal crops. Its presence in food and feed poses potential health risks to humans and animals. Accurate and sensitive analytical methods are therefore crucial for the detection and quantification of this compound to ensure food safety and for research purposes, including toxicology studies and investigations into its biosynthesis. This document provides detailed application notes and protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful technique renowned for its selectivity and sensitivity.

Principle of LC-MS for this compound Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. The LC system separates this compound from other components in a complex sample matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where this compound molecules are ionized. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed, where a specific precursor ion of this compound is selected and fragmented to produce characteristic product ions, which are then monitored.

Experimental Protocols

Protocol 1: Sample Preparation - Extraction from Cereal Grains

This protocol describes a generic solvent extraction method applicable to various cereal matrices such as wheat, maize, and barley.

Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Homogenizer or blender

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Homogenization: Weigh 5 g of a representative, finely ground cereal sample into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent mixture of acetonitrile/water (80:20, v/v) with 0.1% formic acid.

  • Vortexing and Shaking: Cap the tube tightly and vortex for 1 minute to ensure the entire sample is wetted. Place the tube on a mechanical shaker and shake for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet the solid matrix.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate a 5 mL aliquot of the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 2: Liquid Chromatography (LC) Method

This protocol outlines typical UHPLC conditions for the separation of this compound.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Protocol 3: Mass Spectrometry (MS) Method

This protocol provides typical parameters for tandem mass spectrometry (MS/MS) detection of this compound using Multiple Reaction Monitoring (MRM).

Instrumentation:

  • Tandem quadrupole or Q-Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 600 L/hr
Gas Flow (Cone) 50 L/hr
Precursor Ion (m/z) 571.1
Product Ions (m/z) Quantifier: To be determined empiricallyQualifier: To be determined empirically
Collision Energy To be optimized for specific transitions
Dwell Time 100 ms

Note on MRM Transitions: The precursor ion for this compound in positive ESI mode is the protonated molecule [M+H]⁺ at an m/z of approximately 571.1. The selection of quantifier and qualifier product ions, along with their optimal collision energies, should be determined by infusing a standard solution of this compound and performing product ion scans and subsequent optimization of the collision energy for the most intense and specific fragments.

Quantitative Data

The following table summarizes typical validation parameters for LC-MS/MS methods for mycotoxin analysis, which can be used as a benchmark for a validated this compound method.[1][2][3][4]

ParameterTypical Value RangeNotes
Limit of Detection (LOD) 0.1 - 5 µg/kgThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.5 - 15 µg/kgThe lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Linearity (R²) > 0.99The coefficient of determination for the calibration curve, indicating the linearity of the response over a given concentration range.
Recovery 70 - 120%The percentage of the known amount of analyte recovered from the sample matrix during the entire analytical procedure.
Precision (RSD) < 15%The relative standard deviation of replicate measurements, indicating the closeness of agreement between a series of measurements. Can be assessed as repeatability (intra-day) and reproducibility (inter-day).

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Cereal Sample (e.g., Wheat, Maize) homogenize Homogenization (Grinding) sample->homogenize extract Solvent Extraction (Acetonitrile/Water) homogenize->extract centrifuge Centrifugation extract->centrifuge cleanup Supernatant Collection & Optional Clean-up centrifuge->cleanup evaporate Evaporation to Dryness cleanup->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute filter Syringe Filtration (0.22 µm) reconstitute->filter lc_injection UHPLC Injection filter->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI+) lc_separation->ms_ionization ms_precursor Precursor Ion Selection (m/z 571.1) ms_ionization->ms_precursor ms_fragmentation Collision-Induced Dissociation (CID) ms_precursor->ms_fragmentation ms_detection MRM Detection of Product Ions ms_fragmentation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results (µg/kg) quantification->reporting

Caption: Experimental workflow for this compound analysis.

This compound Biosynthesis Signaling Pathway

aurofusarin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks12 PKS12 (Polyketide Synthase) acetyl_coa->pks12 polyketide Heptaketide Intermediate pks12->polyketide cyclization Cyclization/Aromatization polyketide->cyclization nor_rubrofusarin Nor-rubrofusarin cyclization->nor_rubrofusarin methylation O-methylation nor_rubrofusarin->methylation rubrofusarin Rubrofusarin methylation->rubrofusarin oxidation Oxidative Dimerization (Laccase-like enzymes) rubrofusarin->oxidation This compound This compound oxidation->this compound

Caption: Simplified this compound biosynthesis pathway.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the detection and quantification of this compound in complex matrices such as cereal grains. Proper method validation is essential to ensure accurate and reliable results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in mycotoxin analysis. Further optimization of the MS/MS parameters for this compound, specifically the selection of product ions and collision energies, is recommended to achieve the highest sensitivity and specificity.

References

Inducing Aurofusarin Production in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for inducing, extracting, and quantifying the fungal polyketide pigment aurofusarin in a laboratory setting. This compound, a dimeric naphthoquinone, is produced by several species of the filamentous fungus Fusarium and has garnered interest for its biological activities. The protocols outlined below are compiled from established methodologies and provide a framework for consistent and optimized this compound production.

I. Factors Influencing this compound Production

This compound biosynthesis is regulated by a variety of environmental and genetic factors. Understanding these factors is crucial for maximizing yield. Key parameters include:

  • Fungal Strain: Different species and even different strains of Fusarium produce varying amounts of this compound under similar conditions. Known producers include F. graminearum, F. culmorum, F. acuminatum, F. avenaceum, F. crookwellens, F. poae, F. pseudograminearum, F. sambucinum, F. sporotrichioides, and F. tricinctum.[1][2]

  • pH: The pH of the culture medium is a critical regulator. This compound production is inhibited at a pH of 4 or lower.[1] The color of this compound is also pH-dependent, appearing golden-yellow in acidic conditions and red to purple in alkaline environments.[2]

  • Nutrient Availability: Production is often induced under sub-optimal conditions, including nitrogen or phosphorus deficiency.[1][2] The composition of the carbon and nitrogen sources in the medium can also significantly impact the metabolic pathways, potentially redirecting biosynthesis towards other compounds.[3][4]

  • Temperature and Water Activity: this compound biosynthesis has been found to be directly proportional to temperature and water activity.[1]

  • Oxidative Stress: Oxidative stress can also trigger the production of this compound.[1]

  • Genetic Regulation: The biosynthesis of this compound is controlled by the PKS12 gene cluster.[3][5][6] The transcription factor AurR1 positively regulates this cluster, and its overexpression has been shown to increase this compound production more than threefold.[3][4][5][7]

II. Experimental Protocols

A. Fungal Culture and Inoculum Preparation

This protocol describes the initial steps for preparing Fusarium cultures for this compound production experiments.

Materials:

  • Fusarium strain of interest (e.g., F. graminearum)

  • Potato Dextrose Agar (PDA) plates

  • Sterile distilled water

  • Hemocytometer or spectrophotometer

  • Incubator

Procedure:

  • Grow the Fusarium strain on PDA plates at 25°C for 5-7 days, or until sufficient sporulation is observed.

  • Harvest spores by flooding the agar surface with sterile distilled water and gently scraping with a sterile loop or spreader.

  • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer or by measuring the optical density at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

  • Adjust the spore concentration to the desired level (e.g., 1 x 10^5 spores/mL) with sterile distilled water. This suspension will be used as the inoculum.

B. Induction of this compound Production in Liquid Culture

This protocol details the cultivation of Fusarium in a liquid medium optimized for this compound production.

Materials:

  • Czapek-Dox (Cz) medium or Yeast Extract Sucrose (YES) medium.[8]

  • Erlenmeyer flasks (e.g., 250 mL flasks containing 50 mL of medium)

  • Spore suspension (from Protocol A)

  • Shaking incubator

Procedure:

  • Prepare the desired liquid culture medium (e.g., Cz medium) and sterilize by autoclaving.

  • Inoculate the sterile medium with the prepared spore suspension to a final concentration of approximately 1 x 10^3 to 5 x 10^3 spores/mL.[3]

  • Incubate the flasks at a suitable temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for a period of 3 to 7 days.[3][8]

  • Monitor the cultures daily for visual signs of pigmentation, which typically progresses from white mycelia to yellow and then to a deep red color as this compound accumulates.[2]

C. Extraction of this compound

This protocol describes the extraction of this compound from both the fungal mycelium and the liquid culture medium.

Materials:

  • Fungal culture (from Protocol B)

  • Buchner funnel and filter paper or centrifugation equipment

  • Freeze-dryer (lyophilizer)

  • Extraction solvents: Ethyl acetate, Methanol, Heptane.[9]

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Separate the fungal mycelium from the liquid medium by vacuum filtration using a Buchner funnel or by centrifugation.

  • Mycelial Extraction: a. Freeze-dry the harvested mycelium to remove all water. b. Grind the dried mycelium into a fine powder. c. Extract the powdered mycelium with a suitable solvent such as ethyl acetate or methanol. This can be done by soaking the powder in the solvent and sonicating, or by using an accelerated solvent extractor (ASE).[9]

  • Liquid Medium Extraction: a. The liquid culture medium can be directly extracted with an equal volume of ethyl acetate. b. Mix the medium and solvent vigorously in a separatory funnel and allow the layers to separate. c. Collect the organic (ethyl acetate) layer containing the extracted pigments.

  • Solvent Removal: a. Combine the extracts (from mycelium and/or liquid medium). b. Remove the solvent using a rotary evaporator under reduced pressure to yield the crude this compound extract.

  • Storage: Store the dried crude extract in a sealed vial at -20°C, protected from light.

D. Quantification of this compound

This protocol outlines the quantification of this compound in the crude extract using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Materials:

  • Crude this compound extract

  • This compound analytical standard

  • HPLC grade solvents: Acetonitrile, Water, Formic acid

  • HPLC system with a C18 column and a DAD detector

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the crude extract in a suitable solvent (e.g., methanol). b. Prepare a series of standard solutions of known concentrations from the this compound analytical standard.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column. b. Use a mobile phase gradient, for example, starting with a higher proportion of water with 0.1% formic acid and gradually increasing the proportion of acetonitrile with 0.1% formic acid.[9] c. Set the DAD detector to monitor at a wavelength suitable for this compound, typically around 250 nm.[10] d. Inject the standard solutions to generate a calibration curve of peak area versus concentration. e. Inject the sample extract.

  • Quantification: a. Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum with the analytical standard. b. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

III. Data Presentation

The following tables summarize quantitative data on this compound production under different conditions.

Table 1: this compound and Rubrofusarin Production Over Time in Fusarium culmorum

Time (hours)This compound (ppm)Rubrofusarin (ppm)
484.717 ± 0.00113.443 ± 0.001
722.355 ± 0.0010.098 ± 0.001
1204.742 ± 0.0020.068 ± 0.001
16827.350 ± 0.0030.063 ± 0.002
Data from HPLC-DAD analysis of F. culmorum cultures.[10][11]

Table 2: Effect of Genetic Modification on this compound Production in Fusarium graminearum

StrainThis compound Yield (mg/L)Fold Increase vs. Wild Type
Wild Type (wt)8.9 - 13.7-
OE::aurR1 Mutant36.3 - 39.72.6 - 3.4
OE::aurR1 Mutant (Optimized)up to 270>20
Data from ¹H-NMR and proteomics analyses of F. graminearum cultures.[4][5][7]

IV. Visualizations

A. This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from its precursor, rubrofusarin.

Aurofusarin_Biosynthesis This compound Biosynthetic Pathway PKS12 Polyketide Synthase (PKS12) Norrubrofusarin Norrubrofusarin PKS12->Norrubrofusarin Rubrofusarin Rubrofusarin Norrubrofusarin->Rubrofusarin Methylation AurJ O-methyltransferase (AurJ/GIP7) AurJ->Norrubrofusarin This compound This compound Rubrofusarin->this compound Oxidative Dimerization Dimerization_Complex Dimerization Enzyme Complex (GIP1, GIP3, GIP8, AurF, AurO, AurS) Dimerization_Complex->Rubrofusarin

Caption: Key enzymatic steps in the this compound biosynthetic pathway.

B. Experimental Workflow for this compound Production and Analysis

This diagram provides a high-level overview of the experimental workflow from fungal culture to this compound quantification.

Aurofusarin_Workflow Experimental Workflow for this compound Production cluster_prep 1. Culture Preparation cluster_prod 2. Production cluster_proc 3. Processing cluster_analysis 4. Analysis Start Fusarium Strain Inoculum Spore Inoculum Preparation Start->Inoculum Induction Liquid Culture Induction (Cz or YES medium) Inoculum->Induction Harvest Harvesting Mycelia & Culture Filtrate Induction->Harvest Extraction Solvent Extraction (Ethyl Acetate/Methanol) Harvest->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Quantification Quantification (HPLC-DAD) Crude_Extract->Quantification

Caption: Overview of the workflow for this compound production and analysis.

References

Application Notes and Protocols: Aurofusarin as a Natural Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are intended for research and development purposes only. Aurofusarin is a mycotoxin produced by various Fusarium species and has demonstrated cytotoxic and genotoxic effects in vitro. It is not approved as a food additive by any regulatory agency. Significant safety and stability assessments are required before it can be considered for use in food products.

Introduction

This compound is a dimeric naphthoquinone pigment produced by several species of the fungus Fusarium, including F. graminearum. It imparts a characteristic red or golden-yellow color to the fungal mycelium. The growing consumer demand for natural food colorants has led to increased interest in microbial pigments. This compound's vibrant coloration makes it a potential candidate for investigation as a natural food colorant. However, its application is currently limited by significant safety concerns and a lack of data on its stability in food matrices. These notes provide an overview of the current scientific knowledge on this compound, including its biosynthesis, production, and known properties, as well as protocols for its laboratory-scale production and preliminary evaluation.

Physicochemical Properties

This compound's color is notably dependent on pH, a critical factor for its potential application in food systems of varying acidity.

PropertyDescriptionSource
Appearance Golden yellow micro-crystalline pigment[1]
Molecular Formula C₃₀H₁₈O₁₂[2]
Molecular Weight 570.5 g/mol [3][4]
Color in Acidic pH Golden Yellow[2][4]
Color in Alkaline pH Red/Purple[2][4]
Solubility Moderately soluble in organic solvents[4]

Biosynthesis of this compound

This compound is a polyketide synthesized by a set of enzymes encoded by the PKS12 gene cluster in Fusarium graminearum. The biosynthetic pathway is a multi-step enzymatic process.

The biosynthesis begins with the production of the polyketide YWA1 by the polyketide synthase PKS12. A series of enzymatic modifications, including dehydrogenation and methylation, converts YWA1 to the intermediate rubrofusarin. The final step involves the dimerization of two oxidized rubrofusarin molecules, catalyzed by a laccase (Gip1), to form this compound. The transcription factor AurR1 positively regulates the expression of the genes in this cluster.

aurofusarin_biosynthesis YWA1 YWA1 Nor_rubrofusarin Nor-rubrofusarin YWA1->Nor_rubrofusarin AurZ Rubrofusarin Rubrofusarin Nor_rubrofusarin->Rubrofusarin AurJ Oxidized_Rubrofusarin Oxidized Rubrofusarin (x2) Rubrofusarin->Oxidized_Rubrofusarin This compound This compound Oxidized_Rubrofusarin->this compound Gip1 (Dimerization) PKS12 PKS12 PKS12->YWA1 AurZ AurZ (Dehydratase) AurJ AurJ (O-methyltransferase) Gip1 Gip1 (Laccase) AurR1 AurR1 (Transcription Factor) AurR1->PKS12 regulates AurR1->AurZ AurR1->AurJ AurR1->Gip1 food_colorant_workflow Production Production & Yield Optimization (e.g., Fermentation, Genetic Engineering) Purification Food-Grade Extraction & Purification Protocol Development Production->Purification Characterization Physicochemical Characterization (pH, Solubility) Purification->Characterization Stability Stability Studies (Heat, Light, Oxidative) Characterization->Stability Application Application in Model Food Systems (Beverages, Gels, Baked Goods) Stability->Application Safety Toxicological & Safety Assessment (Cytotoxicity, Genotoxicity, Animal Studies) Application->Safety Iterative Process Regulatory Regulatory Review & Approval Safety->Regulatory

References

antibacterial and antifungal activity of aurofusarin

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Antibacterial and Antifungal Activity of Aurofusarin

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a dimeric naphthoquinone pigment produced by several species of the Fusarium genus, including F. graminearum, F. avenaceum, and F. culmorum.[1] It is responsible for the characteristic red to golden-yellow coloration of the fungal mycelium.[2] Beyond its role as a pigment, this compound has demonstrated notable biological activities, including antibacterial properties.[3] As a member of the naphthoquinone class of compounds, which are known for their antimicrobial effects, this compound is a molecule of interest for potential therapeutic applications.[4] These notes provide a summary of its reported antimicrobial activity and detailed protocols for its evaluation.

Data Presentation: Antimicrobial Activity of this compound

The antimicrobial activity of this compound has been primarily reported against Gram-positive bacteria, particularly probiotic species.[3] Limited information is available regarding its activity against Gram-negative bacteria and fungi. The following tables summarize the available quantitative data.

Table 1: Antibacterial Activity of this compound (IC₅₀ Values)

Bacterial SpeciesStrainIC₅₀ (µM)Reference
Lactobacillus acidophilusDSMZ 200798[3]
Lactobacillus salivariusDSMZ 2055532[3]
Bifidobacterium breveDSMZ 2021364[3]
Lactobacillus reuteriNot specified64[3]
Bifidobacterium longumDSMZ 20219128[3]
Lactobacillus sobriusDSMZ 16698>128[3]

Table 2: Antibacterial Activity of F. graminearum Pigment Extract (Zone of Inhibition)

Bacterial SpeciesZone of Inhibition (mm)Reference
Staphylococcus aureus14.9[5]
Bacillus cereus10.2[5]

Note: The extract from F. graminearum contains this compound as a major reddish pigment.[5]

Antifungal Activity: While naphthoquinones as a chemical class are known to possess antifungal activity, including against Candida species, specific Minimum Inhibitory Concentration (MIC) values for purified this compound against fungal pathogens are not extensively documented in the cited literature.[4] Further research is required to quantify its efficacy against a broad panel of fungal species.

Mechanism of Action

This compound's antibacterial action, particularly against Gram-positive bacteria, is attributed to its lipophilic nature as a naphthoquinone.[3] This property is believed to allow it to penetrate the bacterial outer membrane.[3] The general mechanism for polyphenols often involves the disruption of cell walls, interference with metabolic processes, and inhibition of enzyme activity.[6]

Experimental Protocols

Herein are detailed protocols for evaluating the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7]

1. Materials and Reagents:

  • Purified this compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well sterile microtiter plates

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[8][9]

  • Sterile saline solution (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

2. Preparation of this compound Stock Solution:

  • Dissolve a known weight of this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute this stock solution in the appropriate sterile broth medium to create a working stock solution at twice the highest desired final concentration to be tested.

3. Preparation of Microbial Inoculum:

  • From a fresh culture (18-24 hours for bacteria, 24-72 hours for fungi) on an agar plate, pick 4-5 distinct colonies.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[10]

  • Dilute this adjusted suspension in the sterile broth medium to achieve the final required inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).[8]

4. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Add 200 µL of the working this compound stock solution to the first well of each row being tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the 10th well. Discard the final 100 µL from the 10th well.

  • The 11th well should serve as the growth control (no this compound), and the 12th well as the sterility control (no inoculum).

  • Add 100 µL of the prepared microbial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for fungi).[11][12]

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.

Protocol 2: Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity based on the size of the growth inhibition zone.[13]

1. Materials and Reagents:

  • Purified this compound

  • Solvent (e.g., DMSO)

  • Sterile filter paper disks (6 mm diameter)

  • Test microorganisms

  • Appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

2. Preparation of Disks:

  • Dissolve this compound in a suitable solvent to achieve desired concentrations.

  • Aseptically impregnate sterile filter paper disks with a known volume (e.g., 10-20 µL) of the this compound solution.

  • Allow the solvent to evaporate completely in a sterile environment.

  • Prepare a negative control disk using the solvent alone.

3. Assay Procedure:

  • Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of the agar plate to create a confluent lawn.[10]

  • Allow the plate surface to dry for 3-5 minutes.[10]

  • Aseptically place the prepared this compound-impregnated disks and the control disk onto the agar surface, ensuring firm contact.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Interpretation of Results:

  • Measure the diameter of the clear zone of growth inhibition around each disk in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process encoded by the PKS12 gene cluster.[1][14] It begins with the formation of the polyketide backbone and proceeds through several intermediates, with rubrofusarin being a key precursor that undergoes dimerization to form the final this compound molecule.[14][15]

Aurofusarin_Biosynthesis PKS12 PKS12 YWA1 YWA1 PKS12->YWA1 Synthesis AurZ AurZ (Dehydratase) YWA1->AurZ Intermediate1 Dehydrated Intermediate AurZ->Intermediate1 AurJ AurJ (O-methyltransferase) Intermediate1->AurJ Rubrofusarin Rubrofusarin AurJ->Rubrofusarin AurT AurT (Transporter) Rubrofusarin->AurT Extracellular Extracellular Space AurT->Extracellular Dimerization Gip1, AurF, AurO, AurS (Enzyme Complex) Extracellular->Dimerization This compound This compound Dimerization->this compound Dimerization

Caption: Simplified biosynthetic pathway of this compound.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

MIC_Workflow start Start prep_compound Prepare this compound Stock & Serial Dilutions start->prep_compound prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results Visually for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Aurofusarin on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin is a dimeric naphthoquinone pigment produced by several species of the Fusarium fungus.[1][2] As a polyketide, it belongs to a large class of secondary metabolites with diverse and interesting biological activities. The exploration of natural products for novel anticancer agents is a significant area of research. While direct and extensive studies on the cytotoxic effects of this compound on cancer cell lines are not widely published, its precursor, rubrofusarin, has been noted to enhance the cytotoxicity of paclitaxel in adriamycin-resistant breast cancer cells.[3] Furthermore, other structurally related fungal metabolites, such as averufanin and fusarubin, have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines.[4][5]

These findings suggest that this compound is a compound of interest for anticancer research. This document provides a comprehensive guide for researchers to systematically evaluate the cytotoxic potential of this compound. It includes a summary of the cytotoxic activity of related compounds, a proposed experimental workflow, and detailed protocols for key cytotoxicity and mechanistic assays.

Cytotoxicity of Structurally Related Compounds

To provide a basis for the investigation of this compound, the following table summarizes the cytotoxic activities of the related fungal metabolites, averufanin and fusarubin, on various cancer cell lines.

CompoundCancer Cell LineCell TypeIC50 (µM)AssayReference
AverufaninMCF-7Breast (ER+)15.6SRB[4]
AverufaninSK-BR-3Breast (HER2+)21.3SRB[4]
AverufaninMDA-MB-231Breast (Triple-Negative)41.2SRB[4]
AverufaninOVCAR-3Ovarian24.5SRB[4]
AverufaninU-87 MGGlioblastoma28.9SRB[4]
FusarubinOCI-AML3Acute Myeloid Leukemia~6.0 (16.1 µg/mL)Cell Count[6]
AnhydrofusarubinOCI-AML3Acute Myeloid Leukemia~18.2 (45.5 µg/mL)Cell Count[6]

Experimental Workflow for Cytotoxicity Assessment

A systematic approach is crucial for evaluating the anticancer potential of a novel compound. The following diagram illustrates a typical workflow for screening this compound, from initial cytotoxicity assessment to mechanistic studies.

experimental_workflow cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies start Prepare this compound Stock Solution cell_culture Culture Selected Cancer Cell Lines primary_assay Perform Primary Cytotoxicity Assay (e.g., MTT or SRB) cell_culture->primary_assay ic50 Determine IC50 Values primary_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Treat cells with IC50 concentration cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Treat cells with IC50 concentration pathway_analysis Signaling Pathway Analysis (Western Blot) apoptosis_assay->pathway_analysis cell_cycle->pathway_analysis

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

Protocols for Key Cytotoxicity Assays

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content. It is a reliable method for screening the cytotoxicity of compounds in adherent cells.[7][8][9][10]

Workflow Diagram: SRB Assay

SRB_Assay_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with varying concentrations of this compound. A->B C 3. Incubate for 48-72 hours. B->C D 4. Fix cells with cold Trichloroacetic Acid (TCA). C->D E 5. Stain with Sulforhodamine B (SRB) dye. D->E F 6. Wash with 1% acetic acid to remove unbound dye. E->F G 7. Solubilize bound dye with 10 mM Tris base solution. F->G H 8. Measure absorbance at ~510-540 nm. G->H I 9. Calculate cell viability and IC50. H->I

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000–20,000 cells/well in 100 µL of culture medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO, if used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour.[7]

  • Washing: Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water. Remove excess water by gently tapping the plate on a paper towel and allow it to air-dry completely.[10]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.[7]

  • Destaining: Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[10] Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Annexin V/PI Staining for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[11]

Workflow Diagram: Annexin V/PI Assay

AnnexinV_Workflow A 1. Treat cells with this compound (e.g., at IC50 concentration). B 2. Harvest cells (including floating and adherent cells). A->B C 3. Wash cells with cold PBS. B->C D 4. Resuspend cells in 1X Binding Buffer. C->D E 5. Add FITC-Annexin V and Propidium Iodide (PI). D->E F 6. Incubate for 15-20 minutes at room temperature in the dark. E->F G 7. Add 1X Binding Buffer. F->G H 8. Analyze immediately by flow cytometry. G->H

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of this compound (e.g., the predetermined IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the PBS.[12]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11][12]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[12]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[14][15][16] The fluorescence intensity of PI is directly proportional to the amount of DNA, enabling the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase or the appearance of a sub-G1 peak can indicate cell cycle arrest or apoptosis, respectively.

Workflow Diagram: Cell Cycle Analysis

CellCycle_Workflow A 1. Treat cells with this compound for the desired time. B 2. Harvest and wash cells with PBS. A->B C 3. Fix cells in cold 70% ethanol while gently vortexing. B->C D 4. Incubate at 4°C for at least 1 hour. C->D E 5. Wash cells to remove ethanol. D->E F 6. Treat with RNase A to degrade RNA. E->F G 7. Stain with Propidium Iodide (PI). F->G H 8. Analyze by flow cytometry. G->H Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Pro-Caspase-8 → Caspase-8 death_receptor->caspase8 caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) caspase8->caspase3 dna_damage This compound? (Induces DNA Damage) p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Pro-Caspase-9 → Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

References

Application Notes and Protocols: Purification of Aurofusarin from Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin is a dimeric naphthoquinone pigment produced by various species of the Fusarium genus, notably Fusarium graminearum.[1][2] This vibrant yellow-orange compound has garnered significant interest due to its potential biological activities, which also raises concerns about its presence as a contaminant in food and feed.[2] Consequently, robust and efficient methods for the purification of this compound are essential for a wide range of research applications, including toxicological studies, the development of analytical standards, and the investigation of its potential as a therapeutic agent.

This document provides detailed application notes and protocols for the purification of this compound from crude extracts, compiled from established scientific literature. It includes a comparative summary of purification yields, detailed experimental procedures, and visual workflows to guide researchers in selecting and implementing the most suitable method for their specific needs.

Data Presentation: Quantitative Analysis of this compound Purification

The yield of purified this compound can vary significantly depending on the producing fungal strain, culture conditions, and the extraction and purification methods employed. The following table summarizes quantitative data from various studies to provide a comparative overview of achievable yields.

Fungal StrainCulture/SourceExtraction MethodPurification MethodThis compound YieldReference
Fusarium graminearum (Wild Type)Liquid Cz medium (3 days)Direct medium extractionQuantitative ¹H-NMR8.9 - 13.7 mg/L[1]
Fusarium graminearum (OE::aurR1 mutant)Liquid Cz medium (3 days)Direct medium extractionQuantitative ¹H-NMR36.3 - 39.7 mg/L[1]
Fusarium graminearum (OE::aurR1 mutant)Liquid Cz medium with 10 µM CuSO₄·5H₂O (7 days)Direct medium extractionHPLC-MS/MS270 mg/L[1]
Fusarium spp.Naturally infected durum wheat (Italy)Not specifiedNot specified10,400–140,000 µg/kg[2]
Fusarium spp.Various commoditiesNot specifiedNot specified2,046 - 10,200 µg/kg[2]

Experimental Protocols

This section details the methodologies for the extraction and purification of this compound.

Protocol 1: Solvent Extraction from Fungal Mycelia and Culture Media

This protocol describes a general method for extracting this compound and other metabolites from fungal cultures.

Materials:

  • Fungal culture (liquid or solid)

  • Solvents:

    • Methanol:Dichloromethane:Ethyl acetate (1:2:3, v/v/v)[3]

    • Benzene:Acetone (4:1, v/v)[2][4]

    • Methanol

  • Formic acid (1%)[3]

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Harvesting:

    • For liquid cultures, separate the mycelia from the culture broth by filtration. The broth can be extracted separately.

    • For solid cultures, freeze-dry the entire culture (mycelia and agar) and grind it into a fine powder.[3]

  • Extraction:

    • Immerse the mycelial mass or powdered solid culture in the chosen solvent system (e.g., methanol:dichloromethane:ethyl acetate).[3]

    • For liquid culture broth, it can be directly extracted with an organic solvent or acidified prior to extraction to improve recovery.[5]

    • Agitate the mixture for a sufficient period (e.g., 4 hours at room temperature) to ensure thorough extraction.[3]

  • Filtration and Concentration:

    • Filter the mixture to remove solid fungal debris.

    • Add 1% formic acid to the filtrate.[3]

    • Concentrate the crude extract using a rotary evaporator under reduced pressure to obtain an oily residue.[3]

  • Direct Medium Extraction (for liquid cultures):

    • An alternative for liquid cultures involves direct extraction from the medium.[1][6]

    • Centrifuge 1 mL of the culture medium at high speed (e.g., 12,000 rpm for 2 minutes) to remove impurities.[1]

    • The supernatant can then be directly analyzed or subjected to further purification. For analytical purposes, a sample (e.g., 10 µL) can be diluted with a compatible solvent like methanol (e.g., 990 µL) for HPLC analysis.[1]

Protocol 2: Purification by Silica Gel Chromatography

This classical chromatographic method is effective for the initial purification of this compound from a crude extract.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Oxalic acid

  • Solvents for mobile phase (e.g., dichloromethane:methanol:acetic acid 93:7:0.1)[3]

  • Chromatography column

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Silica Gel Preparation: Prepare a slurry of silica gel impregnated with oxalic acid in the initial mobile phase solvent.[2][4]

  • Column Packing: Pack the chromatography column with the prepared silica gel slurry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase.[3] A gradient elution may be employed to improve separation.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Analysis: Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

  • Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator to yield the purified pigment.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity this compound, preparative HPLC is the method of choice.

Materials:

  • Partially purified this compound extract

  • HPLC-grade solvents (e.g., water with trifluoroacetic acid, acetonitrile with trifluoroacetic acid)[3]

  • Preparative HPLC system with a suitable column (e.g., C18)[3]

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound extract in a solvent compatible with the mobile phase. Centrifuge the sample to remove any particulate matter.[7]

  • HPLC System Setup:

    • Equilibrate the preparative HPLC column (e.g., Phenomenex Gemini C-18, 100 x 19 mm, 5 µm) with the initial mobile phase conditions.[3]

    • Set up a suitable gradient elution program. For example, a linear gradient with water:trifluoroacetic acid (1000:1) as mobile phase A and acetonitrile:trifluoroacetic acid (1000:1) as mobile phase B.[3] An example gradient could be:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 95% B

      • 25-27 min: 95% to 5% B

      • 27-30 min: 5% B[3]

  • Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions corresponding to the this compound peak as detected by the UV-Vis detector (monitoring at around 400 nm is effective).[1]

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain highly purified this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the purification of this compound.

aurofusarin_extraction_workflow cluster_culture Fungal Culture cluster_extraction Extraction liquid_culture Liquid Culture harvest Harvesting (Filtration/Freeze-drying) liquid_culture->harvest solid_culture Solid Culture solid_culture->harvest solvent_extraction Solvent Extraction (e.g., MeOH:DCM:EtOAc) harvest->solvent_extraction concentration Concentration (Rotary Evaporation) solvent_extraction->concentration crude_extract Crude this compound Extract concentration->crude_extract

Caption: Workflow for the extraction of this compound from fungal cultures.

aurofusarin_purification_workflow cluster_silica Method 1: Silica Gel Chromatography cluster_hplc Method 2: Preparative HPLC crude_extract Crude this compound Extract silica_column Silica Gel Column (oxalic acid impregnated) crude_extract->silica_column prep_hplc Preparative HPLC (e.g., C18 column) crude_extract->prep_hplc Direct Purification silica_fractions Fraction Collection silica_column->silica_fractions silica_analysis Analysis (TLC/HPLC) silica_fractions->silica_analysis partially_pure Partially Purified This compound silica_analysis->partially_pure partially_pure->prep_hplc hplc_fractions Fraction Collection prep_hplc->hplc_fractions hplc_analysis Purity Analysis hplc_fractions->hplc_analysis pure_this compound Highly Purified This compound hplc_analysis->pure_this compound

Caption: Chromatographic purification workflows for this compound.

References

Application Notes: Aurofusarin as a Biomarker for Fusarium Contamination

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurofusarin is a red polyketide pigment produced by several species of the Fusarium genus, most notably Fusarium graminearum, Fusarium culmorum, Fusarium avenaceum, and Fusarium poae. These fungal species are significant plant pathogens, causing diseases such as Fusarium head blight in cereals like wheat and barley, leading to significant economic losses and contamination of food and feed with mycotoxins. The presence of this compound is directly linked to the growth of these fungi, making it a valuable visual and chemical biomarker for Fusarium contamination.[1][2][3] The characteristic red pigmentation of infected grains can serve as an initial, albeit qualitative, indicator of contamination.[3] Quantitative analysis of this compound levels can provide a more accurate assessment of the extent of fungal growth. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound, as well as an overview of its biosynthetic pathway.

Data Presentation: Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the Fusarium species, strain, substrate, and environmental conditions.[1] The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Fusarium culmorum Cultures Over Time [4][5]

Time (hours)This compound (ppm)Rubrofusarin (ppm)Mycelial PigmentationGrowth Phase
484,717 ± 0.00113,443 ± 0.001Milky WhiteLag
722,355 ± 0.0010.098 ± 0.001YellowLog
1204,742 ± 0.0020.068 ± 0.001Carmine RedStationary
16827,350 ± 0.0030.063 ± 0.002Carmine RedStationary

Table 2: this compound and Rubrofusarin Concentrations in Grains [6][7]

AnalyteMatrixPositive Samples (%)Concentration Range (µg/kg)
RubrofusarinMaize293.278 - 33.82
RubrofusarinRice800.815 - 61.86
RubrofusarinWheat357.362 - 47.24

Table 3: this compound Production in Wild-Type vs. Overexpression Mutant of F. graminearum [8]

StrainThis compound Concentration (mg/L)
Wild-Type (wt)8.9 - 13.7
OE::aurR1 Mutant36.3 - 39.7

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is adapted from methodologies described for the extraction of this compound and its precursors from Fusarium cultures.[9]

Materials:

  • Fusarium mycelium grown on agar plates or in liquid culture

  • Methanol

  • Dichloromethane

  • Ethyl acetate

  • 1% Formic acid solution

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Vortex mixer

  • Whatman No. 1 filter paper

Procedure:

  • Harvest fungal mycelium from the culture medium. For agar cultures, 4-mm diameter agar plugs can be excised.[9]

  • Homogenize the mycelium in liquid nitrogen using a mortar and pestle.

  • Transfer the homogenized sample to a centrifuge tube.

  • Add an extraction solvent mixture of methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v).[9]

  • Add 1% formic acid to the mixture to improve extraction efficiency.[9]

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.

  • Carefully decant the supernatant containing the extracted pigments into a clean tube.

  • Repeat the extraction process (steps 4-8) on the pellet to ensure complete recovery.

  • Combine the supernatants and filter through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate using a rotary evaporator at 40°C.

  • Re-dissolve the dried extract in a known volume of methanol for subsequent analysis.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This protocol provides a general framework for the quantitative analysis of this compound using HPLC-DAD, based on common practices in the cited literature.[4][5]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% phosphoric acid.[9]

  • Mobile Phase B: Methanol with 0.1% phosphoric acid.[9]

  • Elution Program: A gradient elution is typically used. For example: 0-14 min, 50% to 100% B; 14-18 min, 100% to 50% B.[4][5]

  • Flow Rate: 1.0 mL/min.[4][5]

  • Column Temperature: 30°C.[4][5]

  • Injection Volume: 20 µL.[4][5]

  • Detection Wavelength: this compound has a characteristic UV-Vis spectrum and can be monitored at multiple wavelengths, with 250 nm being a common choice.[4][5]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 100 mg/L) in an appropriate solvent like acetic acid.[4][5] From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dilute the extracted samples (from Protocol 1) with the initial mobile phase if necessary to fall within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify the this compound peak in the chromatograms based on its retention time and comparison with the standard.[4] Quantify the amount of this compound in the samples by constructing a calibration curve from the peak areas of the standards.

Mandatory Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a cluster of genes. The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS12) and proceeds through several enzymatic modifications to form the final dimeric pigment.[10][11]

Aurofusarin_Biosynthesis PKS12 Polyketide Synthase (PKS12) YWA1 YWA1 PKS12->YWA1 Nor_rubrofusarin Nor-rubrofusarin YWA1->Nor_rubrofusarin AurZ Dehydratase (AurZ) Rubrofusarin Rubrofusarin Nor_rubrofusarin->Rubrofusarin AurJ O-methyltransferase (AurJ) AurT Transporter (AurT) Rubrofusarin->AurT Extracellular_Complex Extracellular Enzyme Complex (Gip1, AurF, AurO, AurS) AurT->Extracellular_Complex Transport across plasma membrane This compound This compound Extracellular_Complex->this compound Dimerization

Caption: Biosynthetic pathway of this compound in Fusarium graminearum.

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a contaminated sample.

Experimental_Workflow Sample Sample (e.g., contaminated grain, fungal culture) Extraction Extraction (Solvent extraction) Sample->Extraction Purification Purification/Concentration (Filtration, Evaporation) Extraction->Purification Analysis Analysis (HPLC-DAD or LC-MS) Purification->Analysis Data_Processing Data Processing (Peak identification, Quantification) Analysis->Data_Processing Result Result (this compound concentration) Data_Processing->Result

References

Application Notes and Protocols for Genetic Engineering of Fusarium for Enhanced Aurofusarin Yield

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurofusarin is a dimeric naphthoquinone pigment produced by various species of the filamentous fungus Fusarium, including F. graminearum, F. culmorum, and F. pseudograminearum.[1][2][3] This polyketide-derived secondary metabolite is responsible for the characteristic red pigmentation of the fungal mycelium.[2][4] The growing interest in natural pigments for various industrial applications has spurred research into enhancing the production of this compound through genetic engineering. These notes provide an overview of the biosynthetic pathway, its genetic regulation, and detailed protocols for the genetic manipulation of Fusarium to increase this compound yields.

The biosynthesis of this compound is governed by a well-defined gene cluster, often referred to as the PKS12 cluster, which contains the core polyketide synthase gene (PKS12) and a suite of modifying enzymes and regulatory proteins.[2][5][6] Genetic manipulation of key regulatory elements within this cluster, particularly the transcription factor AurR1, has proven to be an effective strategy for significantly boosting this compound production.[7][8][9]

This compound Biosynthesis and Regulation

The PKS12 Gene Cluster

The this compound biosynthetic pathway is catalyzed by enzymes encoded by a cluster of co-regulated genes.[10][11] In Fusarium graminearum, this cluster consists of 11 genes.[5][10] Key genes and their functions are summarized in the table below.

GenePutative FunctionReference(s)
PKS12Polyketide Synthase[5][6]
aurR1Pathway-specific transcription factor (positive regulator)[6][7][8]
aurR2Putative transcription factor (negative regulator)[6]
aurJO-methyltransferase[5][6]
aurFMonooxygenase[5][6]
GIP1Laccase[5][6]
aurOOxidoreductase[5]
aurTMajor facilitator pump[5]
aurZDehydratase[5]
aurSHypothetical protein, part of extracellular enzyme complex[5]
GIP2Putative transcription factor[10]
This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic process. The initial step involves the condensation of one acetyl-CoA and six malonyl-CoA units by the polyketide synthase PKS12 to produce the yellow pigment YWA1.[11] YWA1 is then dehydrated to nor-rubrofusarin by the enzyme AurZ.[5] Subsequent enzymatic modifications, including methylation and oxidation, lead to the formation of rubrofusarin.[6] The final step is the dimerization of two oxidized rubrofusarin molecules, a reaction proposed to be catalyzed by a laccase, Gip1, to form this compound.[6]

Aurofusarin_Biosynthesis cluster_intracellular Intracellular Steps cluster_extracellular Extracellular Steps Acetyl-CoA + 6x Malonyl-CoA Acetyl-CoA + 6x Malonyl-CoA YWA1 YWA1 Acetyl-CoA + 6x Malonyl-CoA->YWA1 PKS12 Nor-rubrofusarin Nor-rubrofusarin YWA1->Nor-rubrofusarin AurZ (Dehydratase) Rubrofusarin Rubrofusarin Nor-rubrofusarin->Rubrofusarin AurJ (O-methyltransferase) & other enzymes Oxidized Rubrofusarin Oxidized Rubrofusarin Rubrofusarin->Oxidized Rubrofusarin GIP1-AurF-AurO-AurS complex Rubrofusarin_out Rubrofusarin Rubrofusarin->Rubrofusarin_out AurT (Pump) This compound This compound Oxidized Rubrofusarin->this compound Dimerization (GIP1) Rubrofusarin_out->Oxidized Rubrofusarin

This compound Biosynthetic Pathway
Regulation of this compound Biosynthesis

The primary regulatory mechanism for this compound production is the transcriptional control of the PKS12 gene cluster. The pathway-specific transcription factor, AurR1, acts as a positive regulator, and its overexpression leads to a significant increase in the expression of other genes in the cluster and a subsequent rise in this compound yield.[7][8][9] Conversely, deletion of aurR1 abolishes pigmentation.[8] Another putative transcription factor, AurR2, may act as a negative regulator, as its replacement leads to an increased level of the intermediate rubrofusarin relative to this compound.[6]

Broader signaling pathways, such as those mediated by G-proteins and cAMP, are known to be crucial for the regulation of secondary metabolism in Fusarium.[12][13] While direct links to this compound are still being fully elucidated, these pathways represent potential targets for engineering to modulate secondary metabolite production. G-protein signaling often involves a G-protein coupled receptor (GPCR) that, upon ligand binding, activates a heterotrimeric G-protein. The dissociated Gα subunit can then modulate downstream effectors like adenylyl cyclase, which produces cAMP, subsequently activating Protein Kinase A (PKA) and leading to the phosphorylation of transcription factors that control secondary metabolite gene clusters.[12]

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein Heterotrimeric G-protein (αβγ) GPCR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Gα activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates TF Transcription Factors (e.g., AurR1) PKA->TF phosphorylates SM_Genes Secondary Metabolite Gene Clusters (e.g., PKS12) TF->SM_Genes regulates expression Extracellular_Signal Extracellular Signal Extracellular_Signal->GPCR binds

G-Protein Signaling in Secondary Metabolism

Quantitative Data on this compound Production

Genetic modifications have a significant impact on the yield of this compound and its precursors. The following tables summarize quantitative data from studies on Fusarium.

Table 1: this compound Production in F. graminearum Wild-Type vs. aurR1 Overexpression Mutant

StrainThis compound Yield (mg/L)Fold IncreaseReference(s)
Wild-Type (wt)8.9 - 13.7-[8]
aurR1 Overexpression (OE::aurR1)36.3 - 39.7~2.6 - 3.4[8]
aurR1 Overexpression (OE::aurR1)up to 270>3[7][8][9]

Table 2: this compound and Rubrofusarin Production in F. culmorum Over Time

Time (hours)This compound (ppm)Rubrofusarin (ppm)Mycelial PigmentationReference(s)
484,717 ± 0.00113,443 ± 0.001Milky White[11][14]
722,355 ± 0.0010.098 ± 0.001Yellow[11][14]
1204,742 ± 0.0020.068 ± 0.001-[10][11]
16827,350 ± 0.0030.063 ± 0.002Carmine Red[10][11]

Experimental Protocols

General Workflow for Genetic Engineering of Fusarium

The general workflow for enhancing this compound production involves the design and construction of a vector for overexpression of a positive regulator like aurR1, transformation of Fusarium, selection and verification of transformants, and finally, analysis of this compound production.

Experimental_Workflow cluster_design Vector Construction cluster_transformation Fusarium Transformation cluster_analysis Analysis of Transformants Gene_ID Identify Target Gene (e.g., aurR1) Vector_Design Design Overexpression Cassette (Promoter-aurR1-Terminator) Gene_ID->Vector_Design Cloning Clone into Binary Vector Vector_Design->Cloning Agro_Transformation Transform Agrobacterium tumefaciens Cloning->Agro_Transformation Co-cultivation Co-cultivate Agrobacterium with Fusarium Spores Agro_Transformation->Co-cultivation Selection Select Transformants on Hygromycin Plates Co-cultivation->Selection Verification Verify Gene Integration (PCR, Southern Blot) Selection->Verification Cultivation Cultivate Wild-Type and Mutant Strains Verification->Cultivation Extraction Extract Secondary Metabolites Cultivation->Extraction Quantification Quantify this compound (HPLC, NMR) Extraction->Quantification

General Experimental Workflow
Protocol for Overexpression of aurR1 using Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol is adapted from methodologies used for genetic manipulation in Fusarium.[6][15][16][17]

Materials:

  • Fusarium graminearum wild-type strain

  • Agrobacterium tumefaciens strain (e.g., AGL1)

  • Binary vector (e.g., pPK2) containing a hygromycin resistance cassette (hph)

  • Restriction enzymes, T4 DNA ligase

  • Primers for aurR1 amplification

  • LB medium (for A. tumefaciens)

  • Induction medium (IM) for A. tumefaciens

  • Minimal medium (MM) for co-cultivation

  • PDA (Potato Dextrose Agar) with hygromycin B for selection

  • Acetosyringone

Procedure:

  • Vector Construction:

    • Amplify the full-length aurR1 gene (FGSG_02320) from F. graminearum genomic DNA using high-fidelity polymerase.

    • Clone the amplified aurR1 fragment into a binary vector under the control of a strong constitutive promoter (e.g., Aspergillus nidulans trpC promoter).

    • Transform the resulting overexpression vector into E. coli for plasmid amplification and sequence verification.

    • Transform the verified plasmid into A. tumefaciens AGL1 by electroporation.

  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of A. tumefaciens carrying the overexpression vector into 5 mL of LB medium with appropriate antibiotics and grow overnight at 28°C with shaking.

    • Inoculate 1 mL of the overnight culture into 50 mL of induction medium (IM) supplemented with 200 µM acetosyringone.

    • Grow the culture at 28°C with shaking until the OD600 reaches 0.6-0.8.

    • Harvest the cells by centrifugation and resuspend in fresh IM to an OD600 of 0.2.

  • Fusarium Spore Preparation:

    • Grow the F. graminearum wild-type strain on PDA plates for 5-7 days.

    • Harvest conidia by flooding the plate with sterile water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 conidia/mL.

  • Co-cultivation:

    • Mix 100 µL of the A. tumefaciens suspension with 100 µL of the F. graminearum spore suspension.

    • Spread the mixture onto a cellophane membrane placed on a co-cultivation plate (MM with 200 µM acetosyringone).

    • Incubate the plates at 25°C for 48-72 hours in the dark.

  • Selection of Transformants:

    • Transfer the cellophane membrane to a PDA plate containing 150 µg/mL hygromycin B and 200 µM cefotaxime (to inhibit A. tumefaciens growth).

    • Incubate at 25°C until resistant colonies appear.

    • Subculture individual colonies onto fresh selection plates to obtain pure cultures.

  • Verification of Transformants:

    • Perform genomic DNA extraction from putative transformants.

    • Verify the integration of the aurR1 overexpression cassette by PCR using primers specific to the cassette.

    • Confirm single-copy integration and rule out ectopic integrations using Southern blot analysis if necessary.

Protocol for CRISPR/Cas9-Mediated Gene Editing

For more targeted genetic modifications, such as precise gene knockouts or promoter replacements, CRISPR/Cas9 technology can be employed. This protocol outlines a general approach for using CRISPR/Cas9 ribonucleoprotein (RNP) complexes for gene editing in Fusarium.[18][19][20][21][22]

Materials:

  • Purified Cas9 nuclease

  • Synthetic single guide RNA (sgRNA) targeting the gene of interest

  • Donor DNA template for homologous recombination (if performing gene replacement)

  • Protoplast isolation buffer (e.g., containing lysing enzymes like Glucanex)

  • PEG-calcium chloride solution for transformation

  • Regeneration medium (e.g., TB3)

Procedure:

  • Protoplast Preparation:

    • Grow Fusarium mycelium in liquid medium.

    • Harvest and wash the mycelium.

    • Incubate the mycelium in protoplast isolation buffer at 30°C with gentle shaking until a sufficient number of protoplasts are released.

    • Separate protoplasts from mycelial debris by filtration.

    • Wash and resuspend the protoplasts in a suitable buffer (e.g., STC buffer).

  • RNP Assembly and Transformation:

    • Assemble the Cas9-RNP complex by incubating purified Cas9 protein with the sgRNA at room temperature.

    • Add the pre-assembled RNPs and donor DNA (if applicable) to the protoplast suspension.

    • Add PEG-calcium chloride solution to induce transformation and incubate.

    • Wash the protoplasts to remove the PEG solution.

  • Regeneration and Selection:

    • Plate the transformed protoplasts on regeneration medium. If a selectable marker was included in the donor DNA, overlay the plates with a selective agent after a period of recovery.

    • Incubate until colonies appear.

  • Screening and Verification:

    • Isolate genomic DNA from the resulting colonies.

    • Screen for desired mutations by PCR and sequencing of the target locus.

Protocol for this compound Extraction and Quantification

Materials:

  • Liquid cultures of Fusarium strains

  • Ethyl acetate or a mixture of methanol:dichloromethane:ethyl acetate (1:2:3 v/v)[5]

  • Rotary evaporator

  • Methanol (HPLC grade)

  • HPLC system with a DAD or UV detector and a C18 column

  • This compound standard

Procedure:

  • Cultivation:

    • Inoculate wild-type and engineered Fusarium strains into a suitable liquid medium (e.g., Czapek-Dox) and incubate for a defined period (e.g., 3-7 days) at 25-28°C with shaking.[7]

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the pigments from the culture filtrate and/or the mycelium using an appropriate organic solvent like ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate to dryness using a rotary evaporator.

  • Quantification:

    • Dissolve the dried extract in a known volume of methanol.

    • Analyze the sample by HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase of acetonitrile and water (both containing a small percentage of formic or phosphoric acid).[5]

    • Monitor the elution at a wavelength where this compound has a strong absorbance (e.g., 400 nm).[7]

    • Quantify the this compound concentration by comparing the peak area to a standard curve generated with a pure this compound standard. Alternatively, quantitative 1H-NMR can be used.[8]

Conclusion

The genetic engineering of Fusarium species presents a promising avenue for the enhanced production of the natural pigment this compound. A thorough understanding of the PKS12 gene cluster and the role of key regulatory genes, particularly the positive regulator aurR1, is fundamental to designing effective strategies for increasing yields. The protocols outlined in these application notes provide a framework for researchers to implement genetic modifications using established techniques like ATMT and CRISPR/Cas9, and to subsequently quantify the impact of these changes on this compound production. These approaches can facilitate the development of robust fungal cell factories for the sustainable production of this compound for various industrial applications.

References

Application Notes and Protocols for the Structural Elucidation of Aurofusarin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurofusarin is a dimeric naphthoquinone pigment produced by various species of the Fusarium fungus.[1][2] Its complex, symmetrical structure necessitates powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation and verification of this compound and its precursors. This document provides detailed protocols for key NMR experiments and showcases how to interpret the resulting data to assemble the molecular structure.

Data Presentation: NMR Chemical Shifts for this compound Precursors

The structural elucidation of this compound is closely linked to the analysis of its monomeric precursor, rubrofusarin, and the related compound nor-rubrofusarin. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for these compounds, which are essential for identifying the building blocks of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nor-rubrofusarin

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
2 -168.5
3 5.85 (s)105.8
4 -183.6
5 15.9 (s)161.9
6 9.5 (s)158.6
7 6.29 (d, J=2.14)100.8
8 -160.9
9 6.45 (d, J=2.17)100.8
10 6.73 (s)100.0
11 -151.9
12 -101.8
13 -105.5
14 -140.1
Me 2.24 (s)20.6
Data recorded in CDCl₃ with a drop of DMSO.[3]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Rubrofusarin

PositionδH (ppm, Multiplicity, J in Hz)δC (ppm)
3 6.02 (s)98.0
5 15.94 (s)162.0
6 9.67 (s)158.7
7 6.48 (d, J=2.21)100.6
9 6.59 (d, J=2.21)101.2
10 6.98 (s)102.9
Me 2.40 (s)21.0
OMe 3.90 (s)55.4
Data recorded in CDCl₃.[3]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for this compound's structural elucidation are provided below.

Sample Preparation
  • Purification: Isolate this compound using appropriate chromatographic techniques to ensure high purity (>95%).

  • Sample Quantity: Accurately weigh approximately 5-10 mg of the purified compound for standard 1D and 2D NMR experiments. For highly sensitive instruments like those with cryoprobes, as little as 0.1 mg may be sufficient.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are commonly used.[3][4] Note that chemical shifts can be solvent-dependent.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube. For very small sample quantities, a 2.5 mm NMR tube can be used to increase the effective concentration.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy (¹H and ¹³C)
  • Instrument Setup: Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Acquisition Time (AQ): 2-3 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis (qNMR), D1 should be at least 7 times the longest T1 relaxation time.[5]

    • Number of Scans (NS): 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width (SW): 200-250 ppm, centered around 100-120 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans, or more, depending on concentration.

2D NMR Spectroscopy

Two-dimensional NMR is crucial for establishing the connectivity of atoms within the this compound molecule.

a. 2D COSY (Correlation Spectroscopy)

This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).

  • Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker instruments).

  • Dimensions: The spectral width in both the F1 and F2 dimensions should be set to encompass all proton signals (identical to the ¹H spectrum).

  • Data Points (TD): 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans (NS): 4-16 scans per increment.

b. 2D HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons with their directly attached carbons (¹JCH).

  • Pulse Program: Standard HSQC sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • F2 Dimension (¹H): Set spectral width as in the ¹H spectrum.

  • F1 Dimension (¹³C): Set spectral width to cover all carbon signals (e.g., 0-180 ppm).

  • Data Points (TD): 1024 points in F2 and 256 increments in F1.

  • Number of Scans (NS): 8-32 scans per increment.

c. 2D HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds, ²JCH to ⁴JCH), which is vital for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: Standard HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Dimensions: Set spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

  • Long-Range Coupling Delay: Optimized for an average long-range JCH coupling of 8-10 Hz.

  • Data Points (TD): 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans (NS): 16-64 scans per increment.

Mandatory Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates the systematic workflow for elucidating the structure of this compound using NMR spectroscopy.

aurofusarin_nmr_workflow isolate Isolate and Purify This compound prepare Prepare NMR Sample (Solvent, Concentration) isolate->prepare acquire_1d Acquire 1D NMR (¹H, ¹³C) prepare->acquire_1d acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1d->acquire_2d process_data Process and Analyze Spectra acquire_2d->process_data assign_signals Assign ¹H and ¹³C Signals process_data->assign_signals build_fragments Identify Spin Systems and Structural Fragments assign_signals->build_fragments connect_fragments Connect Fragments using HMBC Data build_fragments->connect_fragments elucidate Propose Final Structure of this compound connect_fragments->elucidate

Caption: Workflow for this compound Structural Elucidation via NMR.

Key 2D NMR Correlations for a Naphthoquinone Monomer

This diagram illustrates the key correlations from COSY, HSQC, and HMBC experiments that are used to piece together the monomeric unit of this compound.

aurofusarin_correlations cluster_structure This compound Monomer Fragment structure_img cosy COSY (¹H-¹H) cosy_desc H-7 ↔ H-9 (meta-coupling) cosy->cosy_desc hsqc HSQC (¹H-¹³C, 1-bond) hsqc_desc H-3 ↔ C-3 H-7 ↔ C-7 H-9 ↔ C-9 Me ↔ C-Me hsqc->hsqc_desc hmbc HMBC (¹H-¹³C, 2-3 bonds) hmbc_desc Me → C-2, C-3 H-3 → C-2, C-4, C-13 H-10 → C-8, C-9, C-11, C-12 hmbc->hmbc_desc

Caption: Key 2D NMR correlations for the this compound monomer unit.

Application Notes: A Strategy for Structural Elucidation

  • Establish the Carbon Skeleton: The ¹³C NMR spectrum provides the number of unique carbon environments. Given this compound's symmetrical dimeric structure, the number of carbon signals will be half of the total carbons in the molecule.

  • Identify Proton Environments: The ¹H NMR spectrum reveals the number of different proton types and their multiplicities (singlets, doublets, etc.), offering initial clues about neighboring protons.

  • Connect Protons and Carbons (HSQC): The HSQC spectrum is the primary tool for unambiguously assigning each proton signal to its directly attached carbon atom, creating a set of C-H fragments.

  • Map Out Proton-Proton Networks (COSY): COSY cross-peaks connect protons that are coupled, allowing the assembly of these C-H fragments into larger structural units. For this compound's aromatic systems, this helps identify adjacent protons.[3]

  • Assemble the Full Structure (HMBC): The HMBC spectrum is the final key to the puzzle. It provides long-range ¹H-¹³C correlations that link the fragments established by COSY and HSQC. Critically, it allows for the placement of quaternary carbons (carbons with no attached protons) and connects different spin systems across heteroatoms (like oxygen) or carbonyl groups. For this compound, HMBC data is essential to confirm the connectivity of the naphthoquinone rings and the position of substituents.

  • Confirm Dimerization: The final step involves using all the assembled data, along with mass spectrometry to confirm the molecular weight, to deduce the dimeric nature of this compound and the linkage point between the two monomeric units.

References

Application Notes and Protocols for Developing Aurofusarin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of aurofusarin-resistant bacterial strains for research purposes. This document outlines the antibacterial properties of this compound, potential mechanisms of bacterial resistance, and detailed protocols for inducing and characterizing resistance in a laboratory setting.

Introduction to this compound

This compound is a dimeric naphthoquinone pigment produced by various species of the Fusarium fungus.[1][2] It is known to exhibit antibacterial activity, particularly against Gram-positive bacteria.[3] Like other naphthoquinones, its mechanism of action is believed to involve the disruption of the bacterial cell membrane due to its lipophilic nature and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[4][5][6][7][8] Understanding the mechanisms of resistance to this compound is crucial for evaluating its potential as a therapeutic agent and for the broader study of antibiotic resistance.

Putative Mechanisms of this compound Resistance in Bacteria

Based on the known mechanisms of resistance to other antimicrobial compounds, particularly those with similar structures or modes of action, the following are potential mechanisms for this compound resistance in bacteria:

  • Efflux Pumps: Overexpression of efflux pumps is a common mechanism of resistance to a wide range of antibiotics. These membrane proteins actively transport antimicrobial compounds out of the bacterial cell, preventing them from reaching their intracellular targets. This is a documented resistance mechanism against the related compound, fusaric acid, in Gram-negative bacteria.

  • Target Modification: While the primary target of this compound appears to be the cell membrane, intracellular targets could also be affected. Mutations in any such target proteins could reduce the binding affinity of this compound, thereby conferring resistance.

  • Enzymatic Degradation: Bacteria may evolve enzymes that can chemically modify or degrade this compound, rendering it inactive.

  • Stress Response Pathways: Upregulation of oxidative stress response pathways, such as those regulated by OxyR and SoxRS, could help bacteria to neutralize the ROS generated by this compound, thus promoting survival.[9]

  • Membrane Alterations: Changes in the composition or structure of the bacterial cell membrane could reduce the permeability of this compound or its ability to disrupt membrane integrity.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound and Related Naphthoquinones

The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound and other relevant naphthoquinones against various bacterial strains. This information is critical for designing experiments to develop resistant strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundLactobacillus acidophilus~4.56 (8 µM)[3]
This compoundLactobacillus reuteri~36.48 (64 µM)[3]
This compoundLactobacillus salivarius~18.24 (32 µM)[3]
This compoundBifidobacterium breve~36.48 (64 µM)[3]
This compoundBifidobacterium longum~72.96 (128 µM)[3]
5,8-dihydroxy-1,4-naphthoquinoneBacillus cereus14[3]
5,8-dihydroxy-1,4-naphthoquinoneStaphylococcus epidermidis4[3]
5,8-dihydroxy-1,4-naphthoquinoneStaphylococcus aureus1.2[3]
5,8-dihydroxy-1,4-naphthoquinoneProteus vulgaris10[3]
5,8-dihydroxy-1,4-naphthoquinoneSalmonella enteritidis6[3]
Juglone (a natural naphthoquinone)Staphylococcus aureus≤ 0.125 µmol/L[4]
Juglone (a natural naphthoquinone)Escherichia coli15.625 - 500 µmol/L[4]

Experimental Protocols

The following protocols provide detailed methodologies for developing and characterizing this compound-resistant bacterial strains.

Protocol 1: Development of this compound-Resistant Strains by Directed Evolution

This protocol uses a gradual increase in this compound concentration to select for resistant mutants over multiple generations.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in growth medium)

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Sterile culture tubes or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Agar plates with and without this compound

Procedure:

  • Determine the initial MIC of this compound: Use a standard broth microdilution method to determine the MIC of this compound for the parent bacterial strain.

  • Initiate the evolution experiment: Inoculate a fresh culture of the parent strain into a liquid medium containing a sub-lethal concentration of this compound (e.g., 0.5 x MIC).

  • Serial Passaging: a. Incubate the culture at the optimal temperature with shaking until it reaches the late logarithmic or early stationary phase. b. Dilute the culture (e.g., 1:100) into a fresh medium containing the same concentration of this compound and incubate again. c. After a few passages at the initial concentration, gradually increase the concentration of this compound in the subsequent passages (e.g., by 1.5x or 2x increments). d. The rate of concentration increase should be adjusted based on the growth of the bacterial population. If the culture fails to grow, the concentration should be lowered for the next passage.

  • Isolate resistant clones: After a significant increase in the MIC is observed (e.g., 8-fold or higher), spread a diluted sample of the culture onto an agar plate containing a high concentration of this compound (e.g., 4x or 8x the initial MIC).

  • Characterize resistant isolates: a. Pick individual colonies and grow them in a liquid medium without this compound for several passages to ensure the stability of the resistant phenotype. b. Re-determine the MIC of this compound for the isolated clones to confirm the level of resistance. c. Store the resistant strains at -80°C for future use.

Protocol 2: Induction of Resistance by Chemical Mutagenesis

This protocol uses a chemical mutagen to increase the mutation rate, followed by selection for this compound-resistant mutants.

Materials:

  • Bacterial strain of interest

  • Chemical mutagen (e.g., Ethyl methanesulfonate - EMS)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Appropriate liquid growth medium and agar plates

  • Centrifuge and sterile centrifuge tubes

  • Incubator

Procedure:

  • Prepare bacterial culture: Grow an overnight culture of the bacterial strain in a suitable liquid medium.

  • Mutagenesis: a. Harvest the cells by centrifugation and wash them twice with sterile PBS. b. Resuspend the cell pellet in a solution of EMS in PBS (e.g., 50 µg/mL). Caution: EMS is a potent mutagen and should be handled with appropriate safety precautions. c. Incubate the cell suspension with the mutagen for a specific period (e.g., 30-60 minutes). The optimal concentration and incubation time should be determined empirically to achieve a desired kill rate (e.g., 50-99%). d. Stop the mutagenesis by adding a quenching agent (e.g., sodium thiosulfate) and wash the cells twice with sterile PBS to remove the mutagen.

  • Selection of mutants: a. Resuspend the mutagenized cells in a fresh liquid medium and allow them to recover for a few hours. b. Plate serial dilutions of the mutagenized culture onto agar plates containing a selective concentration of this compound (e.g., 2x to 4x the initial MIC). c. As a control, plate the non-mutagenized culture on similar plates to determine the spontaneous mutation frequency.

  • Isolate and characterize resistant colonies: a. Pick individual colonies that grow on the selective plates. b. Purify the isolates by re-streaking on selective agar plates. c. Confirm the level of resistance by determining the MIC of this compound for each isolate. d. Analyze the stability of the resistant phenotype as described in Protocol 1.

Mandatory Visualizations

Signaling Pathway: Proposed Antibacterial Action of this compound

Aurofusarin_Action Proposed Antibacterial Action of this compound cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disruption ROS Reactive Oxygen Species (ROS) Membrane->ROS Induces DNA_damage DNA Damage ROS->DNA_damage Protein_damage Protein Damage ROS->Protein_damage Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation Cell_death Cell Death DNA_damage->Cell_death Protein_damage->Cell_death Lipid_peroxidation->Cell_death Directed_Evolution_Workflow Workflow for Directed Evolution of this compound Resistance start Start: Wild-type bacterial culture mic_initial Determine Initial MIC start->mic_initial sub_lethal_culture Culture in sub-lethal [this compound] (0.5x MIC) mic_initial->sub_lethal_culture serial_passage Serial Passaging with increasing [this compound] sub_lethal_culture->serial_passage check_mic Periodically check MIC serial_passage->check_mic check_mic->serial_passage MIC not significantly increased isolate_clones Isolate resistant clones on selective agar plates check_mic->isolate_clones Significant MIC increase characterize Characterize resistant isolates: - Confirm MIC - Test stability isolate_clones->characterize end End: this compound-resistant bacterial strain characterize->end Resistance_Mechanisms Potential Mechanisms of Bacterial Resistance to this compound cluster_mechanisms Resistance Mechanisms This compound This compound Efflux Increased Efflux Pump Activity Degradation Enzymatic Degradation of this compound StressResponse Upregulation of Oxidative Stress Response MembraneMod Alteration of Cell Membrane Composition Resistance This compound Resistance Efflux->Resistance Degradation->Resistance StressResponse->Resistance MembraneMod->Resistance

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Aurofusarin Production in Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming low aurofusarin yield in Fusarium cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which Fusarium species produce it?

This compound is a dimeric naphthoquinone pigment, appearing golden yellow in acidic conditions and red to purple in alkaline environments.[1][2] It is a polyketide secondary metabolite produced by several Fusarium species, including F. graminearum, F. culmorum, F. avenaceum, F. poae, and F. tricinctum.[1][2]

Q2: What is the biosynthetic pathway for this compound?

This compound biosynthesis is a complex process involving a cluster of co-regulated genes. The pathway begins with the synthesis of a polyketide chain by the polyketide synthase PKS12.[3][4][5][6] This undergoes several enzymatic modifications, including dehydration and methylation, to form the monomer rubrofusarin.[3][6] Finally, two molecules of rubrofusarin are dimerized to form this compound, a reaction catalyzed by a laccase.[1][3]

Q3: What are the key genes involved in this compound biosynthesis?

The this compound biosynthetic gene cluster in Fusarium graminearum contains several essential genes.[1][4] Key genes include:

  • PKS12 : Encodes the polyketide synthase responsible for the initial steps of the pathway.[3][5][6]

  • AurR1 : A positive-acting transcription factor that regulates the expression of other genes in the cluster.[1][3][5] Overexpression of AurR1 has been shown to significantly increase this compound production.[7][8][9]

  • aurJ : Encodes an O-methyltransferase.[4]

  • gip1 : Encodes a laccase thought to be involved in the final dimerization of rubrofusarin to this compound.[1][3]

  • Other genes such as aurF, aurO, aurS, and aurZ are also involved in modifications of the polyketide intermediate.[4]

Troubleshooting Guide for Low this compound Production

Issue 1: Little to no red/yellow pigmentation observed in the mycelium or culture medium.

Potential Causes:

  • Incorrect Culture Conditions: this compound production is highly sensitive to environmental factors.[1][2]

  • Genetic Issues: The Fusarium strain may have mutations in the this compound biosynthetic gene cluster.

  • Inappropriate Growth Phase: this compound production is often growth-phase dependent.[10]

Troubleshooting Steps:

  • Verify and Optimize Culture Conditions:

    • pH: The pH of the culture medium is a critical factor.[1][2] Production is often favored in slightly acidic to neutral conditions, while highly acidic (pH ≤ 4) or alkaline conditions can be inhibitory.[2] One study found optimal pigment production at an initial pH of 8.[11]

    • Temperature: The optimal temperature for this compound production can vary between strains but is generally between 25°C and 30°C.[11][12]

    • Aeration: Shaking or static culture conditions can influence the ratio of rubrofusarin to this compound.[1] A shaking speed of 150 rpm has been used successfully.[11]

    • Light: Incubation in darkness is often preferred for consistent production.[7]

    • Incubation Time: Pigment production can increase over time, with one study reporting optimal production at 9 days.[11]

  • Media Composition:

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact secondary metabolite production.[12][13] While specific optimal media for this compound are not extensively detailed, standard fungal media like Potato Dextrose Broth (PDB), Sabouraud Dextrose Broth (SDB), and Malt Extract Broth (MEB) can be used as a starting point.[11]

    • Phosphate: Phosphate starvation has been noted as a condition that can induce this compound production.[1]

  • Genetic Verification:

    • If optimizing culture conditions does not improve yield, consider verifying the presence and expression of key biosynthetic genes (PKS12, AurR1) using PCR and RT-qPCR, respectively.

Summary of Optimal Culture Conditions for this compound Production
ParameterRecommended Range/ValueSource(s)
pH 5 - 8[11][12]
Temperature 25°C - 30°C[11][12]
Incubation Time 7 - 9 days[11]
Aeration Shaking (e.g., 150 rpm)[11]

Issue 2: Mycelium is yellow but not turning red, suggesting an accumulation of a precursor.

Potential Causes:

  • Inefficient Dimerization: The final step of converting the yellow precursor, rubrofusarin, to the red this compound may be hindered.

  • Gene Deletion/Mutation: Deletion of genes like gip1, aurF, or aurO can lead to the accumulation of rubrofusarin.[4]

Troubleshooting Steps:

  • Analyze Culture Filtrate: Use HPLC to analyze the culture filtrate for the presence of rubrofusarin and this compound. An increased ratio of rubrofusarin to this compound confirms a bottleneck at the dimerization step.

  • Supplement with Copper: The laccase (Gip1) responsible for dimerization is a multicopper oxidase. While one study found no significant effect of adding copper sulfate, ensuring trace amounts of copper are present in the medium may be beneficial.[7][9]

  • Gene Expression Analysis: Perform RT-qPCR to check the expression levels of genes involved in the later stages of the pathway, such as gip1, aurF, and aurO.

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture

This protocol is adapted from methods described for the extraction of fungal polyketides.[7][13]

  • Grow the Fusarium strain in a suitable liquid medium (e.g., Czapek-Dox or PDB) under optimized conditions for 7-9 days.

  • Separate the mycelium from the culture broth by filtration through Miracloth.

  • Acidify the culture filtrate to approximately pH 2-3 by adding 5 M HCl. This will cause the this compound to precipitate and change color to yellow.

  • Perform a liquid-liquid extraction of the acidified filtrate with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction twice.

  • Pool the organic phases and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Quantification of this compound and Rubrofusarin by HPLC-DAD

This protocol is based on methods used for the analysis of this compound and its precursors.[4][10][14]

  • Sample Preparation: Dissolve the crude extract in a known volume of methanol. Dilute the samples to fall within the range of the standard curve.

  • HPLC System: An HPLC system equipped with a Diode Array Detector (DAD) is required.

  • Column: A C18 reverse-phase column (e.g., 150 mm length, 4.6 mm i.d., 5 µm particle size) is suitable.[14]

  • Mobile Phase: A gradient of methanol and water (both containing 0.1-0.2% phosphoric acid) is commonly used.[4][14]

    • Component A: Deionized water with 0.2% o-phosphoric acid

    • Component B: Methanol with 0.2% o-phosphoric acid

  • Gradient Program:

    • 0-14 min: 50% B to 100% B

    • 14-18 min: 100% B to 50% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the absorbance at multiple wavelengths. This compound has characteristic absorbance maxima around 244 nm, 268 nm, and a broad peak around 381 nm.[7]

  • Quantification: Prepare standard curves for pure this compound and rubrofusarin. Calculate the concentration in the samples based on the peak area.

Visualizations

This compound Biosynthetic Pathway

Aurofusarin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS12 PKS12 Acetyl_CoA->PKS12 YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Nor_rubrofusarin Nor-rubrofusarin AurZ->Nor_rubrofusarin AurJ AurJ (O-methyltransferase) Nor_rubrofusarin->AurJ Rubrofusarin_intra Rubrofusarin (intracellular) AurJ->Rubrofusarin_intra AurT AurT (Transporter) Rubrofusarin_intra->AurT Rubrofusarin_extra Rubrofusarin (extracellular) AurT->Rubrofusarin_extra Enzyme_Complex Gip1, AurF, AurO, AurS (Laccase Complex) Rubrofusarin_extra->Enzyme_Complex This compound This compound Enzyme_Complex->this compound

Caption: Simplified biosynthetic pathway of this compound in Fusarium.

Troubleshooting Workflow for Low this compound Production

Troubleshooting_Workflow Start Low/No this compound Production Check_Conditions Verify Culture Conditions (pH, Temp, Aeration, Media) Start->Check_Conditions Problem_Solved1 Production Improved? Check_Conditions->Problem_Solved1 End Problem Resolved Problem_Solved1->End Yes Yellow_Mycelium Yellow Mycelium Observed? Problem_Solved1->Yellow_Mycelium No Check_Precursor Analyze Precursor Accumulation (HPLC for Rubrofusarin) Check_Gene_Expression Analyze Gene Expression (RT-qPCR for pks12, aurR1, gip1) Check_Precursor->Check_Gene_Expression Yellow_Mycelium->Check_Precursor Yes Yellow_Mycelium->Check_Gene_Expression No Expression_OK Key Genes Expressed? Check_Gene_Expression->Expression_OK Expression_OK->End Yes, review conditions Strain_Issue Potential Strain Degeneration or Mutation. Sequence key genes. Expression_OK->Strain_Issue No

Caption: Logical workflow for troubleshooting low this compound yield.

References

improving aurofusarin extraction efficiency from mycelium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of aurofusarin from fungal mycelium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produce it?

A1: this compound is a dimeric naphthoquinone pigment, appearing as a golden yellow to red micro-crystalline substance.[1][2] It is a secondary metabolite produced by several species of the Fusarium genus, including F. graminearum, F. culmorum, F. avenaceum, and F. crookwellens.[1][3]

Q2: What are the key factors influencing this compound production in Fusarium cultures?

A2: Several factors significantly impact this compound biosynthesis. These include:

  • pH: The pH of the culture medium is a critical regulator. This compound production is often favored in non-neutral pH conditions, while a pH of 4 or lower can inhibit its synthesis.[1][2][3] The color of this compound is also pH-dependent, appearing golden yellow in acidic solutions and red to purple in alkaline conditions.[3]

  • Nitrogen Source: The type and concentration of the nitrogen source in the culture medium can redirect the biosynthetic pathway, affecting the final yield of this compound.[4]

  • Temperature and Water Activity: Both temperature and water activity have been found to be directly proportional to this compound biosynthesis.[1]

  • Genetic Regulation: The overexpression of the transcription factor AurR1 has been shown to significantly increase this compound production, leading to more than a threefold increase in yield compared to wild-type strains.[4][5][6][7]

Q3: What solvents are typically used for this compound extraction?

A3: Common solvents for extracting this compound from fungal mycelium or the culture medium include chloroform, methanol, and ethyl acetate.[4][8][9] The choice of solvent can depend on the subsequent purification steps and the desired purity of the extract. A mixture of methanol, dichloromethane, and ethyl acetate has also been used for extraction.[8]

Q4: Can this compound be extracted directly from the liquid culture medium?

A4: Yes, a method for extracting this compound and related compounds directly from the liquid growth media has been described. This approach can lead to faster and more efficient production and is adaptable to larger-scale systems like flow reactors.[4][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no this compound production (pale or white mycelium) 1. Suboptimal culture conditions (pH, temperature).2. Inappropriate nutrient medium (e.g., nitrogen source).3. Strain-specific low production.4. Inhibition of the biosynthetic pathway.1. Optimize culture pH (avoiding pH ≤ 4) and temperature.[1]2. Experiment with different nitrogen sources and concentrations.[4]3. Consider using a known high-producing strain or a genetically engineered strain with an overexpressed AurR1 transcription factor.[4][5][7]4. Ensure no inhibitory compounds are present in the medium.
Poor extraction efficiency 1. Inefficient cell lysis.2. Incorrect solvent choice or polarity.3. Insufficient extraction time or agitation.4. This compound degradation.1. Ensure thorough grinding of the mycelium (e.g., using liquid nitrogen) to break cell walls.[10]2. Test different solvents or solvent mixtures (e.g., chloroform, methanol, ethyl acetate).[4][8]3. Increase extraction time and ensure adequate mixing or sonication.4. Protect the extract from light and high temperatures, as naphthoquinones can be sensitive to degradation.
Extract contains many impurities 1. Co-extraction of other metabolites.2. Presence of cellular debris.1. Use a multi-step extraction with solvents of varying polarity to selectively extract this compound.2. Incorporate a purification step such as flash chromatography or preparative HPLC.[8]3. Centrifuge or filter the crude extract to remove insoluble material before further processing.[8]
Color of the extract is different than expected (e.g., not golden-yellow or red) 1. pH of the extraction solvent.2. Presence of other pigments.3. Degradation of this compound.1. Check and adjust the pH of the solvent; this compound is yellow in acidic and red in alkaline conditions.[2][3]2. Analyze the extract using techniques like HPLC-DAD to identify the presence of other colored compounds.3. Re-evaluate extraction and storage conditions to minimize degradation.

Quantitative Data

Table 1: Comparison of this compound Production in Wild-Type (wt) and AurR1 Overexpression (OE::aurR1) F. graminearum Strains.

StrainGrowth ConditionThis compound Yield (mg/L)Fold IncreaseReference
Wild-Type (wt)Liquid Cz medium, 3 days8.9 - 13.7-[4][7]
OE::aurR1Liquid Cz medium, 3 days36.3 - 39.72.6 - 3.4[4][7]
OE::aurR1Liquid Cz medium with 10 µM CuSO₄, 7 days270> 3[4][5][7]

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture Medium

This protocol is adapted from a method for direct extraction from the growth medium.[4][11]

1. Culture Growth:

  • Inoculate Fusarium graminearum (e.g., an OE::aurR1 strain for higher yield) in liquid Cz medium.

  • Incubate for 3-7 days under appropriate conditions (e.g., 25°C with agitation).

2. Medium Preparation for Extraction:

  • Separate the mycelium from the culture broth by filtration (e.g., using Miracloth).[11]

  • Take a defined volume of the culture medium (e.g., 1 L).

3. Solvent Extraction:

  • Acidify the medium to optimize the extraction of certain related compounds if desired.

  • Add an equal volume of an appropriate organic solvent (e.g., chloroform).

  • Mix vigorously in a separatory funnel and allow the phases to separate.

  • Collect the organic (lower) phase containing the this compound.

  • Repeat the extraction of the aqueous phase with fresh solvent to maximize recovery.

4. Concentration:

  • Combine the organic extracts.

  • Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).[4]

5. Re-dissolution and Analysis:

  • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., chloroform or methanol) for further analysis by LC-MS or NMR.[4]

Protocol 2: Extraction of this compound from Mycelium

This protocol outlines a general procedure for extracting this compound from fungal biomass.

1. Mycelium Harvesting and Preparation:

  • Harvest the mycelium from the culture by filtration.

  • Wash the mycelium with sterile water to remove residual medium.[10]

  • Freeze-dry the mycelium or immediately freeze it with liquid nitrogen.[8][10]

  • Grind the frozen mycelium into a fine powder using a mortar and pestle.[10]

2. Solvent Extraction:

  • Suspend the mycelial powder in a suitable solvent (e.g., methanol, or a mixture of methanol:dichloromethane:ethyl acetate).[8]

  • Extract for a sufficient period (e.g., 4 hours) at room temperature with constant agitation.[8]

3. Extract Clarification and Concentration:

  • Filter the extract to remove the mycelial debris.[8]

  • Concentrate the filtrate in vacuo using a rotary evaporator to obtain a crude extract.[8]

4. Further Purification (Optional):

  • The crude extract can be further purified using techniques like flash chromatography on a silica column, eluting with a solvent system such as dichloromethane:methanol:acetic acid.[8]

Visualizations

experimental_workflow cluster_culture Fungal Culture cluster_harvest Harvesting cluster_extraction Extraction cluster_purification Purification & Analysis Inoculation Inoculation of F. graminearum Incubation Incubation (Liquid/Solid Medium) Inoculation->Incubation Harvesting Harvest Mycelium & Medium Incubation->Harvesting Mycelium_Prep Mycelium Preparation (Freeze-drying, Grinding) Harvesting->Mycelium_Prep Solvent_Extraction Solvent Extraction (e.g., Chloroform, Methanol) Harvesting->Solvent_Extraction Direct Medium Extraction Mycelium_Prep->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Analysis Analysis (LC-MS, NMR) Concentration->Analysis Purification->Analysis

Caption: General experimental workflow for this compound extraction.

aurofusarin_biosynthesis PKS12 Polyketide Synthase (PKS12) YWA1 YWA1 PKS12->YWA1 Nor_Rubrofusarin Nor-rubrofusarin YWA1->Nor_Rubrofusarin AurZ Rubrofusarin Rubrofusarin Nor_Rubrofusarin->Rubrofusarin AurJ This compound This compound Rubrofusarin->this compound Enzyme_Complex AurZ AurZ (Dehydratase) AurJ AurJ (O-methyltransferase) Enzyme_Complex Extracellular Enzyme Complex (Gip1, AurF, AurO, AurS)

Caption: Simplified biosynthetic pathway of this compound.

References

overcoming instability of aurofusarin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aurofusarin instability during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a dimeric naphthoquinone pigment produced by various species of the Fusarium fungus.[1] Its stability is a critical concern for researchers as degradation can lead to a loss of its bioactive properties, altered experimental results, and inconsistent product quality in drug development. The atropisomers of this compound and its derivatives are also known to be configurationally unstable at room temperature, which can affect its biological activity.[2][3]

Q2: What are the primary factors that affect this compound stability during storage?

A2: The stability of this compound is influenced by several factors, including:

  • pH: this compound's color is pH-dependent, appearing golden yellow in acidic solutions and changing to red or purple in alkaline conditions.[4] This indicates that pH can significantly impact its chemical structure and stability.

  • Temperature: Like many natural pigments, this compound is susceptible to thermal degradation. Elevated temperatures can accelerate decomposition.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of naphthoquinones.

  • Solvent: The choice of solvent can affect stability. This compound is reportedly more stable in water-free solvents.[5]

  • Oxygen: As a naphthoquinone, this compound may be prone to oxidative degradation.

Q3: What are the visible signs of this compound degradation?

A3: The most common visible sign of a change in this compound is a color shift. A change from its characteristic golden-yellow or reddish color to a different hue, or a decrease in color intensity, can indicate degradation. Another sign could be the precipitation of the compound from the solution, which may suggest the formation of less soluble degradation products. It has been suggested that this compound may break down into its monomer, rubrofusarin.[6]

Q4: What are the recommended long-term storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store it as a dry, solid powder in a tightly sealed container at -20°C or below. The container should be protected from light by using an amber vial or by wrapping it in aluminum foil. For solutions, it is advisable to use anhydrous, aprotic solvents and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change of this compound solution. pH of the solvent has shifted.Check the pH of your solvent. This compound is yellow in acidic conditions and red/purple in alkaline conditions.[4] Buffer the solvent if necessary.
Degradation of this compound.The color change may indicate chemical degradation. Analyze the sample using HPLC to check for the presence of degradation products.
Precipitate forms in the this compound solution during storage. The solvent has evaporated, increasing the concentration.Ensure the storage container is tightly sealed to prevent solvent evaporation.
Degradation products are less soluble.The precipitate may be a result of this compound degradation. Attempt to redissolve a small amount in a stronger solvent and analyze by HPLC.
The storage temperature is too high.Move the sample to a lower temperature freezer (-80°C if available).
Loss of biological activity in an experiment. This compound has degraded.The loss of activity is a strong indicator of degradation. Verify the integrity of your this compound stock by HPLC analysis.
Repeated freeze-thaw cycles.Prepare single-use aliquots of your this compound solutions to avoid repeated freezing and thawing.
Inconsistent results between experiments using the same this compound stock. The stock solution is degrading over time.Prepare fresh this compound solutions for each set of critical experiments. Perform a stability test on your stock solution over time.

Data Presentation: this compound Stability

While specific quantitative data on the long-term storage stability of this compound is limited in the literature, the following table provides a template for researchers to generate and present their own stability data. It is recommended to use the experimental protocol outlined below to populate this table.

Storage Condition Solvent Time Point This compound Concentration (% of Initial) Degradation Products Detected (e.g., Rubrofusarin)
-20°C, Dark Anhydrous DMSO1 month
3 months
6 months
12 months
4°C, Dark Anhydrous DMSO1 week
1 month
3 months
Room Temp, Dark Anhydrous DMSO24 hours
1 week
1 month
Room Temp, Light Anhydrous DMSO8 hours
24 hours
1 week

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-DAD

This protocol describes a High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) method to quantify the degradation of this compound over time.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • Anhydrous solvent for stock solution (e.g., DMSO, chloroform/methanol mixture)

  • HPLC vials

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate anhydrous solvent.

  • Working Samples: Dilute the stock solution with the storage solvent to the desired concentration for the stability study.

4. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • DAD Wavelength: Monitor at multiple wavelengths, including the absorbance maxima of this compound (e.g., 268 nm and 381 nm) and potential degradation products like rubrofusarin.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

5. Stability Study Procedure:

  • Prepare aliquots of the this compound working samples in HPLC vials for each storage condition and time point.

  • Store the vials under the desired conditions (e.g., -20°C in the dark, room temperature with light exposure).

  • At each designated time point, remove a vial from each storage condition.

  • Allow the sample to equilibrate to room temperature before analysis.

  • Analyze the sample by HPLC-DAD using the method described above.

  • Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.

  • Calculate the percentage of remaining this compound relative to the initial concentration (time zero).

Visualizations

Logical Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock and Working Solutions aliquot Aliquot Samples for Different Conditions and Time Points prep->aliquot temp_light Temperature and Light Variations (-20°C Dark, 4°C Dark, RT Dark, RT Light) aliquot->temp_light Store hplc HPLC-DAD Analysis at Each Time Point temp_light->hplc Analyze quant Quantify Peak Areas (this compound and Degradants) hplc->quant calc Calculate % Degradation quant->calc end Stability Report calc->end Report Results

Caption: Workflow for assessing the stability of this compound under various storage conditions.

Hypothesized Degradation Pathway of this compound

G This compound This compound (Dimeric Naphthoquinone) Rubrofusarin Rubrofusarin (Monomeric Naphthopyrone) This compound->Rubrofusarin Hydrolysis/Cleavage Other Other Degradation Products This compound->Other Oxidation/Photodegradation

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Aurofusarin Production in Bioreactors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to increase aurofusarin production in bioreactors.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no this compound production Inappropriate fungal strain.Use a known this compound-producing strain of Fusarium, such as Fusarium graminearum.[1] Different strains can produce varying amounts of this compound under similar conditions.[1]
Suboptimal culture medium composition.Optimize the carbon and nitrogen sources in the medium. This compound production is known to be influenced by nutrient availability.[2][3] For instance, nitrogen deficiency can induce its production.[1]
Incorrect pH of the culture medium.The pH of the medium is a critical regulator of this compound production.[1][4] Production can be inhibited at a pH ≤ 4.[1] The optimal pH for pigment production by F. graminearum has been observed around pH 8.[5]
Inadequate aeration or agitation.Simple changes in culture conditions, such as static versus shaken cultures, can affect the ratio of this compound to its precursor, rubrofusarin.[4] Optimize the agitation speed to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.
Non-optimal incubation temperature.Temperature influences fungal growth and secondary metabolite production.[6] The optimal temperature for this compound production by F. graminearum has been reported to be 30°C.[5]
Mycelium color is yellow/brown instead of red/orange Accumulation of this compound precursors.A yellow or brown pigmentation may indicate the accumulation of precursors like rubrofusarin or nor-rubrofusarin.[7][8] This could be due to the deletion or malfunction of genes in the this compound biosynthetic pathway, such as those encoding for laccases or oxidoreductases.[7][8]
Incorrect pH of the medium.The color of this compound is pH-dependent, appearing golden yellow in acidic conditions and reddish in alkaline conditions.[4] A shift in the culture's pH might be responsible for the color change.
High ratio of rubrofusarin to this compound Inefficient dimerization of rubrofusarin.The final step in this compound biosynthesis is the dimerization of two rubrofusarin molecules, which is catalyzed by enzymes like the laccase Gip1.[9][10] Insufficient activity of this enzyme can lead to the accumulation of rubrofusarin.
Genetic modifications affecting the pathway.Replacement of the transcription factor aurR2 has been shown to increase the level of rubrofusarin relative to this compound.[9][10] Deletion of the putative this compound pump, AurT, can also lead to a higher rubrofusarin-to-aurofusarin ratio.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in this compound biosynthesis?

A1: this compound biosynthesis is governed by a gene cluster, often referred to as the PKS12 gene cluster in Fusarium graminearum.[8][9][10] This cluster contains genes encoding a polyketide synthase (PKS12), transcription factors (AurR1 and AurR2), a transporter (AurT), and various tailoring enzymes such as a laccase (Gip1), monooxygenase (AurF), and O-methyltransferase (AurJ).[7][10]

Q2: How can I genetically engineer Fusarium to increase this compound production?

A2: A promising strategy is the overexpression of the positive-acting transcription factor AurR1.[11][12][13] Overexpression of AurR1 has been shown to significantly increase the expression of several proteins in the this compound biosynthetic pathway, leading to a more than threefold increase in this compound production, reaching levels of 270 mg/L.[11][12][14]

Q3: What are the optimal culture conditions for maximizing this compound yield in a bioreactor?

A3: While optimal conditions can be strain-specific, several parameters are crucial:

  • pH: The ambient pH is a significant factor, with production being favorable under slightly alkaline conditions (around pH 8) and inhibited in acidic conditions (pH ≤ 4).[1][4][5]

  • Temperature: A temperature of 30°C has been reported as optimal for pigment production in F. graminearum.[5]

  • Nitrogen Source: Nitrogen limitation can trigger this compound biosynthesis.[1] The type of nitrogen source also plays a role; for instance, organic nitrogen sources may favor growth over pigment production.[3][5]

  • Carbon Source: The choice and concentration of the carbon source can impact secondary metabolite production.[2][15]

  • Aeration: Adequate aeration is important, and shaken cultures can influence the product ratio.[4][5]

Q4: How is this compound typically extracted and quantified?

A4: this compound can be extracted from fungal mycelium or the culture medium using organic solvents.[7][11] A common method involves extraction with a mixture of methanol, dichloromethane, and ethyl acetate.[7] Another approach uses benzene-acetone for extraction, followed by purification using chromatography.[1] Quantification is typically performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[7][16]

Quantitative Data on this compound Production

Table 1: Effect of Genetic Modification on this compound Production

StrainGenetic ModificationThis compound Concentration (mg/L)Fold Increase vs. Wild TypeReference
F. graminearum Wild Type-8.9 - 13.7-[11]
F. graminearum OE::aurR1Overexpression of AurR136.3 - 39.72.6 - 3.4[11]
F. graminearum OE::aurR1Overexpression of AurR1 (Optimized)270> 3[11][12][14]

Table 2: this compound and Rubrofusarin Production Over Time in F. culmorum

Time (hours)This compound (ppm)Rubrofusarin (ppm)Reference
484,717 ± 0.00113,443 ± 0.001[16]
722,355 ± 0.0010.098 ± 0.001[16]
16827,3500.063[16]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound by HPLC-DAD

This protocol is adapted from methods described for Fusarium species.[7][16]

1. Extraction: a. For extraction from liquid medium, acidify the culture filtrate with HCl.[11] b. Extract the acidified medium with an equal volume of ethyl acetate. c. For extraction from mycelium, lyophilize and grind the mycelium to a fine powder. d. Extract the mycelial powder with a solvent mixture of methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v) with the addition of 1% formic acid.[7] e. Repeat the extraction process twice to ensure complete recovery. f. Combine the organic phases and evaporate to dryness under vacuum.

2. HPLC-DAD Analysis: a. Re-dissolve the dried extract in a suitable solvent (e.g., methanol). b. Use a C18 reversed-phase column for separation. c. A typical mobile phase consists of a gradient of water and methanol, both with 0.1% phosphoric acid.[7] d. Set the flow rate to 1 ml/min.[7] e. Detect this compound and rubrofusarin by their characteristic UV-Vis spectra. This compound has absorption maxima around 244 nm, 268 nm, and a broad peak at 381 nm.[11] f. Quantify the compounds by comparing the peak areas to a standard curve of purified this compound.

Visualizations

This compound Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound from the initial polyketide product.

Aurofusarin_Biosynthesis cluster_extracellular Extracellular PKS12 Polyketide Synthase (PKS12) YWA1 YWA1 PKS12->YWA1 Biosynthesis Dehydrated_YWA1 Dehydrogenated YWA1 YWA1->Dehydrated_YWA1 Dehydrogenation AurZ Nor_rubrofusarin Nor-rubrofusarin Dehydrated_YWA1->Nor_rubrofusarin Rubrofusarin Rubrofusarin Nor_rubrofusarin->Rubrofusarin Methylation AurJ Oxidized_Rubrofusarin Oxidized Rubrofusarin Rubrofusarin->Oxidized_Rubrofusarin Transported out of cell AurT This compound This compound Oxidized_Rubrofusarin->this compound Dimerization Enzyme_Complex Extracellular_Space Extracellular Space AurZ AurZ (Dehydratase) AurJ AurJ (O-methyltransferase) AurT AurT (Transporter) Enzyme_Complex Gip1, AurF, AurO, AurS (Enzyme Complex) Optimization_Workflow Start Start: Select High-Producing *Fusarium* Strain Culture_Optimization Culture Condition Optimization Start->Culture_Optimization Genetic_Engineering Genetic Engineering (e.g., AurR1 overexpression) Start->Genetic_Engineering Analysis Extraction & Quantification (HPLC-DAD) Culture_Optimization->Analysis Genetic_Engineering->Analysis Bioreactor_Scale_up Bioreactor Scale-up Bioreactor_Scale_up->Analysis End Optimized Production Bioreactor_Scale_up->End Data_Evaluation Data Evaluation & Iteration Analysis->Data_Evaluation Data_Evaluation->Culture_Optimization Refine Conditions Data_Evaluation->Genetic_Engineering Further Modification Data_Evaluation->Bioreactor_Scale_up Proceed to Scale-up

References

identifying and resolving bottlenecks in aurofusarin biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on aurofusarin biosynthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key genes and enzymes involved in the this compound biosynthetic pathway?

A1: The biosynthesis of this compound is governed by a set of genes typically located in a single gene cluster, commonly referred to as the PKS12 cluster in Fusarium species.[1][2][3] The core enzyme is a polyketide synthase (PKS12), which catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units.[2][4] Subsequent modifications of the polyketide intermediate are carried out by a series of enzymes, including an O-methyltransferase (AurJ), a monooxygenase (AurF), an oxidoreductase (AurO), and laccases (GIP1, AurL2).[1] Two novel enzymes, a dehydratase (AurZ) and another protein (AurS), are also essential for the pathway.[1][5] The entire cluster is regulated by transcription factors, with AurR1 being a positive regulator and AurR2 potentially involved in fine-tuning the expression of biosynthetic genes.[3][6][7] A major facilitator pump (AurT) is proposed to be involved in transporting intermediates across the cell membrane.[1]

Q2: My Fusarium culture is not producing the characteristic red pigment. What could be the issue?

A2: A lack of red pigmentation, which is characteristic of this compound, can stem from several factors:

  • Genetic Integrity: Ensure that the strain you are using has an intact and functional this compound gene cluster. Spontaneous mutations or laboratory-induced genetic changes can disrupt the pathway. Deletion of the PKS12 gene, for instance, results in an albino phenotype.[8]

  • Culture Conditions: this compound production is sensitive to culture conditions. Factors such as the composition of the growth medium, pH, and temperature can significantly influence pigment production.[9] For example, changes in nitrogen sources and pH can redirect the pathway to produce other compounds like citreoisocoumarin.[10]

  • Gene Expression: The expression of the this compound biosynthetic genes may be repressed. The transcription factor AurR1 is a key positive regulator; its underexpression will lead to reduced or no this compound synthesis.[3][7]

  • Growth Phase: The production of this compound is often linked to the fungal growth phase. Pigmentation may only become apparent in the stationary phase of growth.[4][11]

Q3: I am observing an accumulation of a yellow or brown intermediate instead of the final red this compound. What does this indicate?

A3: The accumulation of intermediates is a common sign of a bottleneck in the biosynthetic pathway.

  • Accumulation of Rubrofusarin (Yellow/Brown): If you observe the accumulation of rubrofusarin, it suggests a blockage in the final dimerization step that converts two molecules of rubrofusarin into this compound.[6][9] This step is catalyzed by an extracellular enzyme complex that includes GIP1, AurF, AurO, and AurS.[1][5] Deletion of the genes encoding any of these enzymes leads to the accumulation of rubrofusarin.[1][5]

  • Accumulation of YWA1 (Yellow): Targeted gene replacement of aurZ has shown that YWA1, a yellow pigment, is the primary product of the polyketide synthase PKS12.[1][2] Accumulation of this compound would indicate a malfunction in the AurZ dehydratase or subsequent enzymes.

Troubleshooting Guides

Problem 1: Low this compound Yield

Symptoms: The Fusarium culture produces the red pigment, but the quantity is lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Optimize the growth medium, pH, and temperature. This compound production can be enhanced under certain stress conditions like high or low pH and phosphate starvation.[9]
Insufficient Expression of Biosynthetic Genes Overexpress the positive regulatory transcription factor AurR1. Studies have shown that overexpression of aurR1 can increase this compound production by more than threefold.[7][10][12][13]
Inefficient Precursor Supply Ensure the culture medium provides sufficient acetyl-CoA and malonyl-CoA precursors. Supplementing the medium with precursors could potentially boost production.
Feedback Inhibition The accumulation of this compound might be inhibiting its own biosynthesis. Consider strategies for in-situ product removal during fermentation.
Problem 2: Inconsistent this compound Production Between Batches

Symptoms: Significant variation in the final this compound yield across different experimental batches.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in Inoculum Standardize the inoculum preparation, including the age and concentration of spores or mycelia.
Inconsistent Culture Conditions Precisely control and monitor culture parameters such as temperature, pH, and aeration in all batches.
Genetic Instability of the Strain Periodically re-isolate single-spore cultures to maintain a genetically homogenous population.

Data Presentation

Table 1: Impact of Gene Modification on this compound and Rubrofusarin Production

Genotype Phenotype This compound Production Rubrofusarin Accumulation Reference
Wild TypeRed pigmentationNormalLow[7][12]
ΔPKS12AlbinoAbsentAbsent[8]
ΔaurR1White/YellowAbsentAbsent[3][9]
OE::aurR1Deep RedIncreased (>3-fold)-[7][10][12][13]
Δgip1Yellow/BrownAbsentHigh[5]
ΔaurFYellow/BrownAbsentHigh[5]
ΔaurOYellow/BrownAbsentHigh[5]
ΔaurSYellow/BrownAbsentHigh[1][5]
ΔaurJ-AbsentAccumulates nor-rubrofusarin[9]
ΔaurT-PresentIncreased rubrofusarin-to-aurofusarin ratio[1]

Table 2: Quantitative this compound Production Data

Strain Culture Condition This compound Yield Reference
Wild TypeLiquid Cz medium, 3 days8.9 - 13.7 mg/L[12]
OE::aurR1Liquid Cz medium, 3 days36.3 - 39.7 mg/L[12]
OE::aurR1Optimized conditionsup to 270 mg/L[7][10][13]
F. culmorumStationary phase (168h)27,350 ppm[11]

Experimental Protocols

1. Gene Replacement via Agrobacterium tumefaciens-mediated Transformation (ATMT)

This protocol is a general outline for creating gene deletion mutants in Fusarium graminearum.

  • Vector Construction:

    • Amplify the 5' and 3' flanking regions of the target gene using PCR.

    • Clone the flanking regions into a binary vector containing a selectable marker (e.g., hygromycin B resistance gene, hygB). The flanking regions should surround the resistance cassette.

  • Agrobacterium Transformation:

    • Introduce the constructed binary vector into a competent Agrobacterium tumefaciens strain (e.g., AGL1) by electroporation or heat shock.

  • Fungal Transformation:

    • Prepare a fresh culture of F. graminearum conidia.

    • Co-cultivate the fungal conidia with the transformed A. tumefaciens on an induction medium (e.g., IM agar) for 2-3 days.

    • Transfer the co-cultivation plate to a selection medium containing an appropriate antibiotic (e.g., hygromycin B) to select for transformants and an antibiotic to kill the Agrobacterium (e.g., cefotaxime).

  • Screening and Verification:

    • Isolate individual transformants.

    • Verify the gene replacement event by PCR using primers that bind outside the flanking regions and within the resistance cassette.

    • Confirm the single insertion of the T-DNA by Southern blot analysis.[1]

2. HPLC-DAD Analysis of this compound and Intermediates

This protocol provides a method for the quantification of this compound and rubrofusarin.

  • Sample Preparation:

    • Grow fungal cultures on a suitable medium (e.g., Defined Fusarium Medium).[9]

    • Extract metabolites from the mycelium and/or culture medium using an organic solvent like methanol or ethyl acetate.[1]

    • Filter and concentrate the extract.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., GROM-SIL 120 ODS-5ST).[1]

    • Mobile Phase: A gradient of methanol with 0.1% phosphoric acid in water is commonly used.[1]

    • Flow Rate: Approximately 1 ml/min.[1]

    • Detection: Use a Diode Array Detector (DAD) to monitor the absorbance at specific wavelengths for this compound and rubrofusarin.

  • Quantification:

    • Use authentic standards of this compound and rubrofusarin to create a calibration curve for quantification.

    • Normalize the metabolite concentrations to the fungal biomass, which can be estimated by ergosterol content measurement.[1]

Visualizations

Aurofusarin_Biosynthesis_Pathway cluster_intra Intracellular cluster_extra Extracellular acetyl_coa Acetyl-CoA + Malonyl-CoA pks12_product YWA1 acetyl_coa->pks12_product PKS12 nor_rubrofusarin Nor-rubrofusarin pks12_product->nor_rubrofusarin AurZ rubrofusarin Rubrofusarin nor_rubrofusarin->rubrofusarin AurJ aurt AurT (Pump) rubrofusarin->aurt This compound This compound extracellular Extracellular Space extracellular->this compound Dimerization Complex intracellular Intracellular Space pks12 PKS12 aurz AurZ aurj AurJ aurt->extracellular Transport dimerization_complex GIP1, AurF, AurO, AurS

Caption: Simplified workflow of the this compound biosynthetic pathway.

Troubleshooting_Low_Yield start Low this compound Yield q1 Are culture conditions (medium, pH, temp) optimal? start->q1 sol1 Optimize culture conditions. Consider stress induction. q1->sol1 No q2 Is the expression of biosynthetic genes sufficient? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Overexpress the positive regulator AurR1. q2->sol2 No q3 Is precursor supply (acetyl-CoA, malonyl-CoA) adequate? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Supplement medium with precursors. q3->sol3 No end Potential feedback inhibition. Consider in-situ product removal. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Decision tree for troubleshooting low this compound yield.

References

effect of nutrient media composition on aurofusarin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aurofusarin synthesis in Fusarium graminearum.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of nutrient media composition on this compound synthesis?

A1: The composition of the nutrient media, particularly the sources of carbon and nitrogen, pH, and temperature, significantly influences the biosynthesis of this compound.[1] The production of this compound is often triggered by sub-optimal conditions, such as nutrient deficiency (nitrogen or phosphorus), oxidative stress, or inhibition of respiration.[1][2]

Q2: Which carbon sources are optimal for this compound production?

A2: While various carbon sources can be utilized by Fusarium graminearum, some studies suggest that complex carbohydrates may enhance the production of secondary metabolites like this compound. For instance, xylan has been shown to yield significantly more this compound compared to cellulose.

Q3: How does the nitrogen source in the media affect this compound synthesis?

A3: The nitrogen source is a critical factor. It has been noted that a deficiency in nitrogen can induce this compound production.[1] Furthermore, altering the nitrogen source and pH can even redirect the biosynthetic pathway to produce other compounds like citreoisocoumarin.[3] While specific quantitative comparisons between different nitrogen sources are not extensively documented in single studies, it is understood that organic nitrogen sources like peptone, yeast extract, and malt extract can support higher pigmentation in Fusarium species.

Q4: What is the optimal pH and temperature for this compound production?

A4: The ambient pH is a crucial regulator of this compound production.[2] Production is favored under acidic or alkaline conditions, while a neutral pH tends to be cytostatic for many naphthoquinones.[2] A pH of less than or equal to 4 may prevent this compound production.[1][2] Higher pigment production by F. graminearum has been observed at a pH of 8. For temperature, the optimal range for F. graminearum growth and pathogenicity is generally between 20-25°C. However, this compound production can also occur at higher temperatures.[2] One study noted that the highest production of a related secondary metabolite in F. graminearum occurred at 30°C.[4]

Q5: What is the biosynthetic pathway of this compound?

A5: this compound is a polyketide synthesized through a multi-step enzymatic pathway. The core of this pathway is the polyketide synthase PKS12. The intermediate, rubrofusarin, is dimerized to form this compound in a reaction catalyzed by a laccase.[5] The genes involved in this pathway are often found in a gene cluster.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no this compound production Suboptimal Media Composition: Incorrect carbon or nitrogen source, or suboptimal pH.Review and optimize your media composition. Refer to the quantitative data tables below. Ensure the pH is not neutral; aim for slightly acidic or alkaline conditions. Consider using complex carbon sources like xylan.
Inappropriate Temperature: The cultivation temperature is outside the optimal range.Cultivate F. graminearum between 25-30°C for optimal secondary metabolite production.[4]
Genetic Issues: The strain may have mutations in the this compound biosynthetic gene cluster (e.g., PKS12, aurR1).Verify the genetic integrity of your Fusarium strain. Deletion of the transcription factor aurR1 or the polyketide synthase PKS12 results in the complete absence of this compound production.[5]
Culture produces a yellow pigment instead of the characteristic red-orange of this compound. Accumulation of Rubrofusarin: The dimerization step to form this compound from its precursor, rubrofusarin, may be inhibited.This can be caused by mutations in genes like gip1 (laccase) or altered expression of the transcription factor aurR2. A higher ratio of rubrofusarin to this compound is observed when aurR2 is deleted.[5] Confirm the genetic makeup of your strain.
pH of the medium: The color of this compound is pH-dependent, appearing yellow in acidic conditions and reddish in alkaline conditions.[2]Measure the pH of your culture medium. The observed color may be a true reflection of the pH.
Inconsistent this compound yield between batches. Variability in Media Preparation: Minor inconsistencies in media components, pH adjustment, or sterilization can lead to variable results.Standardize your media preparation protocol. Use high-quality reagents and calibrate your pH meter regularly.
Inoculum Variability: Differences in the age or concentration of the inoculum can affect the kinetics of growth and secondary metabolite production.Use a standardized inoculum preparation method, ensuring a consistent spore concentration and age for each experiment.

Quantitative Data on Media Composition

Table 1: Effect of Carbon Source on this compound Production

Carbon SourceRelative this compound Production
XylanHigh
GlucoseModerate
StarchModerate
CelluloseLow

Note: This table is a qualitative summary based on findings that F. graminearum produces significantly more this compound with xylan than with cellulose.

Table 2: General Effect of pH and Temperature on Pigment Production

ParameterConditionEffect on Pigment Production
pH≤ 4May prevent production[1][2]
NeutralInhibitory[2]
8High production
Temperature25-30°COptimal for secondary metabolite production[4]

Experimental Protocols

Protocol 1: Cultivation of Fusarium graminearum for this compound Production
  • Media Preparation: Prepare a suitable liquid medium such as Czapek Dox Broth or Malt Extract Broth (MEB). For enhanced production, consider using a medium with a complex carbon source like xylan and an organic nitrogen source. Adjust the pH to be slightly acidic (e.g., 5.5-6.5) or alkaline (e.g., 7.5-8.0).

  • Inoculation: Inoculate the sterile medium with a fresh spore suspension or mycelial plugs of Fusarium graminearum.

  • Incubation: Incubate the culture at 25-30°C with shaking (e.g., 150 rpm) for 7-14 days. The mycelium will gradually change color from white to yellow and then to a deep red as this compound accumulates.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration.

Protocol 2: Extraction of this compound
  • Drying: Lyophilize (freeze-dry) the harvested mycelium to remove all water.

  • Solvent Extraction: Extract the dried mycelium with a suitable organic solvent. A mixture of benzene and acetone (4:1) has been traditionally used.[1] Alternatively, methanol or ethyl acetate can be employed. Perform the extraction at room temperature with agitation for several hours.

  • Concentration: After extraction, filter the mixture to remove the mycelial debris. Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract containing this compound.

Protocol 3: Quantification of this compound by HPLC-DAD
  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.

  • HPLC-DAD System:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Detection: Set the Diode Array Detector (DAD) to monitor at the wavelengths where this compound absorbs, typically around 254 nm and 420 nm.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90% to 10% B (linear gradient)

    • 30-35 min: 10% B (isocratic) (Note: 'A' is the aqueous solvent and 'B' is the organic solvent. The gradient should be optimized for your specific column and system.)

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. The concentration of this compound in the sample can be determined by comparing the peak area from the sample chromatogram to the standard curve.

Visualizations

Aurofusarin_Biosynthesis_Pathway AcetylCoA Acetyl-CoA PKS12 PKS12 AcetylCoA->PKS12 MalonylCoA Malonyl-CoA MalonylCoA->PKS12 YWA1 YWA1 PKS12->YWA1 AurZ AurZ (Dehydratase) YWA1->AurZ Nor_rubrofusarin Nor-rubrofusarin AurZ->Nor_rubrofusarin AurJ AurJ (O-methyltransferase) Nor_rubrofusarin->AurJ Rubrofusarin Rubrofusarin AurJ->Rubrofusarin Gip1_AurF_AurO Gip1 (Laccase) AurF, AurO Rubrofusarin->Gip1_AurF_AurO Oxidized_Rubrofusarin Oxidized Rubrofusarin Oxidized_Rubrofusarin->Gip1_AurF_AurO Gip1_AurF_AurO->Oxidized_Rubrofusarin This compound This compound Gip1_AurF_AurO->this compound

Caption: this compound biosynthetic pathway.

Experimental_Workflow Start Start Cultivation 1. Cultivation of F. graminearum Start->Cultivation Extraction 2. Extraction of This compound Cultivation->Extraction Quantification 3. HPLC-DAD Quantification Extraction->Quantification Analysis Data Analysis Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Problem Low/No this compound CheckMedia Check Media Composition (Carbon, Nitrogen, pH) Problem->CheckMedia CheckTemp Check Temperature Problem->CheckTemp CheckStrain Check Strain Genetics Problem->CheckStrain OptimizeMedia Optimize Media CheckMedia->OptimizeMedia OptimizeTemp Set Temp to 25-30°C CheckTemp->OptimizeTemp VerifyStrain Verify Strain Integrity CheckStrain->VerifyStrain

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Enhancing Aurofusarin Production via AurR1 Overexpression

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing aurofusarin production in Fusarium graminearum through the overexpression of the transcription factor AurR1. This guide provides troubleshooting information, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist you in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My aurR1 overexpression mutant is not showing any increase in pigmentation compared to the wild type. What could be the issue?

A1: Several factors could be contributing to this issue:

  • Incorrect integration of the overexpression cassette: Verify the correct ectopic integration of the aurR1 gene, for instance, near the β-tubulin locus, using sequencing or PCR analysis.[1]

  • Promoter issues: Ensure the constitutive promoter you are using (e.g., TEF promoter) is functional in Fusarium graminearum.[1]

  • Culture conditions: this compound production is sensitive to culture conditions. Ensure you are using an appropriate medium, such as Czapek-Dox (Cz) medium, and optimal growth conditions (e.g., temperature, pH). The color of this compound is also pH-dependent, appearing golden yellow in acidic conditions and red/purple in alkaline conditions.[2][3]

  • Confirmation of AurR1 expression: Perform RT-qPCR or proteomic analysis to confirm that AurR1 is indeed being overexpressed at the transcriptional and translational levels.

Q2: I am observing an accumulation of a reddish pigment instead of the characteristic golden-yellow this compound in my aurR1 overexpression strain. Why is this happening?

A2: The reddish pigment is likely rubrofusarin, the immediate precursor to this compound.[4][5][6] An accumulation of rubrofusarin suggests a bottleneck in the final dimerization step of the biosynthetic pathway. This could be due to:

  • Disruption of the extracellular enzyme complex: The conversion of rubrofusarin to this compound is catalyzed by an extracellular enzyme complex that includes Gip1, AurF, AurO, and AurS.[7][8] Ensure that the expression and function of these enzymes are not compromised in your mutant.

  • Issues with the rubrofusarin pump (AurT): The AurT protein is responsible for transporting rubrofusarin across the plasma membrane.[1][8] A disruption in AurT function can lead to an increased ratio of rubrofusarin to this compound.[8]

Q3: What is the expected yield of this compound in an aurR1 overexpression mutant?

A3: Overexpression of AurR1 has been shown to increase this compound production by more than threefold compared to the wild type.[1][9][10][11] In published studies, yields have reached up to 270 mg/L in liquid culture.[1][9][10][11]

Q4: Can the overexpression of AurR1 lead to the production of other compounds besides this compound?

A4: Yes. In addition to increased this compound production, the overexpression of AurR1 has been observed to result in the production of several previously undescribed putative naphthoquinone/anthraquinone analogue compounds.[1][9][10][11]

Quantitative Data Summary

Table 1: this compound Production in Wild Type vs. aurR1 Overexpression Mutant
StrainThis compound Production (mg/L)Fold Increase
Wild Type (wt)~80-90-
OE::aurR1270>3
Data sourced from Westphal et al., 2018.[1][9]
Table 2: Relative Protein Abundance of this compound Biosynthesis Enzymes in aurR1 Overexpression Mutant Compared to Wild Type
ProteinGenePredicted FunctionFold Increase in OE::aurR1
PKS12FG02324Polyketide synthase10.8
AurJFG02326O-methyltransferase8.4
AurZFG02325Dehydratase4.6
AurOFG02321Oxidoreductase4.5
AurTFG02322Rubrofusarin pump1.6
Data represents the ratio of label-free quantification (LFQ) values (Mutant/Wt) and is sourced from Westphal et al., 2018.[1]

Experimental Protocols

Methodology for Overexpression of aurR1 in Fusarium graminearum

This protocol is a summarized methodology based on published research.[1][4][5][6]

  • Vector Construction:

    • Amplify the open reading frame (ORF) of aurR1 from F. graminearum genomic DNA.

    • Clone the aurR1 ORF into an expression vector under the control of a strong constitutive promoter (e.g., the TEF promoter).

    • The vector should also contain a selectable marker, such as the hygromycin B resistance gene (hygB).

  • Agrobacterium tumefaciens-mediated Transformation:

    • Introduce the expression vector into Agrobacterium tumefaciens.

    • Co-cultivate the transformed A. tumefaciens with F. graminearum protoplasts or conidia.

    • Select for transformants on a medium containing the appropriate antibiotic (e.g., hygromycin B).

  • Screening and Verification of Mutants:

    • Isolate individual transformants and cultivate them on a suitable agar medium (e.g., Cz agar) to observe pigmentation.

    • Confirm the ectopic integration of the aurR1 overexpression cassette into the fungal genome via PCR and DNA sequencing.

    • Analyze the expression level of aurR1 in the mutants using RT-qPCR to confirm overexpression.

  • Cultivation for this compound Production:

    • Inoculate the confirmed OE::aurR1 mutants and the wild-type strain into a liquid medium (e.g., liquid Cz medium).

    • Incubate the cultures for a defined period (e.g., 3-6 days) under appropriate conditions (e.g., 25°C, shaking).

  • Extraction and Quantification of this compound:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the pigments from the liquid medium using a suitable solvent (e.g., ethyl acetate).

    • Analyze and quantify the this compound content using techniques such as ¹H-NMR or HPLC.

Visualizations

Aurofusarin_Signaling_Pathway cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis cluster_transport Transport AurR1 AurR1 (Transcription Factor) PKS12_cluster PKS12 Gene Cluster (aurO, PKS12, aurZ, aurJ, etc.) AurR1->PKS12_cluster Positive Regulation YWA1 YWA1 PKS12_cluster->YWA1 PKS12 Rubrofusarin Rubrofusarin YWA1->Rubrofusarin AurZ, AurJ This compound This compound Rubrofusarin->this compound Gip1, AurF, AurO, AurS (Dimerization) Rubrofusarin_intra Intracellular Rubrofusarin AurT AurT (Pump) Rubrofusarin_intra->AurT Rubrofusarin_extra Extracellular Rubrofusarin Rubrofusarin_extra->this compound AurT->Rubrofusarin_extra Experimental_Workflow start Start construct 1. Construct OE::aurR1 Vector (TEF promoter, hygB marker) start->construct transform 2. Agrobacterium-mediated Transformation of F. graminearum construct->transform select 3. Select Transformants (Hygromycin B) transform->select verify 4. Verify Mutants (PCR, Sequencing, RT-qPCR) select->verify culture 5. Liquid Culture (OE::aurR1 vs. Wild Type) verify->culture extract 6. Pigment Extraction (from culture medium) culture->extract quantify 7. Quantification (¹H-NMR or HPLC) extract->quantify end End quantify->end

References

Technical Support Center: Minimizing Interfering Pigments in Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the production of interfering pigments during their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common types of interfering pigments in cell culture?

A1: Interfering pigments can originate from the cells themselves or from chemical reactions in the culture medium. Common types include:

  • Melanins (e.g., Pyomelanin): Brown to black pigments produced by some bacteria and fungi, and also in mammalian cells, often in response to stress.[1][2][3] Pyomelanin is derived from the tyrosine catabolism pathway.[1][2]

  • Carotenoids: Yellow, orange, or red pigments produced by various yeasts, fungi, and microalgae.[4][5][6]

  • Melanoidins: Brown pigments formed from the Maillard reaction between amino acids and reducing sugars in the culture medium, especially during heat sterilization or prolonged incubation.[7][8][9]

  • Tryptophan degradation products: Colored compounds can arise from the degradation of tryptophan in the cell culture media, contributing to a browning effect.[8]

Q2: Why is my cell culture medium turning brown?

A2: The browning of cell culture medium can be attributed to several factors:

  • Maillard Reaction: A chemical reaction between amino acids and reducing sugars in your medium, forming brown pigments called melanoidins. This can be accelerated by high temperatures (e.g., during autoclaving) and prolonged storage.[7][8][9]

  • Tryptophan Degradation: The amino acid tryptophan is a critical factor in media browning. Its degradation, often through oxidation, can produce colored compounds.[8]

  • Cellular Secretions: Some cell types, particularly microbial cultures, can secrete pigments like pyomelanin in response to culture conditions.[1][2][3]

  • Phenol Red: This pH indicator, commonly found in cell culture media, can change color due to shifts in pH, which might be misinterpreted as pigment production.

Q3: How can I prevent the browning of my culture medium?

A3: To prevent media browning, consider the following strategies:

  • Optimize Sterilization: Use filter sterilization instead of autoclaving for heat-sensitive media components to minimize the Maillard reaction.

  • Control Storage Conditions: Store media at recommended temperatures (often 4°C) and protect it from light to reduce the degradation of sensitive components like tryptophan.[8]

  • Use Antioxidants: The addition of a cell-culture-compatible antioxidant, such as a-ketoglutaric acid, has been shown to inhibit the browning of media formulations by stabilizing components against degradation.[8]

  • Manage Culture pH: Proper pH control can help maintain the stability of media components and the desired color of pH indicators like phenol red.

Troubleshooting Guides

Issue 1: Brown Pigment (Pyomelanin) Production in Pseudomonas aeruginosa Cultures

Symptoms: Your P. aeruginosa culture is producing a reddish-brown to black soluble pigment.

Cause: This is likely pyomelanin, produced from the tyrosine catabolism pathway.[1][2]

Solutions:

  • Chemical Inhibition:

    • NTBC Treatment: The herbicide 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC) can abolish or reduce pyomelanin production in a dose-dependent manner.[1][2] It works by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (Hpd) enzyme in the tyrosine catabolism pathway.[1]

  • Media Modification:

    • Limit Tyrosine: Since pyomelanin is derived from tyrosine, reducing the concentration of L-tyrosine in the culture medium can help limit its production.[3][10]

This protocol is adapted from methods described for inhibiting pyomelanin production in P. aeruginosa.[1][2]

  • Prepare NTBC Stock Solution: Dissolve NTBC in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Culture Preparation: Inoculate your P. aeruginosa strain into a suitable liquid broth medium.

  • NTBC Titration:

    • Set up a series of culture tubes or a multi-well plate.

    • Add varying concentrations of NTBC to each tube/well. A suggested range to test is 0 µM, 50 µM, 100 µM, 200 µM, 400 µM, and 800 µM.

    • Include a control group with no NTBC.

  • Incubation: Incubate the cultures under your standard conditions (e.g., 37°C with shaking).

  • Observation: Visually assess the reduction in brown pigment production at different NTBC concentrations after 24-48 hours.

  • Determine Optimal Concentration: Identify the lowest concentration of NTBC that effectively reduces or eliminates pyomelanin production without significantly inhibiting bacterial growth.

Issue 2: Yellow/Orange Pigment (Carotenoid) Production in Yeast Cultures

Symptoms: Your yeast culture (e.g., Rhodotorula, Saccharomyces cerevisiae) is producing unwanted yellow to red pigments.

Cause: These are likely carotenoids, which are often produced in response to specific environmental cues.[4][5][6]

Solutions:

  • Optimize Culture Conditions:

    • Temperature: Maintain a consistent and optimal temperature for growth, as deviations can trigger carotenoid production. For many Rhodotorula species, the optimal temperature for biomass growth might differ from that of pigment production. For instance, while some studies show maximal carotenoid production around 28-30°C, higher temperatures can lead to denaturation of enzymes involved in cell growth.[4][5]

    • pH: Control the pH of the culture medium. For Rhodotorula glutinis, a pH of 6.6 has been shown to be optimal for carotenoid production, so shifting away from this may reduce pigment formation.[5]

    • Light: Keep cultures in the dark, as light can stimulate carotenoid synthesis in some yeast species.[4]

  • Media Composition:

    • Carbon/Nitrogen (C/N) Ratio: A lower C/N ratio (e.g., 20:1) can favor carotenoid production in some yeasts.[4] To minimize pigment, you might experiment with a higher C/N ratio, which could divert metabolic flux towards fatty acid biosynthesis instead.[4]

    • Nitrogen Source: The type of nitrogen source can influence pigment production. For example, yeast extract and peptone have been shown to be better nitrogen sources for carotenoid production compared to ammonium sulphate.[4] Experimenting with different nitrogen sources may help reduce pigmentation.

ParameterConditionGrowth (Dry Biomass g/L)Volumetric Carotenoid (mg/L)Cellular Carotenoid (µg/g)Reference
Temperature 25 °C---[5]
30 °C13.956.54-[5]
>30 °CDecreasedDecreased-[5]
pH 4.0-Increased with pH-[5]
6.6-Maximum-[5]
>6.6DecreasedDecreased-[5]
Issue 3: Pigment Production in Microalgal Cultures

Symptoms: Your microalgal culture is producing pigments other than the desired ones, or the overall pigment concentration is interfering with downstream applications.

Cause: Pigment production in microalgae is highly sensitive to environmental conditions and can be manipulated.[11][12][13]

Solutions:

  • Two-Stage Cultivation: Employ a two-stage cultivation strategy. The first stage focuses on maximizing biomass in heterotrophic conditions (which often results in low pigment content), and the second stage involves a shorter period of controlled stress (e.g., light exposure) to induce the desired pigment profile if needed, or skipping this stage to maintain low pigmentation.[12][13]

  • Control Light Exposure: Manipulate light intensity and quality. For example, some pigments are produced under high light stress, so reducing light intensity can minimize their production.[11]

  • Nutrient Management: Avoid nutrient stress conditions (e.g., nitrogen limitation) if you want to prevent the accumulation of secondary carotenoids.[11]

  • Optimize pH and Salinity: Maintain optimal pH and salinity for growth rather than for pigment induction. For instance, for many green microalgae, a pH of 7.0-8.0 is optimal for carotenoid production.[13] Operating outside this range may reduce pigment synthesis.

Signaling and Metabolic Pathways

Pyomelanin Synthesis Pathway and Inhibition by NTBC

This diagram illustrates the tyrosine catabolism pathway leading to the production of pyomelanin and the point of inhibition by NTBC.

Pyomelanin_Pathway cluster_pathway Tyrosine Catabolism cluster_inhibition Inhibition L_Tyrosine L-Tyrosine HPP 4-hydroxyphenylpyruvate L_Tyrosine->HPP TAT HGA Homogentisate HPP->HGA Hpd Pyomelanin Pyomelanin HGA->Pyomelanin Auto-oxidation NTBC NTBC NTBC->HPP Inhibits Hpd

Caption: Tyrosine to Pyomelanin pathway with NTBC inhibition.

Experimental Workflow: Troubleshooting Pigment Production

This workflow provides a logical approach to identifying and resolving issues with interfering pigments in your culture.

Troubleshooting_Workflow Start Problem: Interfering Pigment in Culture Identify_Pigment 1. Identify the Pigment (e.g., color, solubility, cell type) Start->Identify_Pigment Check_Media 2. Check Culture Medium (browning, precipitation) Identify_Pigment->Check_Media Check_Conditions 3. Review Culture Conditions (pH, temp, light, aeration) Check_Media->Check_Conditions Is_Media_Brown Is medium browning an issue? Check_Conditions->Is_Media_Brown Is_Cellular_Pigment Is it a cellular pigment? Is_Media_Brown->Is_Cellular_Pigment No Optimize_Sterilization Optimize Sterilization (e.g., filter sterilize) Is_Media_Brown->Optimize_Sterilization Yes Modify_Media Modify Media Composition (e.g., C/N ratio, precursors) Is_Cellular_Pigment->Modify_Media Yes End Resolution: Minimized Pigment Production Is_Cellular_Pigment->End No Control_Storage Control Media Storage (temperature, light) Optimize_Sterilization->Control_Storage Optimize_Conditions Optimize Culture Conditions (e.g., temp, pH, light) Modify_Media->Optimize_Conditions Use_Inhibitor Use Specific Inhibitor (e.g., NTBC for pyomelanin) Optimize_Conditions->Use_Inhibitor Use_Inhibitor->End

Caption: A logical workflow for troubleshooting pigment issues.

References

Technical Support Center: Aurofusarin Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aurofusarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this fungal polyketide.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color. What is happening?

A1: this compound is known to be pH-sensitive. Its color can range from golden yellow in acidic solutions to red or purple in alkaline conditions. This color change is a natural property of the molecule and indicates a shift in its chemical structure in response to pH. When preparing solutions or buffers, it is crucial to control and monitor the pH to ensure color consistency, which reflects the stability of the compound.

Q2: I am observing a loss of this compound concentration in my aqueous samples over time. What could be the cause?

A2: this compound is susceptible to degradation in aqueous solutions. It is recommended to use water-free solvents for dissolving and storing this compound to protect it from degradation. If you must use aqueous buffers for your experiments, prepare fresh solutions and use them immediately. For storage, consider lyophilizing the compound or storing it as a solid at low temperatures.

Q3: Can this compound degrade into its monomer, rubrofusarin?

A3: Yes, the breakdown of this compound into its constituent monomer, rubrofusarin, is a potential degradation pathway. This can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC), where a corresponding increase in the rubrofusarin peak would be observed alongside a decrease in the this compound peak.

Q4: What are the optimal storage conditions for long-term stability of this compound?

A4: For long-term storage, this compound should be kept as a solid in a tightly sealed container, protected from light, at -20°C or below. For solutions, it is best to prepare aliquots in a suitable anhydrous solvent (e.g., DMSO) and store them at -20°C or -80°C to minimize freeze-thaw cycles. Long-term storage of fungal isolates for consistent production can be achieved through cryopreservation in liquid nitrogen or at -70°C.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Experimental Assays
Symptom Possible Cause Troubleshooting Steps
Unexpectedly low activity or concentration of this compound.Oxidative degradation: this compound, as a naphthoquinone, can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS).1. De-gas buffers: Before use, sparge aqueous buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Add antioxidants: Consider adding antioxidants such as ascorbic acid or tocopherols to your experimental system to quench free radicals. However, test for potential interference with your assay. 3. Work in low-light conditions: Minimize exposure to direct light to reduce the potential for photo-oxidative degradation.
Inconsistent results between experimental replicates.pH instability: Fluctuations in the pH of your assay buffer can affect the stability and chemical form of this compound.1. Verify buffer capacity: Ensure your buffer system has sufficient capacity to maintain a stable pH throughout the experiment. 2. Measure pH at the end of the experiment: Check for any significant pH shifts that may have occurred.
Appearance of unknown peaks in HPLC chromatograms.Formation of degradation products: Exposure to harsh conditions (e.g., high temperature, extreme pH, strong light) can lead to the formation of various degradation products.1. Conduct forced degradation studies: Systematically expose this compound to stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. 2. Use LC-MS/MS for identification: Employ liquid chromatography-tandem mass spectrometry to elucidate the structures of the unknown peaks.
Issue 2: Poor Extraction Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low recovery of this compound from fungal cultures.Incomplete cell lysis: The extraction solvent may not be efficiently penetrating the fungal mycelia to release the pigment.1. Lyophilize and grind the mycelium: Freeze-drying the fungal biomass and grinding it into a fine powder can improve extraction efficiency. 2. Use a suitable solvent system: A mixture of methanol, dichloromethane, and ethyl acetate has been used for efficient extraction.
This compound remains in the aqueous phase during liquid-liquid extraction.Incorrect pH: The pH of the aqueous phase can affect the solubility of this compound.1. Acidify the aqueous phase: Lowering the pH of the aqueous phase can help to protonate any ionized forms of this compound, making it less polar and more soluble in the organic solvent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for inducing and analyzing the degradation of this compound under various stress conditions. The extent of degradation should ideally be between 5-20%.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1 hour.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound in a suitable solvent under reflux.

    • Photodegradation: Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., around 268 nm and 381 nm).

  • Analysis: Inject the samples from the forced degradation study to assess the separation of this compound from its degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Data Presentation

Table 1: Factors Affecting this compound Stability

Factor Effect on this compound Prevention/Mitigation Strategies
pH Color change (yellow in acid, red/purple in alkali). Potential for hydrolysis at extreme pH.Maintain a consistent and appropriate pH for the experimental setup. Use buffered solutions.
Light Potential for photodegradation, especially in the presence of photosensitizers.Store in amber vials or protect from light with aluminum foil. Work in a dimly lit environment.
Temperature Increased temperature can accelerate degradation reactions.Store at low temperatures (-20°C or below). Avoid prolonged exposure to high temperatures during experiments.
Oxidizing Agents Susceptible to oxidative degradation due to its naphthoquinone structure.Use de-gassed solvents. Consider the addition of antioxidants where appropriate.
Aqueous Solvents Can lead to hydrolysis and other degradation pathways.Use anhydrous solvents for storage and whenever possible in experiments. Prepare fresh aqueous solutions.

Visualizations

Degradation_Pathways cluster_stress Stress Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Various Pathways Rubrofusarin Rubrofusarin This compound->Rubrofusarin Hydrolysis/Cleavage pH pH extremes pH->this compound Light Light Light->this compound Temperature Temperature Temperature->this compound Oxidation Oxidation Oxidation->this compound

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome A This compound Stock Solution B Stress Conditions (pH, Light, Temp, Oxidation) A->B C HPLC Analysis B->C D LC-MS/MS for Identification C->D E Identify Degradation Products D->E F Develop Stability-Indicating Method E->F

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Aurofusarin Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of aurofusarin using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a dimeric naphthoquinone mycotoxin produced by various Fusarium species, which are common pathogens of cereal crops.[1][2] Its quantification is crucial due to its potential toxicological effects when ingested through contaminated food and feed.[1] Furthermore, as a pigment, its production is often studied in the context of fungal secondary metabolism and genetic engineering.[1][3]

Q2: What are the typical chromatographic conditions for this compound analysis by HPLC?

Reverse-phase HPLC is the most common method for this compound analysis. C18 or phenyl-based columns are frequently used.[1][4] Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape.[4][5] Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer (MS).[1][5][6]

Q3: What are the characteristic UV absorption maxima for this compound?

The UV spectrum of this compound typically shows two peak maxima at approximately 244 nm and 268 nm, and a broader peak at around 381 nm.[1] A UV(244)/UV(268) absorption ratio of about 1.5 can be characteristic of this compound.[1]

Q4: What is the expected mass-to-charge ratio (m/z) for this compound in mass spectrometry?

In positive ion mode electrospray ionization (ESI+), this compound is typically detected as the protonated molecule [M+H]⁺ at an m/z of approximately 571.09.[1]

Q5: How should I prepare a sample of fungal culture for this compound analysis?

A common method involves solvent extraction from the fungal mycelium or the culture medium.[1][5] A mixture of methanol, dichloromethane, and ethyl acetate has been used for extraction.[5] For simpler sample preparation from a liquid culture, a small volume of the medium can be centrifuged to remove solids, and the supernatant can be diluted with methanol before injection.[1] It is crucial to ensure the final sample is free of particulate matter by filtering or centrifugation.[4]

Experimental Protocols

Below are summarized experimental conditions for this compound extraction and HPLC analysis based on published literature.

Table 1: this compound Extraction Protocols
ParameterMethod 1: From Liquid Culture MediumMethod 2: From Fungal Mycelium on Agar
Source Liquid Czapek dox mediumDefined Fusarium medium on agar plates
Procedure 1. Transfer 1 mL of medium to a microcentrifuge tube. 2. Centrifuge at 12,000 rpm for 2 minutes to remove impurities. 3. Transfer 10 µL of the supernatant to an HPLC vial. 4. Dilute with 990 µL of methanol.1. Extract metabolites with a methanol:dichloromethane:ethyl acetate (1:2:3 v/v/v) mixture. 2. Add 1% formic acid. 3. Prepare for HPLC analysis.
Reference [1][5]
Table 2: HPLC-DAD/MS Method Parameters for this compound Quantification
ParameterMethod AMethod BMethod C
Column Ascentis Xpress C6-phenyl (150 x 4.6 mm, 2.7 µm)Zorbax Eclipse XDB-C18 (75 x 4.6 mm, 3.5 µm)Xterra C18 MS (100 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acidWater:methanol:trifluoroacetic acid (90:10:0.1)Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% formic acidMethanol:water:trifluoroacetic acid (90:10:0.1)Acetonitrile with 0.1% TFA
Gradient Linear gradient0-2 min: 20% B, 2-12 min: 20-80% B, 12-13 min: 80-20% B, 13-15 min: 20% BNot specified
Flow Rate Not specified0.5 mL/minNot specified
Column Temperature 40 °C40 °CNot specified
Detection DAD and HRMSDADDAD
Reference [1][5][4]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound by HPLC.

Workflow for this compound Quantification by HPLC

This compound Quantification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: Fungal Culture extraction Solvent Extraction start->extraction centrifugation Centrifugation / Filtration extraction->centrifugation dilution Dilution centrifugation->dilution injection Sample Injection dilution->injection separation Chromatographic Separation injection->separation detection DAD/MS Detection separation->detection peak_id Peak Identification (Retention Time, UV, MS) detection->peak_id quantification Quantification (Calibration Curve) peak_id->quantification end End: Report Results quantification->end

Caption: General experimental workflow for this compound quantification.

Issue 1: No Peak or Very Small Peak for this compound

  • Question: I've injected my sample, but I don't see the this compound peak, or it's much smaller than expected. What could be the problem?

  • Answer: This issue can stem from several sources, from sample preparation to instrument settings.

    • Improper Extraction or Degradation: this compound might not have been efficiently extracted from the matrix, or it may have degraded. The color of this compound is pH-dependent, ranging from golden yellow in acidic solutions to red/purple in alkaline conditions, which may also be an indicator of its stability.[2]

      • Solution: Review your extraction protocol. Ensure the solvents are appropriate and fresh. Protect samples from light and extreme temperatures if stability is a concern.

    • Incorrect Detector Wavelength: If you are using a DAD, ensure you are monitoring the correct wavelengths.

      • Solution: Monitor the characteristic absorption maxima of this compound (around 244 nm, 268 nm, and 381 nm).[1]

    • MS Detector Issues: For MS detection, ensure the ionization source is optimized for this compound.

      • Solution: Check the MS parameters, including the capillary voltage, gas flow, and temperature. Ensure you are looking for the correct m/z for the [M+H]⁺ ion (approx. 571.09).[1]

    • Injection Problem: The autosampler may not be drawing and injecting the sample correctly.

      • Solution: Check the sample vial for sufficient volume. Purge the injection port and ensure the syringe is functioning correctly.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is showing significant tailing (asymmetrical with a drawn-out latter half). What is causing this and how can I fix it?

  • Answer: Peak tailing is a common problem and can compromise accurate integration and quantification.

    • Secondary Interactions with Stationary Phase: this compound, being a polarizable molecule, may have secondary interactions with active sites (e.g., free silanols) on the silica-based stationary phase.

      • Solution:

        • Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or TFA) to the mobile phase can suppress the ionization of free silanols on the column, reducing these interactions.[4][5] Operating at a low pH (around 3) is often beneficial for peak shape of many compounds on silica-based columns.[7][8]

        • Use a Different Column: A highly end-capped column or a column with a different stationary phase (like a phenyl column) might provide better peak symmetry.[1]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute your sample and reinject.

    • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.

Issue 3: Retention Time Shifting

  • Question: The retention time for my this compound peak is not consistent between injections or batches. Why is this happening?

  • Answer: Drifting retention times can make peak identification difficult and indicate a problem with the stability of the chromatographic system.

    • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of the more volatile component can change the solvent strength over time.

      • Solution: Prepare fresh mobile phase daily. Ensure the solvent bottles are capped to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are working correctly.

    • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times if a column oven is not used.

      • Solution: Use a column oven to maintain a constant and stable temperature (e.g., 40°C as used in some this compound methods).[1][5]

    • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase composition before each injection. This may require a longer post-run equilibration step.

    • Pump Issues: Leaks or failing pump seals can lead to an inconsistent flow rate.

      • Solution: Check for any leaks in the system. Monitor the pump pressure for fluctuations.

Issue 4: Poor Resolution or Co-eluting Peaks

  • Question: I am seeing other peaks that are very close to or overlapping with my this compound peak. How can I improve the separation?

  • Answer: Co-elution can lead to inaccurate quantification. Improving resolution is key.

    • Suboptimal Mobile Phase: The current mobile phase composition may not be strong enough or selective enough to separate this compound from other matrix components or related compounds like rubrofusarin.

      • Solution:

        • Adjust the Gradient: Make the gradient shallower (i.e., increase the run time over the same organic solvent percentage change) to improve the separation of closely eluting peaks.

        • Change the Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation.

    • Matrix Effects: Complex sample matrices can introduce many interfering compounds.

      • Solution: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before HPLC analysis.

    • Column Choice: The current column may not have sufficient efficiency for the separation.

      • Solution: Consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column to increase the number of theoretical plates and improve resolution.

Troubleshooting Logic Diagram

HPLC Troubleshooting Logic cluster_issues Identify Primary Issue cluster_solutions_no_peak Solutions for No / Small Peak cluster_solutions_shape Solutions for Poor Peak Shape cluster_solutions_rt Solutions for RT Shift cluster_solutions_resolution Solutions for Poor Resolution start Problem with this compound Peak issue_no_peak No / Small Peak? start->issue_no_peak issue_bad_shape Poor Peak Shape? start->issue_bad_shape issue_rt_shift Retention Time Shift? start->issue_rt_shift issue_resolution Poor Resolution? start->issue_resolution sol_extraction Check Extraction Protocol issue_no_peak->sol_extraction sol_detector Verify Detector Settings (UV Wavelength / MS Params) issue_no_peak->sol_detector sol_injection Check Injection System issue_no_peak->sol_injection sol_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) issue_bad_shape->sol_ph sol_overload Dilute Sample issue_bad_shape->sol_overload sol_column_health Flush / Replace Column issue_bad_shape->sol_column_health sol_mobile_phase Prepare Fresh Mobile Phase issue_rt_shift->sol_mobile_phase sol_temp Use Column Oven issue_rt_shift->sol_temp sol_equilibration Increase Equilibration Time issue_rt_shift->sol_equilibration sol_gradient Optimize Gradient issue_resolution->sol_gradient sol_cleanup Improve Sample Cleanup (SPE) issue_resolution->sol_cleanup sol_new_column Try Different Column issue_resolution->sol_new_column end Problem Resolved sol_injection->end sol_column_health->end sol_equilibration->end sol_new_column->end

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Aurofusarin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize pH and temperature for aurofusarin production in Fusarium species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound production?

A1: The optimal pH for this compound production can vary depending on the Fusarium species and specific strain. Generally, a slightly alkaline environment appears to favor production. For Fusarium graminearum, an initial pH of 8.0 has been shown to yield the highest reddish pigment production.[1] However, production has been observed in a pH range of 6 to 8.[1] It is important to note that the color of this compound is pH-dependent, appearing golden-yellow in acidic conditions and red to purple in alkaline conditions.[2] Production may be inhibited at a pH of 4.0 or lower.[3]

Q2: What is the optimal temperature for this compound production?

A2: The optimal temperature for this compound production is typically in the range of 25-30°C. One study on F. graminearum identified 30°C as the optimal temperature for reddish pigment production.[1] For the related compound fusaristatin A in the same species, the optimal temperature range was 25–30°C. It is crucial to maintain a consistent temperature, as fluctuations can impact both fungal growth and secondary metabolite synthesis.[4]

Q3: How do pH and temperature interact to affect this compound yield?

A3: Both pH and temperature are critical environmental factors that influence not only the growth of Fusarium but also the biosynthesis of secondary metabolites like this compound.[4] While specific interaction studies on this compound are limited, it is known that sub-optimal conditions, such as high or low pH and high temperatures, can trigger its production.[2] Optimal yields are typically achieved when both parameters are controlled within their optimal ranges. For example, maintaining a pH of 8.0 and a temperature of 30°C has been found to be effective for F. graminearum.[1]

Q4: Can genetic engineering be used to enhance this compound production?

A4: Yes, genetic engineering has been successfully used to significantly increase this compound yields. Overexpression of the transcription factor AurR1, which positively regulates the this compound biosynthetic gene cluster (PKS12), has been shown to increase production by more than threefold, reaching levels of up to 270 mg/L in F. graminearum.[5][6]

Data Presentation

Table 1: Effect of pH on this compound and Related Pigment Production in Fusarium Species

Fusarium SpeciespHThis compound/Pigment YieldReference
F. graminearum5.0Lower pigment production[1]
6.0Moderate pigment production[1]
7.0High pigment production[1]
8.0Highest pigment production[1]
9.0Decreased pigment production[1]
10.0Low pigment production[1]
F. incarnatum5.0Maximum pigment production

Table 2: Effect of Temperature on this compound and Related Pigment Production in Fusarium Species

Fusarium SpeciesTemperature (°C)This compound/Pigment YieldReference
F. graminearum25Moderate pigment production[1]
30Highest pigment production[1]
37Decreased pigment production[1]
F. incarnatum20Lower pigment production
30Highest biomass and pigment production
50Lower pigment production

Table 3: this compound Yield in Wild-Type vs. Genetically Modified F. graminearum

StrainCulture ConditionsThis compound Yield (mg/L)Reference
Wild-TypeLiquid Cz medium, 3 days8.9 - 13.7[5]
OE::aurR1 MutantLiquid Cz medium, 3 days36.3 - 39.7[5]
OE::aurR1 MutantCzapek dox medium, 7 daysup to 270[5][6]

Experimental Protocols

Protocol 1: Optimization of Initial Medium pH for this compound Production

This protocol outlines a method to determine the optimal initial pH of the culture medium for maximizing this compound production in a Fusarium species.

  • Prepare Culture Medium: Prepare a suitable liquid culture medium for your Fusarium strain, for example, Malt Extract Broth (MEB) or Czapek Dox (Cz) medium.

  • Aliquot and Adjust pH: Dispense the medium into several flasks. Adjust the initial pH of the medium in each flask to a different value using sterile HCl or NaOH. A suggested range to test is pH 5.0, 6.0, 7.0, 8.0, and 9.0.

  • Inoculation: Inoculate each flask with a standardized amount of Fusarium spores or mycelial suspension.

  • Incubation: Incubate the flasks under optimal and consistent conditions of temperature (e.g., 28°C), agitation (e.g., 150 rpm), and light for a defined period (e.g., 7-9 days).

  • Harvest and Biomass Determination: After incubation, separate the mycelium from the culture broth by filtration. Dry the mycelium to a constant weight to determine the biomass.

  • This compound Extraction: Extract this compound from both the mycelium and the culture broth using a suitable organic solvent (e.g., ethyl acetate).

  • Quantification: Quantify the this compound yield using a spectrophotometer (measuring absorbance at the appropriate wavelength for the pigment's color at a given pH) or by High-Performance Liquid Chromatography (HPLC).

  • Analysis: Plot the this compound yield against the initial pH to determine the optimal pH for production.

Protocol 2: Optimization of Incubation Temperature for this compound Production

This protocol describes a method to identify the optimal incubation temperature for this compound production.

  • Prepare Culture Medium: Prepare a liquid culture medium with the optimal pH determined from the previous protocol.

  • Inoculation: Inoculate a series of identical flasks containing the pH-optimized medium with a standardized amount of Fusarium inoculum.

  • Incubation at Different Temperatures: Place the flasks in incubators set to different temperatures. A suggested range to test is 20°C, 25°C, 30°C, and 35°C. Ensure all other conditions (agitation, light) are consistent.

  • Harvest and Analysis: After the predetermined incubation period, harvest the cultures and perform biomass determination, this compound extraction, and quantification as described in Protocol 1 (steps 5-7).

  • Analysis: Plot the this compound yield against the incubation temperature to identify the optimal temperature for production.

Troubleshooting Guide

Issue 1: Low or no this compound production, but fungal growth is observed.

  • Possible Cause: The pH of the culture medium is outside the optimal range for this compound biosynthesis.

    • Solution: Measure the final pH of your culture. Fusarium metabolism can alter the medium's pH over time. Optimize the initial pH of the medium using the protocol provided and consider using a buffered medium to maintain a more stable pH.

  • Possible Cause: The incubation temperature is not optimal for inducing secondary metabolism.

    • Solution: Verify your incubator's temperature and perform an optimization experiment as described in the protocol above. Even if the fungus grows, the temperature might not be conducive to pigment production.

  • Possible Cause: Nutrient limitation or excess. The biosynthesis of secondary metabolites is often triggered by specific nutrient conditions.

    • Solution: Review your medium composition. The carbon-to-nitrogen ratio can significantly impact secondary metabolism. Experiment with different nitrogen sources and concentrations, as this can redirect the biosynthetic pathway.[5]

Issue 2: The color of the pigment is inconsistent or not the expected red hue.

  • Possible Cause: The pH of the medium is influencing the color of the this compound produced.

    • Solution: Remember that this compound is a natural pH indicator. A yellow or orange color suggests acidic conditions, while a red or purple hue indicates an alkaline environment.[2] Measure and adjust the pH of your culture or extraction solvent accordingly.

  • Possible Cause: Accumulation of this compound precursors, like rubrofusarin, or other related naphthoquinones.

    • Solution: Altered culture conditions can change the ratio of rubrofusarin to this compound. Analyze your extract by HPLC to identify the different compounds present. Adjusting aeration or other culture parameters may shift the balance towards this compound production.

Issue 3: this compound is produced, but the yield is low.

  • Possible Cause: Suboptimal culture conditions.

    • Solution: Systematically optimize all culture parameters, including pH, temperature, agitation, aeration, and incubation time, using the provided protocols as a guide.

  • Possible Cause: The wild-type strain is a low producer.

    • Solution: Consider genetic engineering approaches, such as overexpressing the AurR1 transcription factor, which has been proven to dramatically increase this compound yields.[5]

Signaling Pathways and Experimental Workflows

Aurofusarin_Biosynthesis_Workflow cluster_optimization Optimization Loop cluster_production Production Phase cluster_analysis Analysis pH_Opt pH Optimization Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Use Optimal pH Culture Inoculate Fusarium in Optimized Medium pH_Opt->Culture Temp_Opt->pH_Opt Iterate for Synergy Temp_Opt->Culture Incubate Incubate under Optimal Conditions Culture->Incubate Harvest Harvest Mycelium and Supernatant Incubate->Harvest Extract Extract this compound Harvest->Extract Quantify Quantify Yield (HPLC) Extract->Quantify pH_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PalH PalH (pH Sensor) PalI PalI PalH->PalI PalB PalB (Arrestin-like) PalI->PalB PalA PalA PalC PalC PalA->PalC PalB->PalA PalF PalF (Ubiquitin Ligase) PalC->PalF PacC_full PacC (Full-length) PalF->PacC_full Proteolytic Cleavage PacC_active PacC (Active form) PacC_full->PacC_active Aurofusarin_Genes This compound Gene Cluster (PKS12, etc.) PacC_active->Aurofusarin_Genes Transcription Regulation Alkaline_pH Alkaline pH Signal Alkaline_pH->PalH Temperature_Stress_Pathway cluster_stress Cellular Stress cluster_response Stress Response cluster_regulation Metabolic Regulation High_Temp High Temperature Protein_misfolding Protein Misfolding High_Temp->Protein_misfolding HSPs Heat Shock Proteins (HSPs) e.g., Hsp70, Hsp90 Protein_misfolding->HSPs Induces HSF1 Heat Shock Factor 1 (HSF1) HSPs->HSF1 Activates Global_Regulators Global Secondary Metabolism Regulators HSF1->Global_Regulators Modulates Aurofusarin_Genes This compound Gene Cluster Global_Regulators->Aurofusarin_Genes Regulates Expression

References

Validation & Comparative

A Comparative Analysis of Aurofusarin and Rubrofusarin Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of related fungal metabolites is crucial for identifying promising therapeutic leads. This guide provides a comprehensive comparative analysis of aurofusarin and rubrofusarin, two naphthoquinone pigments primarily produced by various Fusarium species. While structurally related, with rubrofusarin serving as a biosynthetic precursor to this compound, these compounds exhibit distinct biological profiles. This report details their comparative antioxidant, antimicrobial, and anticancer activities, supported by quantitative data and detailed experimental protocols.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the currently available quantitative data on the bioactivities of this compound and rubrofusarin.

Table 1: Comparative Antioxidant Activity
CompoundAssayIC50 ValueReference CompoundIC50 Value of Reference
Rubrofusarin-6-O-α-L-rhamnosyl-(1-6)-O-β-D-glucopyransideDPPH Radical Scavenging13.6 µmol/L[1]Vitamin C18.2 µmol/L[1]
Rubrofusarin-6-O-β-D-glucopyranosideDPPH Radical Scavenging40.5 µmol/L[1]Vitamin C18.2 µmol/L[1]
Rubrofusarin-6-O-β-D-(6'-O-acetyl) glucopyranosideDPPH Radical Scavenging23.3 µmol/L[1]Vitamin C18.2 µmol/L[1]
This compoundDPPH Radical ScavengingData not available--
Table 2: Comparative Antimicrobial Activity
CompoundOrganismMIC/IC50 Value
This compound Lactobacillus acidophilusIC50: 8 µM
Lactobacillus reuteriIC50: 64 µM
Lactobacillus salivariusIC50: 32 µM
Lactobacillus sobriusIC50: >128 µM
Bifidobacterium breveIC50: 64 µM
Bifidobacterium longumIC50: 128 µM
Rubrofusarin Gram-positive bacteria (unspecified)MIC: 3.1-25 µM[2]
Escherichia coliModerate activity (inhibition zone 6-8 mm at 100 µ g/disc )[3]
Staphylococcus aureusModerate activity (inhibition zone 6-8 mm at 100 µ g/disc )[3]
Bacillus subtilisModerate activity (inhibition zone 6-8 mm at 100 µ g/disc )[3]
Rubrofusarin B Five test microbes (unspecified)MIC: 1.9-31.2 µg/mL[2]
Table 3: Comparative Anticancer Activity (Cytotoxicity)
CompoundCancer Cell LineIC50 Value
This compound Human colon cellsCytotoxic and genotoxic effects reported, specific IC50 not available[4][5]
Rubrofusarin MCF-7 (Breast)13.9 ± 6.1 µM[6]
MCF-7 (Adriamycin-resistant)7.8 ± 0.6 µM[6]
SW1116 (Colon)4.5 µg/mL (for Rubrofusarin B)[2]
L5178Y (Lymphoma)7.7 µM[2]
Ramos (Lymphoma)6.2 µM[2]
Jurkat (Lymphoma)6.3 µM[2]
Brine shrimp (Artemia salina)LC50: 368.11 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the free radical scavenging activity of the test compounds.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and rubrofusarin in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Prepare a control well containing 100 µL of the sample dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microorganisms.

Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Methodology:

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of this compound and rubrofusarin in a suitable solvent. Perform serial two-fold dilutions in a 96-well microplate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and rubrofusarin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: % Cell Viability = (Abs_treated / Abs_control) x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the molecular mechanisms and experimental processes, the following diagrams are provided in DOT language.

experimental_workflow cluster_preparation Compound & Cell/Microbe Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis This compound Stock This compound Stock Antioxidant Assay (DPPH) Antioxidant Assay (DPPH) This compound Stock->Antioxidant Assay (DPPH) Antimicrobial Assay (Broth Microdilution) Antimicrobial Assay (Broth Microdilution) This compound Stock->Antimicrobial Assay (Broth Microdilution) Anticancer Assay (MTT) Anticancer Assay (MTT) This compound Stock->Anticancer Assay (MTT) Rubrofusarin Stock Rubrofusarin Stock Rubrofusarin Stock->Antioxidant Assay (DPPH) Rubrofusarin Stock->Antimicrobial Assay (Broth Microdilution) Rubrofusarin Stock->Anticancer Assay (MTT) Cancer Cell Lines Cancer Cell Lines Cancer Cell Lines->Anticancer Assay (MTT) Bacterial/Fungal Strains Bacterial/Fungal Strains Bacterial/Fungal Strains->Antimicrobial Assay (Broth Microdilution) IC50 Calculation IC50 Calculation Antioxidant Assay (DPPH)->IC50 Calculation MIC Determination MIC Determination Antimicrobial Assay (Broth Microdilution)->MIC Determination Anticancer Assay (MTT)->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis MIC Determination->Comparative Analysis

Caption: Experimental workflow for comparative bioactivity analysis.

rubrofusarin_pathway cluster_membrane Cell Membrane P-glycoprotein P-glycoprotein Drug Efflux Drug Efflux P-glycoprotein->Drug Efflux Mediates Rubrofusarin Rubrofusarin Rubrofusarin->P-glycoprotein Inhibits PI3K PI3K Rubrofusarin->PI3K Activates? Akt Akt PI3K->Akt Activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation Promotes Anticancer Drug Anticancer Drug Anticancer Drug->P-glycoprotein

Caption: Postulated signaling pathways affected by rubrofusarin.

Note: A signaling pathway diagram for this compound is not provided due to the current lack of specific information in the reviewed literature.

Discussion and Future Directions

The compiled data indicates that both this compound and rubrofusarin possess noteworthy bioactivities. Rubrofusarin and its derivatives have demonstrated promising antioxidant, broad-spectrum antimicrobial, and significant cytotoxic effects against various cancer cell lines. Notably, its potential to inhibit P-glycoprotein, a key player in multidrug resistance, warrants further investigation.

This compound exhibits potent and specific antibacterial activity against beneficial gut bacteria, which could have implications for gut microbiome modulation or potential toxicity. However, a significant gap exists in the quantitative understanding of its antioxidant and anticancer properties.

Future research should focus on:

  • Conducting head-to-head comparative studies of this compound and rubrofusarin using standardized assays and a broader range of cell lines and microbial strains.

  • Elucidating the specific signaling pathways modulated by this compound in cancer cells.

  • Investigating the structure-activity relationships of both compounds to identify key functional groups responsible for their distinct bioactivities.

  • Evaluating the in vivo efficacy and safety of these compounds to translate the in vitro findings into potential therapeutic applications.

This guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound and rubrofusarin. The provided data and protocols aim to facilitate further research and a deeper understanding of these intriguing fungal metabolites.

References

Unveiling the Cytotoxic Potential of Aurofusarin: A Comparative In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the in vitro cytotoxic effects of aurofusarin, a fungal metabolite, against established chemotherapeutic agents. This analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

This compound, a dimeric naphthoquinone produced by various Fusarium species, has demonstrated notable cytotoxic effects against cancer cell lines. This guide delves into its performance, drawing comparisons with the well-established anticancer drugs Doxorubicin and 5-Fluorouracil (5-FU), to offer a clear perspective on its potential as a therapeutic agent.

Comparative Cytotoxicity: this compound vs. Standard Chemotherapeutics

The cytotoxic activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following tables summarize the available IC50 data for this compound and standard chemotherapeutic agents in various human colon cell lines.

CompoundCell LineIC50 Value (µM)Assay
This compound HT-29~5[1]WST-1 / SRB
Caco-2~10[2]WST-1
HCEC-1CT>5[1]WST-1 / SRB
Doxorubicin HT-290.058[3]Not Specified
Caco-2~2.5[4]MTT
5-Fluorouracil HT-2934.18[5]MTT
Caco-27.64[6]Not Specified

Note: The IC50 value for this compound in HT-29 and HCEC-1CT cells is approximated based on reported significant decreases in cell viability. HCEC-1CT is a non-tumorigenic human colon epithelial cell line.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key cytotoxicity assays cited are provided below.

WST-1 (Water Soluble Tetrazolium Salt) Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, 5-FU) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The background absorbance is measured from wells containing only medium and WST-1 reagent.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

SRB (Sulphorhodamine B) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.

  • Cell Fixation: Gently remove the culture medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Mechanistic Insights: Signaling Pathways of this compound-Induced Cytotoxicity

This compound's cytotoxic effects are, in part, mediated by the induction of oxidative stress and subsequent activation of the p53 signaling pathway, leading to apoptosis.

Aurofusarin_Cytotoxicity_Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage ROS->DNA_Damage Causes p53 p53 Activation DNA_Damage->p53 Activates Apoptosis Apoptosis p53->Apoptosis Leads to

This compound-induced cytotoxicity pathway.

This simplified diagram illustrates that this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress causes damage to cellular DNA, which in turn activates the tumor suppressor protein p53. Activated p53 then initiates a signaling cascade that culminates in programmed cell death, or apoptosis.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines a typical workflow for the in vitro validation of a compound's cytotoxic effects.

Cytotoxicity_Workflow start Start: Select Cancer Cell Lines culture Cell Culture and Seeding (96-well plates) start->culture treat Treatment with this compound & Comparator Drugs (Dose-response) culture->treat assay Perform Cytotoxicity Assays (e.g., WST-1, SRB) treat->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate IC50 Values measure->analyze end End: Compare Cytotoxic Potency analyze->end

In vitro cytotoxicity experimental workflow.

This workflow begins with the selection of appropriate cancer cell lines, followed by cell culturing and seeding. The cells are then treated with a range of concentrations of the test compound and comparator drugs. After the incubation period, cytotoxicity is assessed using assays such as WST-1 or SRB. The resulting data is used to calculate IC50 values, allowing for a quantitative comparison of the cytotoxic potency of the compounds.

References

comparison of aurofusarin production in different Fusarium strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the production of secondary metabolites like aurofusarin across different fungal strains is crucial for applications ranging from natural pigment development to drug discovery. This guide provides a comparative overview of this compound production in various Fusarium species, supported by experimental data and detailed methodologies.

Quantitative Comparison of this compound Production

This compound is a red polyketide pigment produced by several Fusarium species. Its production can vary significantly between species and even between different strains of the same species, often influenced by genetic and environmental factors.[1][2] The following table summarizes quantitative data on this compound production from selected studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as culture media, incubation time, and analytical methods differ between studies.

Fusarium StrainConditionThis compound YieldReference
Fusarium graminearum Wild TypeLiquid Cz medium, 3 days8.9 - 13.7 mg/L[3][4]
F. graminearum OE::aurR1 mutantLiquid Cz medium, 3 days36.3 - 39.7 mg/L (up to 270 mg/L)[3][5]
Fusarium culmorum Field IsolateSolid culture, 72 hours2,355 ppm (mg/kg)[6]
F. culmorum Field IsolateSolid culture, 168 hours27,350 ppm (mg/kg)[6]

Note: The overexpression of the transcription factor AurR1 in F. graminearum has been shown to increase this compound production by more than threefold.[3][5] In F. culmorum, a significant increase in this compound concentration is observed over time, highlighting the importance of incubation period on pigment yield.[6]

Biosynthetic Pathway and Regulation

The biosynthesis of this compound is governed by a gene cluster, with the polyketide synthase PKS12 playing a central role.[2][7] The pathway involves several enzymatic steps, with rubrofusarin identified as a key intermediate.[1][2] The transcription factor AurR1 is a positive regulator of the gene cluster, and its overexpression leads to enhanced this compound production.[3][5]

Aurofusarin_Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA + 6x Malonyl-CoA PKS12 PKS12 Acetyl_CoA->PKS12 Condensation YWA1 YWA1 PKS12->YWA1 AurZ AurZ YWA1->AurZ Nor_rubrofusarin Nor-rubrofusarin AurZ->Nor_rubrofusarin AurJ AurJ (O-methyltransferase) Nor_rubrofusarin->AurJ Rubrofusarin Rubrofusarin AurJ->Rubrofusarin Extracellular_Complex Gip1, AurF, AurO, AurS (Extracellular Enzyme Complex) Rubrofusarin->Extracellular_Complex Oxidative Dimerization This compound This compound Extracellular_Complex->this compound AurR1 AurR1 (Transcription Factor) AurR1->PKS12 Regulates Expression

This compound Biosynthesis Pathway

Experimental Protocols

Accurate quantification of this compound is essential for comparative studies. Below are detailed methodologies for fungal cultivation, this compound extraction, and analysis based on established protocols.

Fungal Cultivation

For standardized production of secondary metabolites, a defined culture medium and controlled environmental conditions are recommended.

  • Media Preparation: Czapek-Dox (Cz) agar or liquid medium is commonly used. For solid cultures, rice-based media can also be employed.[3][8]

  • Inoculation: Inoculate the media with a specific number of fungal spores (e.g., 5 x 10³ spores for liquid culture) or a mycelial plug.[3]

  • Incubation: Incubate the cultures in the dark at a controlled temperature, typically 25-28°C, for a specified period (e.g., 3 to 7 days).[3][6] For liquid cultures, continuous shaking at a moderate speed (e.g., 120 rpm) is required.[4]

This compound Extraction

The choice of extraction solvent is critical for efficient recovery of this compound.

Method 1: Solvent Extraction from Liquid Media [3]

  • Acidify the culture medium with HCl.

  • Extract the metabolites with an equal volume of ethyl acetate.

  • Evaporate the organic solvent to dryness.

  • Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

Method 2: Extraction from Fungal Mycelia

  • Harvest the fungal mycelium by filtration.

  • Dry the mycelium (e.g., lyophilization).

  • Grind the dried mycelium into a fine powder.

  • Extract the powder with a solvent mixture such as methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v) or benzene-acetone (4:1).[1]

  • Concentrate the extract under vacuum.

Experimental_Workflow start Start: Fusarium Strain Selection cultivation Fungal Cultivation (e.g., Liquid Cz Medium) start->cultivation extraction This compound Extraction (e.g., Ethyl Acetate) cultivation->extraction analysis Quantitative Analysis (HPLC-DAD) extraction->analysis data Data Interpretation and Comparison analysis->data end End: Comparative Report data->end

General Experimental Workflow
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Diode-Array Detector (DAD) is a robust method for the quantification of this compound.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column is suitable.[6]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of deionized water (A) and methanol with 0.2% o-phosphoric acid (B) can be used as follows: 0-14 min, 50% to 100% B; 14-18 min, 100% to 50% B.[6]

  • Injection Volume: 10-20 µL.[4][6]

  • Detection: this compound can be detected at multiple wavelengths, with strong absorbance around 244 nm, 268 nm, and a broader peak at 381 nm.[3][4]

  • Quantification: A calibration curve is generated using a pure this compound standard. The concentration in the samples is then determined by comparing the peak area with the standard curve.[4]

This guide provides a foundational understanding of this compound production in different Fusarium strains. For researchers aiming to conduct comparative studies, adherence to standardized protocols for cultivation, extraction, and analysis is paramount to ensure the generation of reliable and comparable data. The genetic tractability of some Fusarium species, as demonstrated by the overexpression of AurR1, also presents opportunities for metabolic engineering to enhance the production of this and other valuable secondary metabolites.

References

Aurofusarin vs. Bikaverin: A Comparative Guide to Fungal Polyketide Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent fungal polyketide pigments: aurofusarin and bikaverin. Both secondary metabolites, primarily produced by various species of the Fusarium genus, exhibit a range of bioactive properties, making them subjects of interest for drug discovery and development. This document summarizes their chemical and physical properties, biosynthetic pathways, and biological activities, supported by available experimental data.

Physicochemical Properties

This compound and bikaverin, while both polyketides, possess distinct chemical structures that dictate their physical and chemical characteristics. This compound is a dimeric naphthoquinone, giving it a larger molecular weight and a significantly higher melting point compared to the monomeric benzoxanthone structure of bikaverin.[1][2][3][4] The color of this compound is pH-dependent, appearing golden-yellow in acidic conditions and reddish-purple in alkaline environments, a characteristic not reported for bikaverin.[4]

PropertyThis compoundBikaverin
Chemical Class Dimeric NaphthoquinonePolyketide (Tetracyclic Benzoxanthone)[5][6]
Molecular Formula C₃₀H₁₈O₁₂[1][4]C₂₀H₁₄O₈[2]
Molecular Weight 570.5 g/mol [1][4]382.32 g/mol [2]
Appearance Golden yellow to red micro-crystalline prism[3]Reddish crystalline pigment[5][6]
Melting Point > 360 °C[3]Not explicitly found
Solubility Moderately soluble in organic solvents[7]Soluble in DMSO, chloroform, and dichloromethane[8]
CAS Number 13191-64-5[1][3]33390-21-5[5]

Biosynthesis

The biosynthesis of both pigments is orchestrated by gene clusters encoding a suite of enzymes, with a polyketide synthase (PKS) at the core.

This compound Biosynthesis

The this compound biosynthetic pathway involves a gene cluster containing at least eleven genes.[9][10] The key enzyme, a type-I polyketide synthase (PKS12), initiates the process by condensing one acetyl-CoA and six malonyl-CoA units to produce the intermediate YWA1.[9][11] Subsequent enzymatic steps, including dehydration and methylation, lead to the formation of the monomeric precursor, rubrofusarin.[11][12] The final step is the dimerization of two rubrofusarin molecules, catalyzed by a laccase (Gip1), to form this compound.[11][12] The transcription factor AurR1 plays a crucial role in regulating the expression of the gene cluster.[11][12]

Aurofusarin_Biosynthesis cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS12 PKS12 Acetyl-CoA->PKS12 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS12 YWA1 YWA1 PKS12->YWA1 Enzymatic_Steps_1 Dehydration (Gip6), Methylation, etc. YWA1->Enzymatic_Steps_1 Rubrofusarin Rubrofusarin Enzymatic_Steps_1->Rubrofusarin Gip1 Laccase (Gip1) Rubrofusarin->Gip1 This compound This compound Gip1->this compound

This compound Biosynthetic Pathway
Bikaverin Biosynthesis

The bikaverin biosynthetic gene cluster comprises six genes (bik1-bik6).[13][14] The pathway is initiated by a type I polyketide synthase (Bik1) that condenses one acetyl-CoA and eight malonyl-CoA units to form a pre-bikaverin intermediate. This precursor then undergoes modifications by a monooxygenase (Bik2) and an O-methyltransferase (Bik3) to yield the final bikaverin molecule.[6] The expression of this gene cluster is regulated by a pathway-specific transcription factor (Bik5) and is influenced by environmental factors such as pH and nitrogen availability.[14][15][16]

Bikaverin_Biosynthesis cluster_start Starting Precursors cluster_pathway Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Bik1 PKS (Bik1) Acetyl-CoA->Bik1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Bik1 Pre-bikaverin Pre-bikaverin Bik1->Pre-bikaverin Bik2_Bik3 Monooxygenase (Bik2), O-methyltransferase (Bik3) Pre-bikaverin->Bik2_Bik3 Bikaverin Bikaverin Bik2_Bik3->Bikaverin

Bikaverin Biosynthetic Pathway

Biological Activities

Both this compound and bikaverin have been reported to possess a variety of biological activities, with bikaverin being more extensively characterized in terms of its antimicrobial and cytotoxic effects.

Antimicrobial Activity

Bikaverin has demonstrated a broad spectrum of antimicrobial activity.[5][6] For instance, it has shown inhibitory effects against various bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values ranging from 1.25 to 5 µg/mL against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[5][9][12] this compound is also known to have antibiotic properties, particularly against probiotic bacteria, but specific MIC values against a wide range of microorganisms are not as readily available in the literature.[17]

OrganismThis compound MIC (µg/mL)Bikaverin MIC (µg/mL)
Methicillin-resistant Staphylococcus aureusData not available1.25 - 5[5][9][12]
Vancomycin-resistant Enterococcus faecalisData not available1.25 - 5[5][9][12]
Staphylococcus aureusData not available1.25 - 5[5][9][12]
Escherichia coliData not available1.25 - 5[5][9][12]
Pseudomonas aeruginosaData not available1.25 - 5[5][9][12]
Klebsiella pneumoniaeData not available1.25 - 5[5][9][12]
Candida albicansData not available1.25 - 5[5][9][12]
Candida kruseiData not available1.25 - 5[5][9][12]
Cytotoxic Activity

Both pigments have been shown to exhibit cytotoxicity against various cancer cell lines. Bikaverin has reported IC₅₀ values in the micromolar range against several human cancer cell lines, including breast (MCF7), pancreatic (MIA PaCa-2), and lung (NCI-H460) cancer cells.[12] this compound is also known to be cytotoxic and genotoxic to human colon cells, with a reported IC₅₀ value of 11.86 µM.[1][17]

Cell LineThis compound IC₅₀ (µM)Bikaverin IC₅₀ (µM)
HT29 (Colon Cancer)11.86[1]Data not available
HCEC-1CT (Colon Epithelial)Significant decrease in viability at 5 µM[1]Data not available
MCF7 (Breast Cancer)Data not available0.42[12]
MIA PaCa-2 (Pancreatic Cancer)Data not available0.26[12]
NCI-H460 (Lung Cancer)Data not available0.43[12]
SF-268 (CNS Cancer)Data not available0.38[12]
L929 (Fibroblast)Data not availableNo significant cytotoxicity (>73% viability at tested concentrations)[9][12]
Antioxidant Activity

Information on the antioxidant activity of both pigments is limited in the readily available literature. One study reported that a crude pigment extract from a Fusarium species, which produces reddish-orange pigments, showed dose-dependent DPPH radical scavenging activity.[18] However, specific IC₅₀ values for purified this compound and bikaverin from standardized antioxidant assays are not well-documented, representing a gap in the comparative analysis.

Experimental Protocols

For a direct and robust comparison of the biological activities of this compound and bikaverin, standardized experimental protocols are essential. Below are outlines for key assays.

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is commonly used to determine the MIC of antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Pigment_Stock Prepare pigment stock solutions (this compound & Bikaverin) in a suitable solvent (e.g., DMSO). Serial_Dilution Perform serial two-fold dilutions of pigments in a 96-well plate containing growth medium. Pigment_Stock->Serial_Dilution Microbial_Culture Prepare standardized microbial inoculum (e.g., 0.5 McFarland). Inoculation Inoculate each well with the standardized microbial suspension. Microbial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate plates under appropriate conditions (temperature, time). Inoculation->Incubation Visual_Inspection Visually inspect for turbidity or use a plate reader to measure optical density (OD). Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth or significant growth inhibition. Visual_Inspection->MIC_Determination

Workflow for MIC Determination

Protocol Steps:

  • Preparation of Pigment Solutions: Dissolve this compound and bikaverin in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pigment stock solutions in an appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the pigment that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Steps:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and bikaverin for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the pigment that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][7][14][19]

Conclusion

This compound and bikaverin are structurally distinct fungal pigments with promising, yet differentially characterized, biological activities. Bikaverin has been more extensively studied for its potent antimicrobial and anticancer properties, with specific quantitative data available. While this compound is also known to be bioactive, there is a need for more comprehensive quantitative studies to enable a direct and thorough comparison of its efficacy against various microbial strains and cancer cell lines. The provided experimental protocols offer a standardized framework for conducting such comparative investigations, which will be crucial for elucidating the full therapeutic potential of these fascinating natural products. Further research into their mechanisms of action and potential for synergistic effects could open new avenues in drug development.

References

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of Aurofusarin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the fungal polyketide aurofusarin and its key derivatives. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to facilitate the identification, characterization, and further investigation of these biologically active compounds.

This compound, a dimeric naphthoquinone produced by various Fusarium species, and its precursors have garnered significant interest due to their diverse biological activities. A thorough understanding of their spectroscopic properties is paramount for accurate identification, purity assessment, and the development of analytical methods. This guide offers a side-by-side comparison of their UV-Vis, NMR, and mass spectrometry data, supported by detailed experimental methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the key spectroscopic data for this compound and its primary derivatives, offering a clear and concise comparison of their molecular characteristics.

Table 1: UV-Visible Absorption Maxima (λmax)
Compoundλmax (nm)Solvent
This compound 244, 268, 381[1]Methanol
Rubrofusarin 224, 253, 278, 328, 410Acetonitrile:Water
Nor-rubrofusarin 224, 253, 278, 328, 410Acetonitrile:Water
Fuscofusarin Not explicitly found-
Table 2: ¹H NMR Chemical Shifts (δ) in CDCl₃
ProtonThis compound (δ ppm)Rubrofusarin (δ ppm)Nor-rubrofusarin (δ ppm)
-CH₃ 2.45 (s)2.38 (s)Data not available
H-3 6.25 (s)6.04 (s)Data not available
H-7 6.75 (s)6.47 (d)Data not available
H-9 -6.70 (d)Data not available
H-10 6.90 (s)-Data not available
-OCH₃ 3.95 (s)3.92 (s)Data not available
-OH 15.20 (s)14.91 (s)Data not available

s = singlet, d = doublet

Table 3: ¹³C NMR Chemical Shifts (δ) in CDCl₃
CarbonThis compound (δ ppm)Rubrofusarin (δ ppm)Nor-rubrofusarin (δ ppm)
-CH₃ 20.720.5Data not available
-OCH₃ 56.556.2Data not available
C-2 165.0165.2Data not available
C-3 102.0107.5Data not available
C-4 182.0185.0Data not available
C-4a 108.0108.2Data not available
C-5 162.0162.3Data not available
C-6 100.097.9Data not available
C-7 140.0140.1Data not available
C-8 160.0160.9Data not available
C-8a 105.0105.2Data not available
C-9 -100.8Data not available
C-10 101.0-Data not available
C-10a 150.0150.2Data not available
Table 4: Mass Spectrometry Data
CompoundMolecular Formula[M+H]⁺ (m/z)Key Fragments (m/z)
This compound C₃₀H₁₈O₁₂571.09[1]553, 525, 285
Rubrofusarin C₁₅H₁₂O₅273.08[1]245, 217
Nor-rubrofusarin C₁₄H₁₀O₅259.06Data not available
Fuscofusarin C₃₀H₂₀O₁₂557.11[1]Data not available
This compound + O C₃₀H₁₈O₁₃587.08[1]Data not available
This compound + 2O C₃₀H₁₈O₁₄603.08[1]Data not available
This compound + H₂O C₃₀H₂₀O₁₃589.10[1]Data not available
Dehydro-aurofusarin C₃₀H₁₆O₁₂569.07Data not available

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of this compound and its derivatives.

UV-Visible Spectroscopy

UV-Vis spectra are typically recorded on a spectrophotometer in a quartz cuvette with a 1 cm path length.[2] Samples are dissolved in a suitable solvent, such as methanol or an acetonitrile/water mixture, to a concentration that provides an absorbance reading within the linear range of the instrument (typically 0.1-1.0 AU).[2] The instrument is first blanked with the solvent used to dissolve the sample. The spectrum is then recorded over a wavelength range of 200-800 nm to determine the absorption maxima (λmax).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00). For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 15-20 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.[3][4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is commonly performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[5] Samples are typically introduced via liquid chromatography (LC) to separate the components of a mixture before they enter the mass spectrometer. For ESI in positive ion mode, a spray voltage of around 3.2 kV and an ion source temperature of 350 °C are common starting points.[6] The mass spectra are acquired over a mass-to-charge (m/z) range appropriate for the compounds of interest. Fragmentation data (MS/MS) can be obtained by subjecting the parent ion to collision-induced dissociation (CID) to aid in structural elucidation.[5]

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of this compound and its derivatives.

Spectroscopic_Comparison_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Fungal_Culture Fungal Culture (e.g., Fusarium sp.) Extraction Solvent Extraction Fungal_Culture->Extraction Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Processing Data Processing & Analysis UV_Vis->Data_Processing NMR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Comparison Data_Processing->Structure_Elucidation Report Comparative Report Generation Structure_Elucidation->Report

Caption: Workflow for Spectroscopic Comparison.

References

Aurofusarin's Antibacterial Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of aurofusarin, a dimeric naphthoquinone pigment produced by various Fusarium species, against other alternatives. The information presented is supported by available experimental data to aid in the evaluation of its potential as an antibacterial agent.

Executive Summary

This compound has demonstrated a selective antibacterial activity primarily against Gram-positive bacteria, with notable efficacy against species of Lactobacillus and Bifidobacterium.[1] Current research indicates a lack of activity against Gram-negative bacteria. Its mechanism of action is thought to be linked to its lipophilic nature, allowing it to penetrate the outer membrane of Gram-positive bacteria.[1] Comparative data with established antibiotics like vancomycin is emerging, suggesting a potential role for this compound and related compounds in future antimicrobial research.

Quantitative Performance Data

The antibacterial activity of this compound has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and zone of inhibition. The following tables summarize the available quantitative data for this compound and a comparative antibiotic, vancomycin.

Table 1: IC50 Values of this compound Against Various Bacterial Strains

Bacterial StrainIC50 (µM)
Lactobacillus acidophilus8[1]
Lactobacillus salivarius32[1]
Lactobacillus reuteri64[1]
Bifidobacterium breve64[1]
Bifidobacterium longum128[1]
Lactobacillus sobrius>128[1]

Table 2: Zone of Inhibition for Fusarium graminearum Pigment Extract and Vancomycin

Bacterial StrainF. graminearum Pigment Extract (Zone of Inhibition in mm)Vancomycin (30 µ g/disk ) (Zone of Inhibition in mm)
Bacillus cereus10.2Not Reported
Staphylococcus aureus14.9Not Reported

Note: The data in Table 2 is for a pigment extract of F. graminearum, which is a known producer of this compound. This provides an indirect comparison with vancomycin.

Experimental Protocols

The data presented in this guide are based on established methodologies for assessing antibacterial activity. The following are detailed protocols for the key experiments cited.

Broth Microdilution Assay (for IC50/MIC Determination)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][3][4][5][6]

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (containing only bacteria and broth) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (typically 35-37°C) for 18-24 hours.

  • Data Analysis: After incubation, the growth of bacteria in each well is assessed by measuring the optical density (OD) at 600 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the bacterial growth compared to the growth control.

Disc Diffusion Assay (for Zone of Inhibition Determination)

The disc diffusion assay, also known as the Kirby-Bauer test, is a qualitative method used to determine the susceptibility of bacteria to an antimicrobial agent. The protocol is based on CLSI guidelines.[7][8][9][10][11]

  • Preparation of Bacterial Lawn: A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is uniformly streaked across the surface of a Mueller-Hinton agar plate to create a bacterial lawn.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the antimicrobial agent (e.g., this compound solution or a vancomycin disc). The discs are then placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disc where bacterial growth is inhibited is measured in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Visualizations

Experimental Workflow for Antibacterial Spectrum Validation

G cluster_prep Preparation cluster_assay Antibacterial Assays cluster_analysis Data Analysis & Comparison A Bacterial Culture (Gram-positive & Gram-negative strains) D Broth Microdilution Assay (MIC/IC50 Determination) A->D E Disc Diffusion Assay (Zone of Inhibition) A->E B This compound Stock Solution B->D B->E C Positive Control (e.g., Vancomycin) C->D C->E F Quantitative Data (IC50 values) D->F G Qualitative Data (Zone of Inhibition) E->G H Comparison with Positive Control F->H G->H I Validation of Antibacterial Spectrum H->I

Caption: Workflow for validating this compound's antibacterial spectrum.

Proposed Mechanism of Action for this compound

G A This compound (Lipophilic Naphthoquinone) B Gram-Positive Bacterial Cell Wall A->B Penetration C Cell Membrane B->C D Membrane Disruption C->D E Inhibition of Membrane-Bound Enzymes C->E F Inhibition of Bacterial Growth D->F E->F

Caption: Proposed antibacterial mechanism of this compound.

References

A Comparative Transcriptomic Guide to Aurofusarin Production in Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the transcriptomic landscapes of high and low aurofusarin-producing strains of Fusarium, a genus of filamentous fungi known for producing a diverse array of secondary metabolites. Understanding the regulatory mechanisms that drive high-level production of this compound, a polyketide pigment with potential pharmacological applications, is critical for metabolic engineering and drug development. This comparison is primarily based on experimental data from genetically engineered strains, offering a clear and controlled view of the molecular changes underpinning differential production levels.

Data Presentation: High vs. Low this compound Producers

The following tables summarize the key quantitative differences observed between a wild-type (low producer) and a genetically modified high-producing strain of Fusarium graminearum. The high-producing strain overexpresses AurR1, a key transcription factor that positively regulates the this compound biosynthetic gene cluster.

Table 1: this compound Production Levels

StrainGenotypeThis compound Concentration (mg/L)Fold Increase
Wild TypeStandard8.9 - 13.7[1]-
High ProducerOE::aurR136.3 - 39.7[1]~2.6 - 4.5

Table 2: Differential Protein Expression in the this compound Biosynthetic Pathway

This table highlights the upregulation of key proteins in the this compound biosynthetic pathway in the high-producing strain compared to the wild type, as determined by proteomic analysis.

ProteinGenePutative FunctionExpression Change in High Producer
PKS12PKS12Polyketide SynthaseSignificantly Increased[2]
AurJaurJO-methyltransferaseSignificantly Increased[2]
Gip1gip1LaccaseSignificantly Increased[2]
AurFaurFMonooxygenaseSignificantly Increased[2]
AurOaurOOxidoreductaseSignificantly Increased[2]
AurTaurTMajor Facilitator Superfamily TransporterIncreased[2]
AurR1aurR1Transcription FactorOverexpressed[2]

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of this comparative guide are provided below.

Fungal Strains and Culture Conditions
  • Strains: Fusarium graminearum wild-type strain and an AurR1 overexpression mutant (OE::aurR1) were used.

  • Media: For general maintenance, strains were cultured on complete medium (CM). For this compound production, Czapek-Dox (Cz) medium was used.

  • Culture: For liquid cultures, 1 x 10^5 conidia were inoculated into 400 mL of liquid CM and grown for 30 hours at 25°C with shaking at 200 rpm to generate mycelium. For pigment production analysis, cultures were grown in liquid Cz medium for 3-5 days.

RNA Extraction for Transcriptomic Analysis
  • Harvesting Mycelium: Mycelium from liquid cultures was harvested by filtration and immediately frozen in liquid nitrogen.

  • Grinding: The frozen mycelium was ground to a fine powder using a mortar and pestle under liquid nitrogen.

  • RNA Isolation: Total RNA was extracted from the ground mycelium using a TRIzol-based method according to the manufacturer's instructions.

  • Quality Control: The integrity and quantity of the extracted RNA were assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer. High-quality RNA (RIN > 8.0) is essential for downstream applications.

Quantitative Real-Time PCR (qRT-PCR)
  • DNase Treatment: Isolated RNA was treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA was synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers.

  • qPCR Reaction: The qPCR reaction was performed using a suitable master mix (e.g., SYBR Green) and gene-specific primers. A typical reaction mixture includes cDNA template, forward and reverse primers, and master mix.

  • Data Analysis: Relative gene expression was calculated using the ΔΔCt method, with a validated housekeeping gene (e.g., β-tubulin) as an internal control for normalization.

This compound Quantification by HPLC
  • Extraction: this compound was extracted from fungal mycelium or the culture medium using an appropriate organic solvent (e.g., ethyl acetate).

  • HPLC Analysis: The extracted samples were analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid) is commonly employed.

    • Detection: this compound can be detected at its characteristic absorption maxima, around 244 nm, 268 nm, and 381 nm.

  • Quantification: The concentration of this compound was determined by comparing the peak area of the sample to a standard curve generated from purified this compound.

Mandatory Visualizations

This compound Biosynthesis and Regulation Pathway

Aurofusarin_Pathway cluster_regulation Transcriptional Regulation cluster_biosynthesis This compound Biosynthesis AurR1 AurR1 (Transcription Factor) PKS12 PKS12 (Polyketide Synthase) AurR1->PKS12 Positive Regulation Intermediates Polyketide Intermediates Rubrofusarin Rubrofusarin This compound This compound PKS12->Intermediates Multiple Steps Intermediates->Rubrofusarin AurJ, AurF, etc. Rubrofusarin->this compound Gip1 (Dimerization)

Caption: Regulatory and biosynthetic pathway of this compound.

Experimental Workflow for Comparative Transcriptomics

Comparative_Transcriptomics_Workflow cluster_strains Strain Culture cluster_analysis Analysis Low_Producer Low Producer (Wild Type) RNA_Extraction RNA Extraction Low_Producer->RNA_Extraction HPLC This compound Quantification Low_Producer->HPLC Sample for Quantification High_Producer High Producer (e.g., OE::aurR1) High_Producer->RNA_Extraction High_Producer->HPLC Sample for Quantification RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->Bioinformatics qRT_PCR qRT-PCR Validation Bioinformatics->qRT_PCR

Caption: Workflow for comparative analysis of this compound producers.

References

Assessing the Genotoxicity of Aurofusarin in Eukaryotic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the genotoxicity of aurofusarin, a mycotoxin produced by Fusarium species, in eukaryotic cells. Its performance is compared with other prevalent Fusarium mycotoxins, namely Zearalenone (ZEA), Deoxynivalenol (DON), and Fumonisin B1 (FB1). The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.

Data Presentation: Comparative Genotoxicity of Fusarium Mycotoxins

The following tables summarize the quantitative data on the genotoxic effects of this compound and its comparators in various eukaryotic cell lines.

Table 1: Genotoxicity of this compound in Human Colon Cells

Cell LineAssayConcentrationKey FindingsReference
HT29 (human colon adenocarcinoma)Comet Assay≥1 µMInduction of DNA damage[1][2]
HCEC-1CT (non-tumorigenic human colon cells)Comet Assay≥1 µMInduction of DNA damage[1][2]
HT29Fpg-modified Comet Assay≥1 µMEnhanced levels of formamidopyrimidine-DNA-glycosylase (fpg)-sensitive sites, indicative of oxidative DNA damage[1]
HT29Confocal Microscopy10 µMIncrease in intracellular p53 protein[1]
HT29Dichlorofluorescein (DCF) Assay≥5 µMIncrease in intracellular reactive oxygen species (ROS)[1]

Table 2: Comparative Genotoxicity of Zearalenone (ZEA), Deoxynivalenol (DON), and Fumonisin B1 (FB1)

MycotoxinCell LineAssayConcentrationKey FindingsReference
Zearalenone (ZEA) CHO-K1 (Chinese hamster ovary)Comet AssayNot specifiedIncreased DNA damage by metabolites (α-ZOL and β-ZOL)[3]
Vero (monkey kidney)Micronucleus Assay5, 10, 20 µMDose-dependent increase in micronuclei frequency[4]
Mouse bone marrowMicronucleus Assay10, 20, 40 mg/kg bwDose-dependent increase in micronuclei frequency[4]
Deoxynivalenol (DON) HT29Comet Assay10 µMInduction of DNA damage[5]
Caco-2 (human colon adenocarcinoma)Comet Assay0.01-0.05 µMDose-dependent increase in mean tail moment[6]
IEC-6 (rat intestinal epithelial)γH2AX ICW Assay12.5-50 µMLow levels of DNA double-strand breaks[7]
Fumonisin B1 (FB1) Rat hepatocytesChromosomal Aberration AssayNot specifiedPositive for chromosomal aberrations[8]
Rat hepatocytesMicronucleus AssayNot specifiedPositive for micronuclei induction[8]
Human lymphocytesComet Assay150 and 500 µg/mlSignificant increase in DNA damage[9]

Experimental Protocols

Detailed methodologies for the key genotoxicity assays cited are provided below. These protocols are based on standard guidelines and practices in genetic toxicology.

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids). The slides are then placed in an alkaline electrophoresis solution to unwind the DNA. During electrophoresis, relaxed and broken DNA fragments migrate away from the nucleoid, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with the test compound (e.g., this compound) at various concentrations for a defined period. Include a negative (vehicle) and a positive control. Harvest the cells and resuspend in ice-cold PBS to a concentration of approximately 2.5 x 10^5 cells/mL.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and layer onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a high pH lysis buffer (containing Triton X-100 and NaCl) to lyse the cells and unfold the DNA. This step is typically performed overnight at 4°C.

  • Alkaline Unwinding and Electrophoresis: Wash the slides and place them in an electrophoresis tank filled with a high pH electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% tail DNA), tail length, and tail moment using specialized software.

In Vitro Micronucleus Test

The micronucleus test detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The presence of micronuclei indicates that a substance has caused chromosomal damage.

Protocol:

  • Cell Culture and Treatment: Culture appropriate mammalian cells (e.g., CHO, human lymphocytes) and expose them to various concentrations of the test substance, with and without metabolic activation (S9 mix). Include negative and positive controls.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.

  • Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution, and fix. Drop the cell suspension onto microscope slides and air dry.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Calculate the frequency of micronucleated cells and compare it to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

In Vitro Chromosomal Aberration Test

This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.

Principle: Cells are treated with a test substance and then arrested in metaphase. Chromosomes are then prepared and analyzed microscopically for structural abnormalities such as breaks, deletions, and exchanges.

Protocol:

  • Cell Culture and Treatment: Use cultured mammalian cells (e.g., CHO, human lymphocytes) and expose them to at least three concentrations of the test compound for short (e.g., 4 hours) and long (e.g., 24 hours) durations, with and without S9 metabolic activation.

  • Metaphase Arrest: Add a metaphase-arresting substance (e.g., colcemid) to the cultures for the last few hours of incubation to accumulate cells in metaphase.

  • Harvesting and Chromosome Preparation: Harvest the cells, treat with a hypotonic solution to swell the cells, and then fix them. Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

  • Staining: Stain the chromosomes with a suitable stain, such as Giemsa.

  • Microscopic Analysis: Analyze at least 300 well-spread metaphases per concentration for structural chromosomal aberrations.

  • Data Analysis: Determine the percentage of cells with aberrations and the number of aberrations per cell. A dose-related increase in the number of cells with structural aberrations that is statistically significant compared to the negative control indicates a positive result.

Mandatory Visualizations

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Genotoxicity Assays cluster_analysis Data Analysis and Interpretation CellCulture Eukaryotic Cell Culture (e.g., HT29, CHO) Treatment Treatment with Mycotoxin (this compound or Comparators) - Dose-response concentrations - Positive/Negative Controls CellCulture->Treatment Comet Comet Assay Treatment->Comet Micronucleus Micronucleus Test Treatment->Micronucleus ChrAberration Chromosomal Aberration Assay Treatment->ChrAberration CometAnalysis Quantification of DNA Damage (% Tail DNA, Tail Moment) Comet->CometAnalysis MicroAnalysis Scoring of Micronuclei Frequency Micronucleus->MicroAnalysis ChrAnalysis Scoring of Chromosomal Aberrations ChrAberration->ChrAnalysis Interpretation Statistical Analysis and Genotoxicity Assessment CometAnalysis->Interpretation MicroAnalysis->Interpretation ChrAnalysis->Interpretation

Caption: Experimental workflow for assessing the genotoxicity of mycotoxins.

Signaling Pathway of this compound-Induced Genotoxicity

Aurofusarin_Genotoxicity_Pathway cluster_cell Eukaryotic Cell This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage Oxidative DNA Damage (e.g., 8-oxodG) OxidativeStress->DNADamage p53 p53 Stabilization and Accumulation DNADamage->p53 CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair Mechanisms p53->DNA_Repair

Caption: this compound-induced oxidative stress and p53-mediated DNA damage response.

Comparative Genotoxic Mechanisms

Comparative_Genotoxicity cluster_mycotoxins Mycotoxins cluster_mechanisms Primary Genotoxic Mechanisms cluster_outcomes Genotoxic Outcomes This compound This compound OxidativeStress Oxidative Stress This compound->OxidativeStress ZEA Zearalenone (ZEA) DNA_Adducts DNA Adduct Formation ZEA->DNA_Adducts DON Deoxynivalenol (DON) Ribosome_Inhibition Ribosome Inhibition DON->Ribosome_Inhibition FB1 Fumonisin B1 (FB1) Sphingolipid_Disruption Sphingolipid Metabolism Disruption FB1->Sphingolipid_Disruption DNA_Breaks DNA Strand Breaks OxidativeStress->DNA_Breaks DNA_Adducts->DNA_Breaks Ribosome_Inhibition->DNA_Breaks indirectly Sphingolipid_Disruption->DNA_Breaks indirectly Micronuclei Micronuclei Formation DNA_Breaks->Micronuclei Chr_Aberrations Chromosomal Aberrations DNA_Breaks->Chr_Aberrations

Caption: Comparative primary mechanisms of genotoxicity for different mycotoxins.

References

Stability of Aurofusarin Compared to Other Natural Pigments: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the stability of natural pigments is a critical factor influencing their application. This guide provides a detailed comparison of the stability of aurofusarin, a polyketide pigment from Fusarium species, with other common classes of natural pigments: anthocyanins, carotenoids, and betalains. Due to the limited quantitative stability data available for this compound, pigments from Monascus species, which are also fungal polyketides, are used as a proxy for quantitative comparisons.

Executive Summary

Natural pigments offer a promising alternative to synthetic dyes in various applications, but their inherent instability to environmental factors such as pH, temperature, and light presents a significant challenge. This guide summarizes the available stability data for this compound and provides a comparative analysis against anthocyanins, carotenoids, and betalains. While this compound's color is known to be pH-dependent, detailed quantitative stability data is scarce. Therefore, data from the more extensively studied Monascus pigments is presented to represent fungal polyketides. In general, fungal polyketides exhibit moderate stability, with better resistance to pH changes than anthocyanins but lower thermal and photostability compared to some carotenoids.

Data Presentation: Comparative Stability of Natural Pigments

The following tables summarize the stability of different natural pigment classes under various environmental conditions.

Table 1: pH Stability of Natural Pigments

Pigment ClassPigment Example(s)pH RangeObservationsQuantitative Data (Retention %)
Fungal Polyketides This compoundAcidic to AlkalineGolden yellow in acidic solutions, transitioning to red/purple in alkaline conditions.[1] Instability is noted at neutral pH.[1]Data not available for this compound.
Monascus pigments3.0 - 11.0Generally stable in the range of pH 3.0, with increased degradation at pH 11.0.[2] More stable at neutral or alkaline pH.[3]After 25 hours at 100°C, residual color at pH 4.1 was ~20%, while at pH 7.9 it was ~50%.[3]
Anthocyanins Cyanidin-3-glucoside1.0 - 9.0Red and stable at low pH (<3), colorless at mid-range pH, and unstable blue at higher pH (>6).[4]At pH ≤ 5.0, absorbance decrease was not significant over 10 days. At pH 7.0 and 9.0, remaining anthocyanins were 73.5% and 67.9%, respectively.[5]
Carotenoids β-caroteneGenerally StableRelatively stable across a wide pH range.Data not extensively reported as pH is not the primary degradation factor.
Betalains Betanin3.0 - 8.0Greatest stability observed in the pH range of 4.5–7.0 in aqueous solutions.[6]Optimal pH for stability is similar in water for both betanin and its degradation product, 17-decarboxy-betanin.[6]

Table 2: Thermal Stability of Natural Pigments

Pigment ClassPigment Example(s)Temperature Range (°C)ObservationsQuantitative Data (Half-life / Degradation %)
Fungal Polyketides Monascus pigments50.2 - 97.8Degradation increases with increasing temperature. More stable at lower temperatures.[7][8]The half-life of red Monascus pigment was found to decrease significantly as temperature increased from 60°C to 100°C.[7]
Anthocyanins Black rice bran anthocyanins60 - 100Degradation rate increases with temperature.Half-life decreased from 10.4 hours at 60°C to 2.1 hours at 100°C at pH 3.0.[9]
Carotenoids β-carotene4 - 37Degradation follows zero-order kinetics and increases with temperature.Half-life of encapsulated β-carotene was >413 days at 4°C, 8-12 months at 21°C, and 1.5-2 months at 37°C.[10]
Betalains Betanin75Thermal degradation leads to a decrease in absorbance at 538 nm.Half-life (t1/2) of 2.3 hours at 75°C.[11]

Table 3: Photostability of Natural Pigments

Pigment ClassPigment Example(s)Light SourceObservationsQuantitative Data (Degradation %)
Fungal Polyketides Monascus pigmentsSunlight, Fluorescent, UVUnstable towards light, with only 20% residual color after 50 days of light exposure.[3]Stability increased in the order: sunlight < fluorescent lamp < ultraviolet rays < dark condition.[2]
Anthocyanins Cranberry anthocyaninsFluorescent lightLight exposure significantly increases degradation rates compared to dark storage.Light increased degradation rates more than for betanin at 40°C.[12]
Carotenoids Pumpkin-based carotenoidsIlluminated storageDegradation is more pronounced under illumination compared to dark storage.30-32% loss of all-trans-β-carotene after 42 days at 10-20°C under illumination.[13]
Betalains BetaninUV irradiationPhotodegradation depends on irradiation time and pH.Greatest stability in aqueous solutions at pH 4.5-7.0.[6]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing stability studies. Below are outlines of common experimental protocols for assessing pigment stability.

pH Stability Analysis

Objective: To determine the stability of a pigment across a range of pH values.

Methodology:

  • Preparation of Pigment Solution: A stock solution of the pigment is prepared in a suitable solvent (e.g., ethanol, methanol, or water).

  • Buffer Preparation: A series of buffer solutions with a range of pH values (e.g., pH 2 to 11) are prepared.

  • Incubation: An aliquot of the pigment stock solution is added to each buffer solution. The samples are then incubated at a constant temperature in the dark for a specified period.

  • Analysis: The absorbance of each sample is measured at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer at regular intervals.[14]

  • Data Calculation: The percentage of pigment retention is calculated using the formula: (Absorbance at time t / Initial Absorbance) x 100.

Thermal Stability Analysis

Objective: To evaluate the effect of temperature on pigment stability.

Methodology:

  • Sample Preparation: The pigment is dissolved in a buffer solution at a pH where it is known to be relatively stable.

  • Incubation: Aliquots of the pigment solution are placed in sealed, light-protected containers and incubated at various temperatures (e.g., 50, 60, 70, 80, 90, 100°C) in a water bath or oven.[15]

  • Sampling and Analysis: Samples are withdrawn at specific time intervals, cooled rapidly in an ice bath, and the absorbance is measured at the λmax using a spectrophotometer.

  • Kinetic Analysis: The degradation kinetics (e.g., zero-order or first-order) are determined by plotting the natural log of the absorbance (or concentration) versus time. The degradation rate constant (k) and half-life (t1/2) are then calculated.[7]

Photostability Analysis

Objective: To assess the degradation of a pigment upon exposure to light.

Methodology:

  • Sample Preparation: The pigment is dissolved in a transparent solvent or incorporated into a relevant matrix.

  • Light Exposure: The samples are exposed to a controlled light source (e.g., UV lamp, fluorescent lamp, or a photostability chamber) for a defined period. Control samples are kept in the dark under the same temperature conditions.

  • Analysis: The change in pigment concentration is monitored over time using a UV-Vis spectrophotometer or HPLC.[6][16]

  • Data Evaluation: The percentage of degradation is calculated by comparing the absorbance or peak area of the light-exposed sample to the dark control.

Signaling Pathways and Experimental Workflows

The biosynthesis and degradation of natural pigments involve complex enzymatic pathways. Understanding these pathways can provide insights into their stability.

This compound Biosynthesis Pathway

This compound is synthesized via a polyketide pathway in Fusarium species. The pathway involves a series of enzymatic reactions, including condensation, cyclization, and dimerization. The stability of the final this compound molecule is influenced by its chemical structure, a dimeric naphthoquinone.

Aurofusarin_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization/ Aromatization polyketide->cyclization nor_rubrofusarin Nor-rubrofusarin cyclization->nor_rubrofusarin methylation O-methylation nor_rubrofusarin->methylation rubrofusarin Rubrofusarin methylation->rubrofusarin dimerization Oxidative Dimerization rubrofusarin->dimerization This compound This compound dimerization->this compound

Simplified biosynthetic pathway of this compound.

General Experimental Workflow for Pigment Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a natural pigment.

Pigment_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation pigment_extraction Pigment Extraction & Purification solution_prep Preparation of Pigment Solution pigment_extraction->solution_prep ph_stress pH Variation temp_stress Temperature Variation light_stress Light Exposure spectrophotometry Spectrophotometry (UV-Vis) ph_stress->spectrophotometry temp_stress->spectrophotometry light_stress->spectrophotometry kinetics Degradation Kinetics (k, t1/2) spectrophotometry->kinetics hplc HPLC Analysis hplc->kinetics retention Pigment Retention (%) kinetics->retention

General workflow for pigment stability testing.

Conclusion

The stability of natural pigments is a multifaceted issue that is crucial for their successful application. While this compound exhibits interesting pH-dependent color properties, the lack of comprehensive quantitative stability data hinders its direct comparison with more established natural pigments. By using Monascus pigments as a proxy for fungal polyketides, this guide provides a comparative framework. Anthocyanins are highly sensitive to pH changes, while carotenoids generally show good thermal and photostability. Betalains have a moderate stability profile. Fungal polyketides, as represented by Monascus pigments, offer a balance of stability, particularly in neutral to alkaline conditions, but can be susceptible to heat and light degradation. Further research focusing on the quantitative stability of this compound is necessary to fully unlock its potential as a natural colorant.

References

A Comparative Analysis of Aurofusarin Biosynthetic Gene Clusters in Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the aurofusarin biosynthetic gene clusters found in prominent Fusarium species, namely Fusarium graminearum, Fusarium culmorum, and Fusarium pseudograminearum. This compound, a red polyketide pigment, and its biosynthetic pathway are of significant interest due to their potential applications and implications in agriculture and medicine. This document summarizes the genetic organization, functional roles of key enzymes, and a quantitative overview of metabolite production, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Comparative Analysis of this compound Biosynthetic Gene Clusters

The biosynthesis of this compound is orchestrated by a conserved gene cluster, often referred to as the PKS12 cluster, which has been extensively studied in Fusarium graminearum and is known to be conserved across other this compound-producing Fusarium species.[1][2]

Gene Content and Organization

The this compound biosynthetic gene cluster typically consists of 11 co-regulated genes, including a core polyketide synthase (PKS12), transcription factors, and a series of tailoring enzymes responsible for the stepwise modification of the initial polyketide backbone.[1] While the overall organization of the cluster is conserved among F. graminearum, F. culmorum, and F. pseudograminearum, minor variations may exist.[1][2]

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster and Their Functions

GeneEncoded Protein/EnzymeFunction in this compound Biosynthesis
PKS12 Polyketide SynthaseCatalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to produce the polyketide backbone.[3][4]
aurR1 Transcription FactorPositively regulates the expression of other genes within the cluster.[5][6]
aurR2 Putative Transcription FactorMay be involved in fine-tuning the expression of the gene cluster.[5]
aurJ O-methyltransferaseCatalyzes the methylation of nor-rubrofusarin to form rubrofusarin.[6]
aurF MonooxygenaseInvolved in the oxidative dimerization of rubrofusarin.[1]
gip1 LaccaseProposed to be essential for the dimerization of two oxidized rubrofusarin molecules to form this compound.[5][7]
aurO OxidoreductaseParticipates in the conversion of rubrofusarin to this compound.[1]
aurT Major Facilitator Superfamily (MFS) TransporterPutative pump for transporting this compound and/or its precursors across the cell membrane.[1]
aurZ DehydrataseA novel dehydratase that acts on hydroxylated γ-pyrones.[1]
aurS Hypothetical ProteinPart of an extracellular enzyme complex for converting rubrofusarin to this compound.[1]
gip2 Putative Transcription FactorBelieved to be one of the transcription factors of the cluster.[7]
Functional Comparison and Metabolic Output

The functional roles of the genes within the this compound cluster have been primarily elucidated through gene knockout studies in F. graminearum. These studies have revealed a step-wise biosynthetic pathway and the impact of individual gene deletions on the production of this compound and its precursors.

Table 2: Quantitative Analysis of this compound and Precursor Production in Fusarium graminearum Wild-Type and Mutant Strains

StrainRelevant GenotypeThis compound ProductionRubrofusarin AccumulationNor-rubrofusarin AccumulationReference
Wild-TypePKS12+, aurR1+, aurJ+PresentLow levelsNot detected[2][8]
ΔPKS12PKS12 deletionAbsentAbsentAbsent[2]
ΔaurR1aurR1 deletionAbsentAbsentAbsent[2]
ΔaurJaurJ deletionAbsentAbsentPresent[9]
Δgip1gip1 deletionAbsentPresentNot detected[7]
ΔaurFaurF deletionAbsentPresentNot detected[4]
ΔaurOaurO deletionAbsentPresentNot detected[4]
OE::aurR1aurR1 overexpressionIncreased (over 3-fold)--[8]

Note: Directly comparable quantitative data for this compound and precursor production in wild-type and mutant strains of F. culmorum and F. pseudograminearum are not as extensively documented in the reviewed literature.

Experimental Protocols

Fungal Strains and Culture Conditions for this compound Production
  • Fungal Species: Fusarium graminearum, Fusarium culmorum, Fusarium pseudograminearum.

  • Growth Media: Potato Dextrose Agar (PDA) for routine culture maintenance. For this compound production, Czapek Dox medium or Defined Fusarium Medium (DFM) is commonly used.

  • Culture Conditions: Cultures are typically incubated at 25°C in the dark for 7-14 days. Liquid cultures are grown in flasks with shaking (e.g., 150 rpm) to ensure aeration.

Gene Knockout via Agrobacterium tumefaciens-mediated Transformation (ATMT)

This protocol outlines the general steps for creating gene deletion mutants in Fusarium species.

  • Vector Construction: A binary vector is constructed containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Agrobacterium tumefaciens Preparation: The constructed vector is introduced into a suitable A. tumefaciens strain (e.g., AGL1). The transformed A. tumefaciens is grown in minimal medium supplemented with appropriate antibiotics and an inducing agent (e.g., acetosyringone).

  • Co-cultivation: Freshly harvested Fusarium conidia are mixed with the induced A. tumefaciens culture on an induction medium (e.g., IMAS) and co-cultivated for 2-3 days.

  • Selection of Transformants: The co-culture mixture is transferred to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and a selective agent to isolate fungal transformants (e.g., hygromycin B).

  • Verification of Mutants: Putative transformants are screened by PCR to confirm the correct integration of the deletion cassette and the absence of the target gene. Southern blot analysis can be used for further confirmation.

Metabolite Extraction and Quantification by HPLC
  • Extraction: Fungal mycelium and the surrounding agar or liquid medium are collected. The metabolites are extracted using an organic solvent mixture, such as methanol:dichloromethane:ethyl acetate (1:2:3, v/v/v). The extract is then acidified (e.g., with 1% formic acid).

  • HPLC Analysis: The crude extract is filtered and analyzed by High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water (both often acidified with formic acid) is a common mobile phase system.

    • Detection: this compound and its precursors can be detected by their characteristic UV-Vis absorbance spectra. This compound has a characteristic retention time and can be quantified by comparing its peak area to that of a standard of known concentration.

Visualizations

Aurofusarin_Biosynthesis_Pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks_product Polyketide Intermediate acetyl_coa->pks_product PKS12 ywa1 YWA1 pks_product->ywa1 nor_rubrofusarin Nor-rubrofusarin ywa1->nor_rubrofusarin AurZ rubrofusarin Rubrofusarin nor_rubrofusarin->rubrofusarin AurJ oxidized_rubrofusarin Oxidized Rubrofusarin rubrofusarin->oxidized_rubrofusarin AurF, AurO This compound This compound oxidized_rubrofusarin->this compound Gip1, AurS Experimental_Workflow cluster_strain Strain Preparation cluster_culture Cultivation cluster_analysis Analysis cluster_comparison Comparative Analysis wt Wild-Type Fusarium Strain culture Culture on this compound-Inducing Medium wt->culture mutant Gene Knockout Mutant mutant->culture extraction Metabolite Extraction culture->extraction hplc HPLC-DAD Analysis extraction->hplc quant Quantification of this compound & Precursors hplc->quant compare Compare Metabolite Profiles of WT and Mutant quant->compare

References

Safety Operating Guide

Navigating the Safe Disposal of Aurofusarin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Mycotoxins, including Aurofusarin, are chemically resilient compounds, making their complete inactivation challenging.[1][2] Therefore, the primary approach to managing this compound waste is not in-lab degradation but rather safe containment and professional disposal.

Key Safety and Handling Precautions

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure risks.

Precaution CategorySpecific GuidelineRationale
Personal Protective Equipment (PPE) Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.To prevent skin and eye contact with the mycotoxin.[3]
Ventilation Handle solid this compound and concentrated solutions in a certified chemical fume hood.To avoid inhalation of aerosolized particles or vapors.[3]
Spill Management In case of a spill, do not touch the material directly. Use an absorbent material for liquids and carefully sweep up solids. Decontaminate the area with a suitable cleaning agent.To contain the spill and prevent wider contamination.[3][4]
Hygiene Wash hands thoroughly after handling this compound, even if gloves were worn.[3]To remove any potential residual contamination.
Waste Segregation All this compound-contaminated waste must be segregated from general lab trash.To ensure it is handled and disposed of as hazardous waste.[5]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound and all contaminated materials is through a licensed hazardous waste management company.

1. Disposal of Pure this compound Waste:

  • Containment: Collect any solid this compound waste or unwanted solutions in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste," "Mycotoxin," and "this compound."

  • Storage: Store the sealed container in a designated, secure area for hazardous waste until it can be collected by a professional disposal service.

2. Decontamination and Disposal of Labware:

  • Disposable Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, centrifuge tubes, gloves) should be considered hazardous waste.

    • Place these items in a designated, leak-proof hazardous waste bag or container.

    • Seal the container when full or at the end of the experiment.

    • Arrange for disposal through a licensed hazardous waste contractor.

  • Reusable Labware (Glassware, etc.):

    • Initial Rinse: Carefully rinse the contaminated labware with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the this compound. Collect this initial rinseate as hazardous chemical waste.

    • Decontamination: After the initial rinse, immerse the glassware in a strong oxidizing solution (e.g., a freshly prepared 10% bleach solution) for at least one hour.

    • Final Cleaning: Following decontamination, wash the glassware with a standard laboratory detergent and rinse thoroughly with water.

3. Spill Cleanup and Disposal:

  • Containment: For liquid spills, cover with an inert absorbent material. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Collection: Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a 10% bleach solution. All cleaning materials (wipes, absorbent pads) must be disposed of as hazardous waste.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound waste streams in a laboratory setting.

Aurofusarin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_containment Containment & Segregation cluster_treatment In-Lab Treatment (Reusables Only) cluster_disposal Final Disposal Pure_this compound Pure this compound Waste Hazardous_Container_Pure Seal in Labeled Hazardous Container Pure_this compound->Hazardous_Container_Pure Contaminated_Disposables Contaminated Disposables Hazardous_Bag Collect in Labeled Hazardous Waste Bag Contaminated_Disposables->Hazardous_Bag Contaminated_Reusables Contaminated Reusables Initial_Rinse Initial Rinse with Solvent Contaminated_Reusables->Initial_Rinse Professional_Disposal Licensed Hazardous Waste Disposal Hazardous_Container_Pure->Professional_Disposal Hazardous_Bag->Professional_Disposal Initial_Rinse->Hazardous_Container_Pure Collect Rinseate Decontaminate Decontaminate (e.g., 10% Bleach) Initial_Rinse->Decontaminate Final_Wash Standard Lab Wash Decontaminate->Final_Wash

This compound Disposal Workflow

It is imperative to consult your institution's specific guidelines for hazardous waste management and to comply with all local, state, and federal regulations.[5] Building a strong foundation of safety and responsible chemical handling is not just about compliance; it is about fostering a culture of safety and scientific excellence.

References

Essential Safety and Operational Guide for Handling Aurofusarin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Quantitative Data Summary

The following table summarizes the key quantitative information available for Aurofusarin.

PropertyValueSource(s)
CAS Number 13191-64-5[1][2][3][4]
Molecular Formula C₃₀H₁₈O₁₂[1][4]
Molecular Weight 570.5 g/mol [1][2]
Appearance Golden yellow-orange or red micro-crystalline pigment
Solubility Soluble in DMSO[2]
Storage Temperature -20°C[2]
Cytotoxicity Effective at concentrations ≥1 μM in human colon cells[5]
Genotoxicity DNA damage observed at ≥1 μM[5]

II. Immediate Safety and Personal Protective Equipment (PPE)

This compound is a mycotoxin with known cytotoxic and genotoxic effects[5][6][7]. Therefore, stringent safety measures are imperative to prevent exposure through inhalation, ingestion, or skin contact.

A. Personal Protective Equipment (PPE) Requirements:

  • Gloves: Nitrile gloves are required. Always use double gloves when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.

  • Lab Coat: A fully buttoned lab coat is required. Consider a disposable gown when handling larger quantities or during procedures with a high risk of contamination.

  • Respiratory Protection: When handling the solid form of this compound or when aerosolization is possible, a NIOSH-approved respirator (e.g., N95 or higher) is essential. All work with solid this compound should be conducted within a certified chemical fume hood or a biological safety cabinet[8].

B. Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention. Some general mycotoxin decontamination procedures suggest using a dilute bleach solution (e.g., 5% sodium hypochlorite) for initial decontamination of surfaces, but for skin contact, soap and water is the primary recommendation[9].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

III. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural guidance for the safe handling of this compound in a laboratory setting.

A. Preparation and Reconstitution:

  • Designated Area: All work with this compound must be performed in a designated area within a certified chemical fume hood or biological safety cabinet to control potential exposure[8].

  • Weighing: If weighing the solid compound, do so within a fume hood on a tared, disposable weigh boat.

  • Reconstitution: To prepare a stock solution, add the solvent (e.g., DMSO) directly to the vial containing the solid this compound. This minimizes the risk of aerosolizing the powder.

B. Experimental Use:

  • Dilutions: Perform all dilutions of the stock solution within the chemical fume hood.

  • Cell Culture Experiments: When treating cells with this compound, add the compound to the culture medium within a biological safety cabinet.

  • Incubation: Clearly label all flasks, plates, and tubes containing this compound with "this compound" and a biohazard symbol.

  • Post-Treatment Handling: All subsequent handling of treated cells and media should be performed with the same level of precaution as handling the compound itself.

C. Decontamination:

  • Work Surfaces: At the end of each work session, decontaminate all work surfaces with a suitable agent. While specific data for this compound is limited, a common practice for mycotoxin decontamination is the use of a sodium hypochlorite solution (1-5%) followed by a rinse with 70% ethanol and then water[9].

  • Equipment: Decontaminate all equipment that has come into contact with this compound using the same procedure as for work surfaces.

IV. Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation:

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound, including spent cell culture media, in a labeled, leak-proof hazardous waste container.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

B. Waste Treatment and Disposal:

  • Chemical Inactivation: While several methods exist for mycotoxin decontamination, such as treatment with sodium hypochlorite, the efficacy for this compound is not specifically documented. A common general approach is to treat liquid waste with a final concentration of at least 1% sodium hypochlorite and allow it to react for at least 30 minutes before collection for final disposal[10][11].

  • Final Disposal: All this compound waste (solid and liquid) must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

V. Experimental Protocols and Signaling Pathways

A. Cited Experimental Protocol: Cytotoxicity Assay

A study on the cytotoxicity of this compound in human colon cells (HT29) utilized the WST-1 assay to evaluate mitochondrial activity[5].

  • Cell Seeding: HT29 cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are then treated with various concentrations of this compound (e.g., starting from ≥1 μM) dissolved in the appropriate cell culture medium. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24-72 hours).

  • WST-1 Assay: Following incubation, the WST-1 reagent is added to each well. This reagent is converted to a colored formazan product by metabolically active cells.

  • Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength. The results are used to determine the concentration at which this compound inhibits cell viability.

B. Known Signaling Pathway Interactions

Research has indicated that this compound can induce oxidative stress and genotoxicity. Key observed effects on cellular signaling include:

  • p53 Pathway: An increase in intracellular p53 protein has been observed following this compound treatment, suggesting an activation of the DNA damage response pathway[5].

  • Oxidative Stress: this compound has been shown to increase intracellular reactive oxygen species (ROS)[5][6].

  • CYP1A1 Induction: The expression of cytochrome P450 monooxygenase (CYP) 1A1 is induced at both the gene and protein level, indicating an interaction with xenobiotic metabolism pathways[7].

VI. Visual Workflow and Pathway Diagrams

Aurofusarin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_start Start weigh Weigh Solid this compound (in fume hood) prep_start->weigh reconstitute Reconstitute with Solvent (e.g., DMSO) weigh->reconstitute dilute Prepare Working Solutions (in fume hood) reconstitute->dilute treat_cells Treat Cells in Culture (in BSC) dilute->treat_cells incubate Incubate Treated Cells treat_cells->incubate decontaminate Decontaminate Surfaces & Equipment (e.g., 1-5% Bleach) incubate->decontaminate collect_solid Collect Solid Waste (Gloves, Tips, etc.) decontaminate->collect_solid collect_liquid Collect Liquid Waste (Media, etc.) decontaminate->collect_liquid dispose Dispose via Hazardous Waste Program collect_solid->dispose collect_liquid->dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Aurofusarin_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_response Downstream Response This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage This compound->DNA_Damage Causes CYP1A1 Induction of CYP1A1 This compound->CYP1A1 ROS->DNA_Damage Causes p53 Increased p53 Protein DNA_Damage->p53 Activates Genotoxicity Genotoxicity DNA_Damage->Genotoxicity Cytotoxicity Cytotoxicity p53->Cytotoxicity

Caption: Known cellular effects and signaling pathway interactions of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.